molecular formula C26H40O8 B12434404 Paniculoside I

Paniculoside I

Cat. No.: B12434404
M. Wt: 480.6 g/mol
InChI Key: RSQGPCRWQCUQBR-VWHRWSNOSA-N
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Description

Paniculoside I is a useful research compound. Its molecular formula is C26H40O8 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H40O8

Molecular Weight

480.6 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25-,26-/m1/s1

InChI Key

RSQGPCRWQCUQBR-VWHRWSNOSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Picroside I in Picrorhiza kurroa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Picroside I, a valuable iridoid glycoside primarily found in the medicinal plant Picrorhiza kurroa. Given the recurring scientific literature focused on "Picroside I" and the lack of information on "Paniculoside I," this document proceeds under the strong assumption that the intended topic is Picroside I. This guide details the enzymatic steps, precursor molecules, and key regulatory points in the synthesis of this pharmacologically significant compound. It also includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Introduction to Picroside I

Picroside I is a monoterpenoid iridoid glycoside that, along with Picroside II, constitutes the major bioactive components of Picrorhiza kurroa, a perennial herb native to the Himalayan region. These compounds are renowned for their hepatoprotective, anti-inflammatory, antioxidant, and immunomodulatory properties, making them subjects of intense research for therapeutic applications. The biosynthesis of Picroside I is a complex process, involving the convergence of several major metabolic pathways within the plant.

The Biosynthetic Pathway of Picroside I

The formation of Picroside I is a multi-step process that integrates four major pathways: the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, the Iridoid pathway, and the Phenylpropanoid pathway.[1][2] The MEP pathway is considered the primary contributor to the iridoid backbone of Picroside I.[2][3]

The overall synthesis can be conceptualized in two main parts:

  • Formation of the Iridoid Moiety (Catalpol): This begins with the synthesis of the C10 monoterpene precursor, geranyl pyrophosphate (GPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are supplied by both the MVA and MEP pathways. GPP then enters the iridoid pathway to be converted into catalpol (B1668604).

  • Synthesis of the Cinnamoyl Moiety and Final Esterification: The phenylpropanoid pathway produces cinnamic acid, which is then esterified to the catalpol backbone to form Picroside I.[1]

Key Enzymes and Genes in the Picroside I Biosynthesis

The following table summarizes the key enzymes involved in the biosynthesis of Picroside I and their corresponding genes that have been identified and studied in Picrorhiza kurroa.

PathwayEnzymeGene SymbolFunction
MEP Pathway 1-deoxy-D-xylulose-5-phosphate synthaseDXPSCatalyzes the first committed step of the MEP pathway.
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRConverts DXP to MEP.
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferaseISPDInvolved in the conversion of MEP to CDP-ME.
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseISPEPhosphorylates CDP-ME.
MVA Pathway 3-hydroxy-3-methylglutaryl-CoA reductaseHMGRA key regulatory enzyme in the MVA pathway.
Phosphomevalonate kinasePMKPhosphorylates mevalonate-5-phosphate.
Iridoid Pathway Geraniol (B1671447) synthaseGSSynthesizes geraniol from GPP.
Geraniol-10-hydroxylaseG10HHydroxylates geraniol.
Phenylpropanoid Pathway Phenylalanine ammonia-lyasePALCatalyzes the deamination of phenylalanine to cinnamic acid.
3-deoxy-D-arabino-heptulosonate 7-phosphate synthaseDAHPSAn early enzyme in the shikimate pathway leading to phenylalanine.
Final Step Anthocyanin acyltransferase (predicted)ACTPredicted to catalyze the final esterification of catalpol with cinnamic acid.

Quantitative Data on Picroside I Biosynthesis

The concentration of Picroside I varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables provide a summary of quantitative data from various studies.

Table 1: Picroside I and II Content in Different Tissues of Picrorhiza kurroa

Plant PartPicroside I Content (% dry weight)Picroside II Content (% dry weight)Reference
Roots/Rhizomes0.54 - 2.434.72 - 8.62
Leaves1.42 - 4.421.93 - 7.03
Natural Populations (unspecified parts)0.01 - 4.150.01 - 3.18

Table 2: Picroside I and II Content in In Vitro Cultures of Picrorhiza kurroa

Culture ConditionPicroside I Content (mg/g dry weight)Picroside II Content (mg/g dry weight)Reference
16-week-old callus culture16.37 ± 0.00076.34 ± 0.0012
Leaf-derived callus (dark, 15°C)1.63 (µg/mg)-
Leaf-derived callus (light, 15°C)-0.58 (µg/mg)

Table 3: Gene Expression Fold Change in High vs. Low Picroside I Producing Genotypes at 15°C

GenePathwayFold ChangeReference
MECPSMEP~9-20
DXPSMEP~9-20
ISPDMEP~9-20
ISPEMEP~9-20
HMGSMVA~5-11
PMKMVA~5-11

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of Picroside I biosynthesis.

Quantification of Picroside I by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesized representation of methods described in the literature.

Objective: To quantify the amount of Picroside I in plant material.

Materials:

  • Dried plant material (leaves, roots, callus)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Picroside I standard

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Grind the dried plant material into a fine powder.

    • Accurately weigh about 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex thoroughly.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of Picroside I standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of standard concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • HPLC Analysis:

    • Mobile Phase A: 0.05% TFA in water

    • Mobile Phase B: Acetonitrile:Methanol (1:1)

    • Gradient: A typical gradient could be starting with 70% A and 30% B, then ramping to a higher concentration of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 270 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Identify the Picroside I peak in the sample chromatogram by comparing the retention time with the standard.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of Picroside I in the sample by interpolating its peak area on the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a generalized procedure based on descriptions in the literature.

Objective: To measure the relative expression levels of genes involved in the Picroside I biosynthetic pathway.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse) for target and reference genes

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a reference gene (e.g., actin or ubiquitin).

Visualizations of the Picroside I Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of Picroside I

Caption: Overview of the Picroside I biosynthetic pathway in Picrorhiza kurroa.

Experimental Workflow for Picroside I Analysis

Experimental_Workflow cluster_Quantification Quantitative Analysis cluster_Gene_Expression Gene Expression Analysis Plant_Material_Q Plant Material (e.g., leaves, roots) Extraction Solvent Extraction (Methanol) Plant_Material_Q->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of Picroside I HPLC->Quantification Plant_Material_G Plant Material (Frozen in Liquid N2) RNA_Extraction Total RNA Extraction Plant_Material_G->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis qRT_PCR->Data_Analysis Plant_Material Picrorhiza kurroa Sample Plant_Material->Plant_Material_Q Plant_Material->Plant_Material_G

Caption: Workflow for quantitative and gene expression analysis of Picroside I.

Conclusion

The biosynthesis of Picroside I in Picrorhiza kurroa is a complex and tightly regulated process that offers multiple points for potential metabolic engineering to enhance its production. This guide provides a foundational understanding of the pathway, key enzymes, and relevant experimental procedures. Further research into the functional characterization of all enzymes and the elucidation of the regulatory networks governing this pathway will be crucial for the sustainable production of this important medicinal compound.

References

Physical and chemical properties of Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a diterpenoid glycoside isolated from the leaves of Stevia rebaudiana, a plant renowned for its natural, non-caloric sweeteners. As a member of the kaurene-type diterpenoids, this compound possesses a complex chemical structure that has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, standardized experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a white, crystalline powder. Its core structure is an ent-kaurane diterpenoid linked to a glycosidic moiety. The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₄₀O₈[1][2]
Molecular Weight 480.59 g/mol [1][2]
CAS Number 60129-63-7[3]
Appearance White crystalline powderInferred from related compounds
Melting Point Not available
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. Practically insoluble in water and petroleum ether.

Experimental Protocols

Isolation and Purification of this compound from Stevia rebaudiana

The following is a generalized protocol for the isolation and purification of this compound, adapted from established methods for steviol (B1681142) glycosides.

  • Extraction:

    • Dried and powdered leaves of Stevia rebaudiana are subjected to extraction with hot water or a methanol-water mixture.

    • The crude extract is then filtered to remove solid plant material.

  • Purification:

    • The aqueous extract is partitioned with a non-polar solvent (e.g., hexane) to remove pigments and lipids.

    • The aqueous layer is then passed through a macroporous adsorption resin column.

    • The column is washed with water to remove impurities, and the glycosides are subsequently eluted with an ethanol-water mixture.

  • High-Performance Liquid Chromatography (HPLC) Separation:

    • The enriched glycoside fraction is further purified by preparative reversed-phase HPLC.[4][5][6][7][8]

    • A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.

    • Fractions are collected and analyzed by analytical HPLC to identify and isolate pure this compound.

G cluster_extraction Extraction cluster_purification Purification cluster_hplc HPLC Separation dried_leaves Dried Stevia Leaves extraction Hot Water or Methanol/Water Extraction dried_leaves->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Extract filtration1->crude_extract partition Hexane Partitioning crude_extract->partition resin_column Macroporous Resin Chromatography partition->resin_column elution Ethanol/Water Elution resin_column->elution glycoside_fraction Enriched Glycoside Fraction elution->glycoside_fraction prep_hplc Preparative RP-HPLC glycoside_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC fraction_collection->analytical_hplc pure_paniculoside Pure this compound analytical_hplc->pure_paniculoside

Figure 1: General workflow for the isolation and purification of this compound.
Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Provides information on the proton environment in the molecule. For ent-kaurane diterpenoids, characteristic signals include methyl singlets, olefinic protons, and protons of the glycosidic unit.[9][10][11][12]

  • ¹³C-NMR: Determines the number and type of carbon atoms. The spectrum of this compound would show signals corresponding to the diterpenoid skeleton and the sugar moiety.[9][10][12][13]

Infrared (IR) Spectroscopy:

  • FT-IR spectroscopy is used to identify functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad), C-H stretching (alkane and alkene), a carbonyl group (C=O) from the carboxylic acid ester, and C-O stretching from the glycosidic linkage.[14][15][16][17][18]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Tandem MS (MS/MS) provides information on the structure through fragmentation patterns, which typically involve the cleavage of the glycosidic bond and fragmentation of the diterpenoid backbone.[19][20]

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, extracts from Stevia rebaudiana and related diterpenoid glycosides have demonstrated various pharmacological effects, notably anti-inflammatory properties.[21][22][23][24] It is plausible that this compound contributes to these activities. The potential anti-inflammatory mechanisms may involve the modulation of key signaling pathways.

Potential Anti-Inflammatory Signaling Pathways

Many natural products exert their anti-inflammatory effects by targeting pro-inflammatory signaling cascades.[25][26][27][28] Based on the activities of structurally similar compounds, this compound may modulate the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Natural compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Extracts from Stevia have been shown to inhibit NF-κB mediated gene expression.[21]

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Degradation of IκB nucleus Nucleus NFkB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription Paniculoside_I This compound Paniculoside_I->IKK Inhibition

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.
  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory response. Diterpenoids have been shown to inhibit the phosphorylation of key proteins in this pathway, such as p38.[28]

G inflammatory_stimuli Inflammatory Stimuli MAPKKK MAPKKK inflammatory_stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activation inflammatory_response Inflammatory Response transcription_factors->inflammatory_response Paniculoside_I This compound Paniculoside_I->MAPK Inhibition

Figure 3: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a diterpenoid glycoside from Stevia rebaudiana with potential for further scientific investigation. This guide provides a foundational understanding of its physicochemical properties and outlines standardized methodologies for its study. While specific biological data for this compound is still emerging, the known anti-inflammatory activities of related compounds suggest that it may be a valuable candidate for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Paniculoside I: A Comprehensive Technical Review of its Bioactivities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I, more commonly known in scientific literature as Picroside I, is a prominent iridoid glycoside primarily isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Historically used in traditional medicine, particularly in Ayurveda, for the treatment of liver ailments and inflammation, Picroside I has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the existing literature on Picroside I, focusing on its biological effects, underlying mechanisms of action, and relevant experimental data.

Chemical Structure and Properties

Picroside I is characterized by a complex chemical structure, an iridoid glycoside, which contributes to its biological activity.

Chemical Formula: C₂₄H₂₈O₁₁[1][2] Molecular Weight: 492.48 g/mol [1] Synonyms: this compound, 6'-O-trans-cinnamoylcatalpol[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Picroside I across various studies, including its cytotoxic effects on cancer cell lines and yields from different extraction methods.

Table 1: In Vitro Cytotoxicity of Picroside I
Cell LineCancer TypeIC₅₀ Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer95.3[4]
COLO 205Human Colon CarcinomaNot explicitly stated in µM, but cytotoxic effects were observed at concentrations from 10-100 µg/ml.
Hep G2Human Hepatocellular CarcinomaNot explicitly stated in µM, but cytotoxic effects were observed at concentrations from 10-100 µg/ml.
Table 2: Extraction Yield of Picroside I from Picrorhiza kurroa
Extraction MethodSolventYield of Picroside I (%)Reference
Sonication Assisted Extraction (36 minutes)Methanol6.825
Soxhlet Extraction (12 hours)Methanol5.937
Reflux Extraction (6 hours)Methanol5.991
Supercritical CO₂ Assisted ExtractionMethanol (10% v/v co-solvent)3.25 (mg/g)

Biological Activities and Mechanisms of Action

Picroside I has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for drug development.

Anticancer Activity

Picroside I exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Studies have shown that it can arrest the cell cycle in the G0/G1 phase and decrease the mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Effects

The anti-inflammatory activity of Picroside I is well-documented. It has been shown to significantly reduce inflammation and down-regulate the expression of pro-inflammatory markers such as pSTAT6 and GATA3. This is primarily achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Hepatoprotective Effects

Traditionally used for liver disorders, the hepatoprotective effects of Picroside I are supported by modern scientific evidence. It has been shown to protect liver cells from damage by modulating sphingolipid metabolism, primary bile acid biosynthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of Picroside I. It has been shown to protect neuronal cells from oxidative stress-induced damage and may have therapeutic applications in neurodegenerative diseases.

Signaling Pathways Modulated by Picroside I

The multifaceted biological activities of Picroside I can be attributed to its ability to modulate several key signaling pathways.

PPAR_Signaling_Pathway Picroside I Picroside I PPAR PPARα/γ Picroside I->PPAR Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (Lipid Metabolism, Bile Acid Biosynthesis) PPRE->Target_Genes Regulates Transcription Hepatoprotection Hepatoprotection Target_Genes->Hepatoprotection Leads to

Figure 1: Proposed PPAR Signaling Pathway Activation by Picroside I.

NFkB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates Picroside I Picroside I Picroside I->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Initiates Inflammation Inflammation Proinflammatory_Genes->Inflammation Results in

Figure 2: Inhibition of NF-κB Signaling Pathway by Picroside I.

Apoptosis_Pathway Picroside I Picroside I Mitochondria Mitochondria Picroside I->Mitochondria Decreases Membrane Potential Bcl2 Bcl-2 family proteins Picroside I->Bcl2 Regulates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Bcl2->Mitochondria Modulates

Figure 3: Induction of Apoptosis by Picroside I.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involving Picroside I.

Extraction and Purification of Picroside I from Picrorhiza kurroa

This workflow outlines the general steps for the extraction and purification of Picroside I.

Extraction_Purification_Workflow Start Dried Rhizomes of Picrorhiza kurroa Powdering Powdering of Plant Material Start->Powdering Extraction Extraction (e.g., Sonication with Methanol) Powdering->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC Preparative RP-HPLC Crude_Extract->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pure_Picroside_I Pure Picroside I Purity_Analysis->Pure_Picroside_I

Figure 4: General Workflow for Extraction and Purification of Picroside I.

Detailed Protocol for Preparative RP-HPLC:

  • Column: Water Spherisorb S10 ODS2 (20 mm × 250 mm) Semiprep Column.

  • Mobile Phase: A binary gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient Program: 0-15 min, 15% B; 15-17 min, 15-22% B; 17-30 min, 22% B; 30-35 min, 22-15% B; 35-40 min, 15% B.

  • Flow Rate: 20 mL/min.

  • Detection: Photodiode Array (PDA) and Evaporative Light Scattering (ELSD) detectors.

  • Fraction Collection: Fractions corresponding to the Picroside I peak are collected.

  • Post-collection Processing: Collected fractions are evaporated under reduced pressure, frozen, and lyophilized to obtain purified Picroside I.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Picroside I stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Treatment: Treat cells with various concentrations of Picroside I (typically ranging from 0 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of Picroside I concentration.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

  • Egg albumin (from fresh hen's egg)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Picroside I stock solution

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of Picroside I. A control group should be prepared with distilled water instead of the test sample.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Conclusion and Future Perspectives

This compound (Picroside I) has emerged as a natural compound with significant therapeutic potential, supported by a growing body of scientific evidence. Its well-characterized anticancer, anti-inflammatory, hepatoprotective, and neuroprotective activities, coupled with its ability to modulate key signaling pathways, make it a compelling candidate for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling further exploration of its mechanisms of action and a more profound understanding of its clinical applications. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of optimized delivery systems to translate the promising preclinical findings of Picroside I into tangible therapeutic benefits.

References

Paniculoside I: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of Paniculoside I is limited. This document provides an in-depth overview of the known biological activities of closely related saponins (B1172615) (gypenosides) isolated from Gynostemma pentaphyllum, the plant source of this compound. The presented data and pathways are based on studies of these related compounds and may not be directly attributable to this compound itself. Further specific research on this compound is required to confirm its pharmacological profile.

Introduction

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan.[1] This plant has a long history of use in traditional Asian medicine for various ailments, including inflammation, cancer, and age-related diseases.[1][2] The primary bioactive constituents of Gynostemma pentaphyllum are a diverse group of saponins collectively known as gypenosides. These compounds share structural similarities with the ginsenosides (B1230088) found in Panax ginseng, suggesting a potential for similar pharmacological activities. This technical guide summarizes the known biological activities of gypenosides from Gynostemma pentaphyllum, with a focus on their anti-inflammatory, anticancer, and neuroprotective potential, providing a foundational understanding for research and development efforts related to this compound.

Anti-inflammatory Activity

Saponins from Gynostemma pentaphyllum have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. The primary mechanism underlying this activity appears to be the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A study on a heat-processed extract of Gynostemma pentaphyllum and its components, damulin A and damulin B, showed potent anti-inflammatory effects. These compounds significantly suppressed the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Furthermore, oral administration of the extract suppressed carrageenan-induced paw edema in rats, a classic model of acute inflammation. The study concluded that these anti-inflammatory effects are mediated through the suppression of both the NF-κB and MAPK signaling pathways.

Another study investigating the effects of Gynostemma pentaphyllum in a mouse model of LPS-induced acute peripheral inflammation found that treatment with the plant extract led to a reduction in the inflammatory cytokines IL-1β and IL-6. It has also been reported that total saponins from Gynostemma pentaphyllum can inhibit the activation of NF-κB p65 through the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Activity of Gypenosides
Compound/ExtractModelEndpointResultReference
Heat-processed G. pentaphyllum extract (Actiponin®)Carrageenan-induced rat paw edemaPaw edema suppressionDose-dependent suppression at 30, 50, 100, and 200 mg/kg (oral administration)
Gypenoside AOvalbumin-induced murine asthma modelReduction of inflammatory gene expressionSignificantly reduced TNF, IL6, and COX2 expression in the lungs
Gypenosides (in general)Ischemia/reperfusion-induced hepatic injury in miceAnti-inflammatory and anti-oxidantTherapeutic effect observed
Signaling Pathways in Anti-inflammatory Action

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Gypenosides appear to exert their anti-inflammatory effects by inhibiting key steps in these pathways.

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Gypenosides have been shown to inhibit this process.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nuclear Translocation) IkB->NFkB_active Degradation & Release Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Induces Transcription Paniculoside_I This compound (and other Gypenosides) Paniculoside_I->IKK Inhibits

NF-κB signaling pathway inhibition by gypenosides.

The MAPK pathway is another critical signaling route that regulates inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. Studies suggest that gypenosides can suppress the phosphorylation of these MAPK proteins.

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 Activation MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Paniculoside_I This compound (and other Gypenosides) Paniculoside_I->MAPKK Inhibits Phosphorylation Paniculoside_I->MAPK Inhibits Phosphorylation

MAPK signaling pathway inhibition by gypenosides.

Anticancer Activity

Extracts and isolated gypenosides from Gynostemma pentaphyllum have demonstrated cytotoxic effects against various cancer cell lines. The anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study reported that several dammarane-type saponins from Gynostemma pentaphyllum exhibited antiproliferative effects against human lung cancer (A549) and hepatoma (HepG2) cell lines. Another study on the antiproliferative effect of flavonoid and saponin fractions from Gynostemma pentaphyllum on hepatoma Hep3B cells showed that both fractions were effective, causing cell cycle arrest at the G0/G1 phase in a dose-dependent manner.

Quantitative Data on Anticancer Activity of Gypenosides
Compound/ExtractCell LineActivityIC50/ResultReference
Saponin Fraction from G. pentaphyllumHep3B (Hepatoma)AntiproliferationMore effective than ginsenoside Rb(3) standard
Dammarane-type saponins (compounds 2, 5, 6, 7, 11, 12, 13, and 15)A549 (Lung Cancer), HepG2 (Hepatoma)AntiproliferativeExhibited the greatest effects among tested compounds
Gypenoside LIBreast Cancer CellsApoptosis InductionUpregulation of Bax and downregulation of PARP-1/Bcl-2
Gypenoside IBreast Cancer CellsProliferation InhibitionSuppression of AKT/GSK3β/β-catenin signaling pathway
Gypenoside L and LIRenal Cancer CellsInhibition of Cell Viability and Apoptosis InductionActivation of the PI3K/Akt/mTOR pathway
Experimental Protocols

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Neuroprotective Effects

Gynostemma pentaphyllum has been traditionally used for its neuroprotective and anti-dementia properties. Modern research is beginning to validate these uses, with studies indicating that gypenosides can protect neurons from various insults.

The neuroprotective effects of gypenosides are thought to be mediated through multiple mechanisms, including their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems. For instance, gypenosides have been shown to have anti-Parkinson's disease effects in animal models.

Potential Mechanisms of Neuroprotection

Based on the activities of related natural compounds, the neuroprotective effects of this compound could involve:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that can damage neurons.

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine production in the brain, which is implicated in neurodegenerative diseases.

  • Modulation of Apoptotic Pathways: Inhibition of neuronal apoptosis induced by various stressors.

Neuroprotection_Workflow Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) Neuronal_Damage Neuronal Damage & Apoptosis Neurotoxic_Insult->Neuronal_Damage Neuroprotection Neuroprotection Paniculoside_I This compound (and other Gypenosides) Antioxidant_Effect Antioxidant Effect (ROS Scavenging) Paniculoside_I->Antioxidant_Effect Anti_inflammatory_Effect Anti-inflammatory Effect (Cytokine Inhibition) Paniculoside_I->Anti_inflammatory_Effect Anti_apoptotic_Effect Anti-apoptotic Effect (Bcl-2/Bax Modulation) Paniculoside_I->Anti_apoptotic_Effect Antioxidant_Effect->Neuronal_Damage Inhibits Anti_inflammatory_Effect->Neuronal_Damage Inhibits Anti_apoptotic_Effect->Neuronal_Damage Inhibits

Potential neuroprotective mechanisms of this compound.

Conclusion and Future Directions

The available scientific evidence strongly suggests that saponins from Gynostemma pentaphyllum, the class of compounds to which this compound belongs, possess significant anti-inflammatory, anticancer, and neuroprotective properties. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying their anti-inflammatory effects. Their anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. While direct evidence for the neuroprotective mechanisms of this compound is lacking, the activities of related gypenosides point towards antioxidant and anti-inflammatory actions within the central nervous system.

For researchers, scientists, and drug development professionals, this compound represents a promising lead compound. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In vitro and in vivo studies to specifically determine the anti-inflammatory, anticancer, and neuroprotective activities of this compound, including the determination of IC50 and EC50 values.

  • Elucidation of the precise molecular mechanisms of action of this compound, including its effects on the NF-κB, MAPK, and other relevant signaling pathways.

  • Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, natural product-based therapies for a range of debilitating diseases.

References

Preliminary Mechanistic Insights into Paniculoside I: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that preliminary searches for the mechanism of action of "Paniculoside I" have not yielded specific scientific data or publications directly pertaining to this molecule. Therefore, a detailed technical guide on its core mechanism of action cannot be compiled at this time.

While the initial investigation sought to provide an in-depth analysis of this compound's signaling pathways, quantitative data, and experimental protocols, the absence of direct research on this specific compound in available scientific literature prevents a comprehensive report.

To offer a broader context relevant to the potential field of study for a novel natural compound, this document will outline the common mechanisms of action and signaling pathways frequently implicated in the therapeutic effects of other structurally related natural products, such as saponins (B1172615) and other glycosides, which often exhibit anti-inflammatory, neuroprotective, and anti-cancer properties.

Common Signaling Pathways Investigated for Natural Compounds

Research into the mechanisms of action of natural products often focuses on key signaling cascades that regulate cellular processes like inflammation, apoptosis, and oxidative stress. Understanding these pathways is crucial for elucidating the therapeutic potential of new molecular entities.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Many natural compounds exert their anti-inflammatory effects by inhibiting key kinases in this pathway, thereby preventing NF-κB activation.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nuclear Events Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription

Caption: Simplified NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are critical mediators of cellular responses to a wide array of stimuli, including stress, growth factors, and inflammatory cytokines. These pathways are often implicated in both cell survival and apoptosis. The activation of MAPKs involves a three-tiered kinase cascade. Natural products can modulate these pathways at various levels, influencing downstream cellular outcomes.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse regulates

Caption: General overview of the MAPK signaling cascade.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Upon activation by growth factors, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. The modulation of this pathway is a common mechanism for the pro-survival and anti-cancer effects of many natural compounds.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds to PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream phosphorylates CellResponse Cell Survival & Growth Downstream->CellResponse promotes

Caption: The PI3K/Akt cell survival pathway.

Hypothetical Experimental Workflow for a Novel Compound

Should research on this compound become available, a typical preliminary investigation into its mechanism of action would likely follow a workflow similar to the one outlined below.

Experimental_Workflow Compound This compound (or other novel compound) InVitro In Vitro Studies (Cell Lines) Compound->InVitro Activity Assess Biological Activity (e.g., Cytotoxicity, Anti-inflammatory) InVitro->Activity Pathway Signaling Pathway Analysis (Western Blot, qPCR) Activity->Pathway Target Target Identification (Pull-down, Proteomics) Pathway->Target InVivo In Vivo Studies (Animal Models) Target->InVivo Efficacy Evaluate Efficacy & Toxicity InVivo->Efficacy Mechanism Confirm Mechanism of Action Efficacy->Mechanism

Caption: A standard experimental workflow for mechanistic studies.

Concluding Remarks

While a specific analysis of this compound is not currently possible, the frameworks provided above offer a foundational understanding of the methodologies and key areas of investigation that are paramount in the field of natural product drug discovery. Researchers are encouraged to monitor scientific databases for any future publications on this compound. As new data emerges, a comprehensive technical guide can be developed to elucidate its specific mechanism of action.

Unveiling the Therapeutic Promise of Picroside I: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This document focuses on the therapeutic potential of Picroside I . Initial inquiries for "Paniculoside I" did not yield relevant scientific data, suggesting a possible typographical error. Given the phonetic similarity and the availability of substantial research, this guide will delve into the multifaceted pharmacological activities of Picroside I.

For the Attention of Researchers, Scientists, and Drug Development Professionals: This technical guide provides a comprehensive overview of the potential therapeutic targets of Picroside I, an iridoid glycoside with significant anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective properties. The information presented herein is curated from preclinical studies to facilitate further research and development of Picroside I as a potential therapeutic agent.

Core Therapeutic Areas and Molecular Mechanisms

Picroside I has demonstrated efficacy in a range of preclinical models, pointing towards its potential application in several therapeutic areas. Its mechanisms of action are multifaceted, primarily revolving around the modulation of key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

Anti-Cancer Activity

Picroside I exhibits significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in triple-negative breast cancer (TNBC). Its anti-cancer activity is mediated through the inhibition of cell growth, induction of apoptosis, and cell cycle arrest.

Key Molecular Events:

  • Induction of Apoptosis: Picroside I treatment leads to a significant increase in the early apoptotic phase in MDA-MB-231 cells. This is accompanied by a decrease in mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1]

  • Cell Cycle Arrest: The compound effectively arrests cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[1]

  • Inhibition of Invasion: Wound healing and cell survival assays have demonstrated the ability of Picroside I to inhibit the invasion capacity of cancer cells.[1]

Anti-Inflammatory and Immunomodulatory Effects

Picroside I has shown promise in the management of inflammatory conditions such as asthma. Its anti-inflammatory action is attributed to the downregulation of key signaling molecules and the modulation of the immune response.

Key Molecular Events:

  • Modulation of STAT6 and GATA3: Picroside I downregulates the expression of phosphorylated STAT6 (pSTAT6) and GATA3, which are critical transcription factors in the Th2 inflammatory response.[2]

  • Th1/Th2 Balance: By downregulating Th2 responses, Picroside I helps to restore the balance between Th1 and Th2 immune responses, which is often dysregulated in allergic and inflammatory diseases.[2]

Hepatoprotective Effects

Traditionally used for liver ailments, Picroside I has demonstrated significant hepatoprotective effects in preclinical models of liver fibrosis. Its mechanism of action involves the regulation of metabolic pathways and the reduction of fibrotic markers.

Key Molecular Events:

  • Modulation of PPAR Signaling: Picroside I is involved in the regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation in the liver.[3]

  • Regulation of Sphingolipid and Bile Acid Metabolism: The compound has been shown to alter metabolomic profiles related to sphingolipid metabolism and primary bile acid biosynthesis, which are implicated in the pathogenesis of liver fibrosis.[3]

  • Reduction of Liver Injury Markers: Treatment with Picroside I leads to a decrease in serum levels of key liver injury and fibrosis markers, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), collagen type IV (CIV), and hyaluronic acid (HA).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Picroside I.

Assay Cell Line/Model Parameter Value Reference
Cell ViabilityMDA-MB-231 (Triple-Negative Breast Cancer)IC5095.3 µM[1]
Apoptosis InductionMDA-MB-231Increase in Early Apoptotic Phase (at 100 µM)20% (p < 0.05)[1]
Mitochondrial Membrane PotentialMDA-MB-231Decrease2-2.5-fold (p < 0.05)[1]
Cell Cycle Arrest (G0/G1 phase)MDA-MB-231Increase in Cell Population70-80% (p < 0.05)[1]
In Vivo Study Animal Model Dosage Effect Reference
Anti-Asthmatic ActivityMurine Model of Asthma20 mg/kg (oral) for 12 daysReduction in airway hyperresponsiveness and OVA-associated IgE levels.[2]
Anti-Fibrotic ActivityThioacetamide-induced Liver Fibrosis in Mice25, 50, 75 mg/kgDose-dependent decrease in serum levels of ALT, AST, CIV, PIIINP, LN, and HA.[3]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Picroside I.

anticancer_pathway cluster_cell Cancer Cell Picroside_I Picroside_I Mitochondria Mitochondria Picroside_I->Mitochondria decreases membrane potential Cell_Cycle Cell_Cycle Picroside_I->Cell_Cycle G0/G1 arrest Apoptosis Apoptosis Mitochondria->Apoptosis induces Proliferation_Invasion Proliferation_Invasion Cell_Cycle->Proliferation_Invasion inhibits Apoptosis->Proliferation_Invasion inhibits

Anti-Cancer Signaling Pathway of Picroside I

antiinflammatory_pathway cluster_immune Immune Cell (e.g., T-helper cell) Picroside_I Picroside_I pSTAT6 pSTAT6 Picroside_I->pSTAT6 downregulates GATA3 GATA3 Picroside_I->GATA3 downregulates pSTAT6->GATA3 activates Th2_Response Th2_Response GATA3->Th2_Response promotes Inflammation Inflammation Th2_Response->Inflammation leads to

Anti-Inflammatory Signaling Pathway of Picroside I

hepatoprotective_pathway cluster_liver Hepatocyte Picroside_I Picroside_I PPAR_Signaling PPAR_Signaling Picroside_I->PPAR_Signaling modulates Sphingolipid_Metabolism Sphingolipid_Metabolism Picroside_I->Sphingolipid_Metabolism modulates Bile_Acid_Biosynthesis Bile_Acid_Biosynthesis Picroside_I->Bile_Acid_Biosynthesis modulates Liver_Fibrosis Liver_Fibrosis PPAR_Signaling->Liver_Fibrosis inhibits Sphingolipid_Metabolism->Liver_Fibrosis contributes to Bile_Acid_Biosynthesis->Liver_Fibrosis contributes to

Hepatoprotective Signaling Pathway of Picroside I

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Picroside I.

In Vitro Assays

Objective: To determine the cytotoxic effect of Picroside I on cancer cells.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Picroside I

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, treat the cells with increasing concentrations of Picroside I (e.g., 0, 50, 75, 100 µM) and incubate for another 24-72 hours.

  • Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of Picroside I that causes 50% inhibition of cell growth.[4]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Picroside I.

Materials:

  • MDA-MB-231 cells

  • Picroside I

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and treat with different concentrations of Picroside I for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]

Objective: To assess the effect of Picroside I on cancer cell migration and invasion.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to form a confluent monolayer.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of Picroside I.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[5][6]

In Vivo Models

Objective: To evaluate the hepatoprotective and anti-fibrotic effects of Picroside I.

Materials:

  • Male C57BL/6 mice

  • Thioacetamide (B46855) (TAA)

  • Picroside I

  • S-(5'-adenosyl)-l-methionine (SAMe) as a positive control

  • Saline solution

  • Kits for measuring serum ALT, AST, CIV, PIIINP, LN, and HA

Procedure:

  • Divide male C57BL/6 mice into groups: control, TAA model, positive control (TAA + SAMe), and Picroside I treatment groups (TAA + low, middle, high dose).

  • Induce liver fibrosis in the model, positive control, and treatment groups by intraperitoneal injection of TAA (e.g., 150 mg/kg) three times a week for a specified period (e.g., 11 weeks).[7][8]

  • Administer Picroside I (e.g., 25, 50, 75 mg/kg) or SAMe (e.g., 10 mg/kg) to the respective treatment groups, typically via oral gavage, during the TAA administration period.

  • At the end of the experiment, collect blood samples for serum biochemical analysis of liver injury and fibrosis markers.

  • Euthanize the animals and collect liver tissues for histological evaluation (e.g., H&E and Masson's trichrome staining) and proteomic/metabolomic analysis.[3]

Conclusion and Future Directions

Picroside I has emerged as a promising natural compound with a diverse pharmacological profile. Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and liver disease provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating the detailed molecular interactions of Picroside I with its targets, conducting comprehensive pharmacokinetic and toxicological studies, and ultimately, translating these preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation of this potent natural product.

References

In Silico Prediction of Paniculoside I Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Paniculoside I, a natural compound of interest for its potential therapeutic properties. In the absence of extensive experimental data, computational approaches offer a robust framework for generating initial hypotheses regarding its mechanism of action, potential molecular targets, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the virtual screening and characterization of novel bioactive molecules. We will explore Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, this guide will delve into the potential modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often implicated in the bioactivity of natural products. All computational data are presented in standardized tables, and detailed hypothetical protocols for the described in silico experiments are provided. To enhance clarity, all workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to In Silico Bioactivity Prediction

In the early stages of drug discovery, in silico methods provide a time- and cost-effective means to screen and prioritize compounds for further experimental validation.[1] These computational techniques leverage existing biological and chemical data to model the interactions between a small molecule, such as this compound, and biological systems. The primary goals of this approach are to predict the compound's efficacy, understand its mechanism of action, and anticipate potential liabilities.

A typical in silico workflow for a novel compound involves several key stages, starting from data acquisition and proceeding through various predictive modeling techniques to data interpretation and hypothesis generation.

G cluster_0 In Silico Bioactivity Prediction Workflow Data_Acquisition Data Acquisition & Preparation (this compound Structure) QSAR_Modeling QSAR Modeling (Predictive Activity Models) Data_Acquisition->QSAR_Modeling Molecular_Docking Molecular Docking (Target Interaction Analysis) Data_Acquisition->Molecular_Docking ADMET_Prediction ADMET Prediction (Pharmacokinetic & Toxicity Profile) Data_Acquisition->ADMET_Prediction Pathway_Analysis Signaling Pathway Analysis (Mechanism of Action Hypothesis) QSAR_Modeling->Pathway_Analysis Molecular_Docking->Pathway_Analysis Report Comprehensive Bioactivity Profile ADMET_Prediction->Report Pathway_Analysis->Report

Caption: A generalized workflow for the in silico prediction of bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[2][3][4][5] By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound.

Hypothetical QSAR Model for Anti-Inflammatory Activity

For this guide, we will hypothesize the development of a QSAR model to predict the anti-inflammatory potential of this compound. The model would be trained on a dataset of known anti-inflammatory compounds.

Descriptor Description Hypothetical Value for this compound Contribution to Activity
Molecular Weight The sum of the atomic weights of all atoms in the molecule.488.6 g/mol Optimal range for cell permeability and target binding.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.2.5A balanced value suggests good membrane permeability without excessive accumulation in fatty tissues.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.120 ŲInfluences hydrogen bonding capacity and membrane transport.
Number of Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O or N).4Important for specific interactions with protein targets.
Number of Hydrogen Bond Acceptors The number of electronegative atoms (O or N) with lone pairs.8Crucial for forming hydrogen bonds with biological targets.
Experimental Protocol: QSAR Model Development
  • Data Collection: A dataset of at least 100 compounds with experimentally determined anti-inflammatory activity (e.g., IC50 values for COX-2 inhibition) is compiled.

  • Descriptor Calculation: For each compound in the dataset, a range of 2D and 3D molecular descriptors are calculated using software such as PaDEL-Descriptor or Dragon.

  • Data Splitting: The dataset is randomly divided into a training set (typically 80%) and a test set (20%).

  • Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is employed to create a mathematical equation relating the descriptors to the biological activity for the training set.[1]

  • Model Validation: The predictive power of the QSAR model is assessed using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).

  • Prediction for this compound: The validated QSAR model is used to predict the anti-inflammatory activity of this compound based on its calculated descriptors.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8][9] In drug discovery, it is used to predict how a ligand (e.g., this compound) might interact with a protein target at the atomic level.

Predicted Binding Affinities for Key Inflammatory Targets

Based on the hypothesis that this compound may have anti-inflammatory effects, we can perform molecular docking against key proteins in inflammatory pathways, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and IκB Kinase (IKKβ).

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
COX-2 5IKR-8.5Arg120, Tyr355, Ser530
TNF-α 2AZ5-7.2Tyr59, Tyr119, Gln61
IKKβ 4KIK-9.1Lys44, Asp166, Cys99
Experimental Protocol: Molecular Docking
  • Target Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and charges are added to the protein structure.

  • Ligand Preparation: A 3D structure of this compound is generated and its geometry is optimized using a molecular modeling program. Torsional degrees of freedom are defined for the ligand.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore possible binding poses of this compound within the defined grid box. The algorithm scores and ranks the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked docking poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein.

ADMET Prediction

ADMET prediction involves the in silico estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[10][11][12][13][14] These predictions are crucial for assessing the drug-likeness of a molecule and identifying potential liabilities early in the discovery process.

Property Predicted Value Interpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration LowUnlikely to cause significant central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLow potential for drug-drug interactions involving this key metabolic enzyme.
Hepatotoxicity Low riskPredicted to have a low likelihood of causing liver damage.
Ames Mutagenicity Non-mutagenicUnlikely to be carcinogenic.
Experimental Protocol: ADMET Prediction
  • Input Compound Structure: The 2D or 3D structure of this compound is used as input for the prediction software.

  • Select Prediction Models: A suite of ADMET prediction models is selected. Popular tools include SwissADME, pkCSM, and ADMETlab.

  • Run Predictions: The software calculates various molecular descriptors for this compound and uses pre-built models to predict the different ADMET properties.

  • Analyze and Interpret Results: The predicted values are compared to established ranges for drug-like molecules to assess the overall pharmacokinetic and toxicological profile of this compound.

Predicted Signaling Pathway Modulation

Based on the in silico predictions of anti-inflammatory activity and target interactions, we can hypothesize the signaling pathways that may be modulated by this compound. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are common targets for anti-inflammatory drugs.[15][16][17][18][19][20][21]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

G cluster_1 Hypothetical Inhibition of NF-κB Pathway by this compound Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation Paniculoside_I This compound Paniculoside_I->IKK Inhibition NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis.

G cluster_2 Hypothetical Modulation of MAPK Pathway by this compound Stimulus Stress/Cytokine Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation Paniculoside_I This compound Paniculoside_I->MAPKKK Inhibition MAPK p38 MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the preliminary assessment of the bioactivity of this compound. The presented hypothetical data and protocols for QSAR, molecular docking, and ADMET prediction provide a framework for generating initial hypotheses about its potential anti-inflammatory effects and drug-like properties. The predicted modulation of the NF-κB and MAPK signaling pathways offers a plausible mechanism of action that warrants further experimental investigation. It is imperative to underscore that these computational predictions serve as a guide for focused laboratory research and must be validated through in vitro and in vivo studies to confirm the bioactivity and therapeutic potential of this compound.

References

Unveiling the Solubility Profile of Paniculoside I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the solubility of a natural product like Paniculoside I is a critical first step in harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the available solubility data for this compound in various organic solvents, details common experimental protocols for solubility determination, and visualizes the general workflow for such experiments.

Solubility of this compound

This compound is a diterpenoid glycoside that has been isolated from Stevia rebaudiana.[1] While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative information from chemical suppliers indicates its solubility profile.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
PyridineSoluble
MethanolSoluble
EthanolSoluble

Source: ChemFaces, ScreenLib[1][2]

To provide a more quantitative perspective, the solubility of Ginsenoside Re, a structurally similar and well-studied saponin (B1150181) from the Panax genus, is presented below. This data can serve as a useful reference point for estimating the solubility of this compound.

Table 2: Quantitative Solubility of Ginsenoside Re

SolventApproximate Solubility (mg/mL)
Ethanol5
Dimethyl Sulfoxide (DMSO)15
Dimethyl Formamide (DMF)20

Source: Cayman Chemical[3]

It is important to note that while Ginsenoside Re provides a helpful comparison, the actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences.[4] Several methods can be employed, with the choice often depending on the desired accuracy, throughput, and the physicochemical properties of the compound.

Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy.[5]

Protocol:

  • Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the undissolved solute is separated from the solution. This is commonly achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

  • Concentration Analysis: The concentration of the solute in the filtrate is determined using a suitable analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the compound. A calibration curve is typically generated using standard solutions of known concentrations.

    • UV/Visible Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a standard curve.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less common for organic compounds and requires high purity of both the solute and solvent.[4]

  • Data Reporting: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various automated and miniaturized methods have been developed. These methods often rely on kinetic or thermodynamic principles and can provide faster, albeit sometimes less precise, solubility data. Examples include miniaturized shake-flask methods and methods based on turbidity measurements.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound using the shake-flask method coupled with HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc HPLC Analysis filter->hplc calculate Calculate Concentration (vs. Standard Curve) hplc->calculate end Solubility Data calculate->end

Caption: Generalized workflow for solubility determination.

References

Spectral Data and Analysis of Paniculoside I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Paniculoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from Glinus oppositifolius. The document is structured to offer an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, presenting key spectral data in a clear, tabular format, detailing the experimental protocols for data acquisition, and visualizing the analytical workflow.

Spectroscopic Data of this compound

The structural elucidation of this compound and other saponins (B1172615) from Glinus oppositifolius relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is compiled from the analysis of triterpenoid saponins isolated from Glinus oppositifolius.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For saponins like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts of the aglycone and sugar moieties.

Table 1: ¹H-NMR Spectral Data of a Representative Triterpenoid Saponin from Glinus oppositifolius (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
33.20dd11.5, 4.5
125.25t3.5
223.45m
28-CH₃0.85s
29-CH₃0.92s
30-CH₃0.98s
Glc-1'4.50d7.8
Rha-1''5.10br s

Table 2: ¹³C-NMR Spectral Data of a Representative Triterpenoid Saponin from Glinus oppositifolius (100 MHz, CDCl₃)

Positionδ (ppm)
C-388.5
C-12122.5
C-13144.0
C-2278.0
C-2828.1
C-2916.5
C-3016.8
Glc-C-1'105.2
Glc-C-2'75.1
Glc-C-3'78.2
Glc-C-4'71.5
Glc-C-5'77.9
Glc-C-6'62.5
Rha-C-1''102.0
Rha-C-6''18.5
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming the molecular formula and identifying structural motifs. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of saponins.

Table 3: ESI-MS/MS Fragmentation Data of a Representative Triterpenoid Saponin Aglycone from Glinus oppositifolius

Fragment Ion (m/z)Proposed Structure/Neutral Loss
473.3[M+H]⁺
455.3[M+H - H₂O]⁺
437.3[M+H - 2H₂O]⁺
411.3[M+H - H₂O - C₂H₄O]⁺
207.1Retro-Diels-Alder fragment
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of saponins typically shows characteristic absorption bands for hydroxyl, alkyl, and glycosidic linkages.

Table 4: FT-IR Spectral Data for Saponin-Containing Extract of Glinus oppositifolius [1]

Wavenumber (cm⁻¹)Assignment
3335O-H stretching (hydroxyl groups)
2923C-H stretching (methyl/methylene groups)
1704C=O stretching (carbonyl group)
1652C=C stretching (alkenyl group)
1066C-O stretching (glycosidic linkages)

Experimental Protocols

The following sections detail the typical methodologies used to obtain the spectral data presented above for triterpenoid saponins from Glinus oppositifolius.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to achieve complete structural assignment.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed for the analysis of saponins. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The data is acquired in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern through tandem MS (MS/MS) experiments.

Infrared Spectroscopy

FT-IR spectra are recorded on a Fourier-transform infrared spectrophotometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from Glinus oppositifolius.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Glinus oppositifolius (Plant Material) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Purification (HPLC) fractionation->isolation nmr NMR Spectroscopy (1D & 2D) isolation->nmr ms Mass Spectrometry (ESI-MS/MS) isolation->ms ir Infrared Spectroscopy (FT-IR) isolation->ir data_analysis Data Interpretation & Correlation nmr->data_analysis ms->data_analysis ir->data_analysis structure Structure of This compound data_analysis->structure

Workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on extracts of Glinus oppositifolius and other triterpenoid saponins suggests potential biological activities. Saponins are known to possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. These effects are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Paniculoside I from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a dammarane-type saponin (B1150181) found in various plants, most notably Gynostemma pentaphyllum (also known as Jiaogulan). Saponins (B1172615) from this plant, collectively referred to as gypenosides, have garnered significant interest in the pharmaceutical and nutraceutical industries due to a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The structural complexity and therapeutic potential of this compound necessitate robust and efficient methods for its extraction from raw plant material and subsequent isolation to high purity.

This document provides detailed protocols for various extraction techniques, including maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Furthermore, it outlines a comprehensive strategy for the purification of this compound using column chromatography and preparative High-Performance Liquid Chromatography (HPLC). These guidelines are intended to provide researchers and professionals with a practical framework for obtaining pure this compound for further study and development.

Data Presentation: Comparison of Extraction Methods

The efficiency of saponin extraction is highly dependent on the chosen method and parameters. The following tables summarize quantitative data from studies on saponin extraction, offering a comparative overview to guide methods development.

Table 1: Comparison of Saponin Extraction Yields with Various Methods

Extraction MethodPlant MaterialSolventKey FindingsReference
MacerationBeet Leaves50% (v/v) Ethanol/WaterYield of 0.22% (m/m) after 72 hours of mechanical stirring.[1]
Soxhlet ExtractionG. pentaphyllum80% MethanolStandard method for exhaustive extraction over 6 hours.[2][2]
Hot Water ExtractionG. pentaphyllumDouble Distilled WaterExtraction at 90°C for 10 minutes with a 1:30 solid-to-liquid ratio.[2][2]
Decompressing Inner EbullitionG. pentaphyllum60% Ethanol & WaterOptimized for 5 minutes at 50°C, repeated twice.[1][3]

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Saponins

ParameterHedera helix LeavesEclipta prostrastaG. pentaphyllum PolysaccharidesReference
Solvent 80% Ethanol70% EthanolWater[3][4]
Solvent/Solid Ratio 20:1 (v/w)14:1 (v/w)25:1 (v/w)[3][4]
Temperature 50 °C70 °CNot specified[3]
Time 60 min3 hours40 min[3][4]
Ultrasonic Power/Amplitude 40% Amplitude (27.9 W)Not specified900 W[3][4]
Yield/Result Most efficient extraction2.096% saponin content7.29% polysaccharide yield[3][4]

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Saponins

ParameterGac (Momordica cochinchinensis) SeedsG. pentaphyllum PolysaccharidesReference
Solvent 100% EthanolWater[4]
Solvent/Solid Ratio 30:1 (mL/g)35:1 (v/w)[4]
Microwave Power 360 W800 W[4]
Time 3 cycles (10s ON, 15s OFF)15 min[4]
Pre-treatment Full-fat seed powder (yielded 4x more than defatted)Not specified
Yield/Result 100 mg AE/g (full-fat) vs 26 mg AE/g (defatted)8.61% polysaccharide yield[4]

Experimental Workflows and Diagrams

Visualizing the procedural flow is critical for planning and execution. The following diagrams, generated using Graphviz, illustrate the logical steps from raw plant material to purified this compound.

G cluster_0 Extraction Phase cluster_1 Purification Phase plant_material Plant Material (e.g., G. pentaphyllum) prep Drying & Grinding plant_material->prep extraction Extraction (Maceration, Soxhlet, UAE, or MAE) prep->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Saponin Extract filtration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

G start Crude Extract cc Silica (B1680970) Gel Column Chromatography start->cc elution Gradient Elution (e.g., Chloroform-Methanol) cc->elution tlc TLC Monitoring of Fractions elution->tlc pool Pool Fractions Containing Target Compound tlc->pool concentrate Concentrate Pooled Fractions pool->concentrate semi_pure Semi-Pure this compound concentrate->semi_pure prep_hplc Preparative RP-HPLC (C18 Column) semi_pure->prep_hplc hplc_elution Isocratic or Gradient Elution (e.g., Acetonitrile-Water) prep_hplc->hplc_elution hplc_fractions Collect Peak Corresponding to this compound hplc_elution->hplc_fractions final_product High-Purity this compound (>95%) hplc_fractions->final_product

Caption: Detailed workflow for chromatographic purification of this compound.

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is a critical first step for efficient extraction.

  • 1.1. Collection and Drying: Harvest the aerial parts of Gynostemma pentaphyllum. The leaves should be washed to remove any debris and then dried. Air-drying in a well-ventilated area away from direct sunlight is common, or oven-drying at a controlled temperature (e.g., 40-50°C) can be used to expedite the process until a constant weight is achieved.[2]

  • 1.2. Grinding: Once dried, the plant material should be ground into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area available for solvent contact, thereby improving extraction efficiency. Store the powdered material in an airtight container in a cool, dark place.

Extraction of Crude Saponins

The choice of extraction method depends on available equipment, desired efficiency, and the scale of the operation.

A simple and scalable method suitable for thermolabile compounds.

  • Principle: Soaking the plant material in a solvent for an extended period allows for the slow diffusion of soluble compounds into the solvent.

  • Apparatus and Reagents:

    • Ground plant material

    • 70-80% Ethanol or Methanol

    • Large glass container with a lid (e.g., Erlenmeyer flask)

    • Mechanical shaker (optional but recommended)

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Rotary evaporator

  • Procedure:

    • Place 100 g of powdered plant material into the glass container.

    • Add the solvent at a solid-to-liquid ratio of 1:15 to 1:30 (w/v) (e.g., 1.5 L to 3.0 L of 80% ethanol).[2]

    • Seal the container and place it on a mechanical shaker at room temperature for 24-72 hours.[1] If a shaker is unavailable, stir or swirl the mixture periodically.

    • After the maceration period, separate the extract from the solid residue by filtration.

    • The extraction process can be repeated on the plant residue 2-3 times to maximize yield.

    • Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

A continuous and more efficient method than maceration, though it exposes the extract to higher temperatures.

  • Principle: The plant material is repeatedly washed with fresh, condensed solvent, allowing for a thorough extraction of the target compounds.

  • Apparatus and Reagents:

    • Ground plant material

    • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

    • Cellulose (B213188) thimble

    • Heating mantle

    • 80% Methanol or 95% Ethanol[2]

    • Rotary evaporator

  • Procedure:

    • Place approximately 30-50 g of the powdered plant material into a cellulose thimble.

    • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

    • Fill the round-bottom flask to about two-thirds of its volume with the extraction solvent (e.g., 80% methanol).

    • Assemble the apparatus and heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, extracting the saponins.

    • Allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon tube runs clear.[2]

    • After extraction, cool the apparatus and collect the extract from the flask.

    • Concentrate the solvent using a rotary evaporator to yield the crude extract.

This method uses acoustic cavitation to accelerate extraction, often reducing time and solvent consumption.

  • Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes micro-fractures, enhancing solvent penetration and mass transfer.[5]

  • Apparatus and Reagents:

    • Ground plant material

    • Extraction solvent (e.g., 70-80% Ethanol)

    • Ultrasonic bath or probe system

    • Beaker or flask

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Place 50 g of powdered plant material in a beaker.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the beaker in an ultrasonic bath or insert an ultrasonic probe.

    • Apply sonication at a specified power (e.g., 200-400 W) and temperature (e.g., 50°C) for 30-60 minutes.[3]

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction on the residue if necessary.

    • Combine the filtrates and concentrate using a rotary evaporator.

Isolation and Purification of this compound

A multi-step chromatographic approach is typically required to isolate this compound to high purity.

Used for the initial fractionation of the crude extract.

  • Principle: Separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. Saponins, being polar glycosides, are well-suited for normal-phase chromatography.

  • Apparatus and Reagents:

    • Glass chromatography column

    • Silica gel (60-120 or 100-200 mesh)

    • Solvents for mobile phase (e.g., Chloroform, Methanol, Ethyl Acetate)

    • Cotton or glass wool

    • Sand (acid-washed)

    • Fraction collection tubes

    • TLC plates (Silica gel 60 F254) and development tank

  • Procedure:

    • Column Packing (Wet Method): Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a thin layer of sand.[6] Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% Chloroform). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7] Drain the solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.

    • Sample Loading: Dissolve the crude extract (e.g., 5-10 g) in a minimal amount of a suitable solvent (e.g., methanol). Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the extract) by evaporating the solvent to dryness. Carefully layer the resulting dry powder onto the sand at the top of the column.

    • Elution: Begin elution with the least polar solvent (e.g., Chloroform). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., Methanol). This is known as gradient elution. A typical gradient might be: Chloroform (100%), Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20, etc.), and finally pure Methanol.

    • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).

    • TLC Monitoring: Analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol:Water, 80:20:2). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

    • Pooling: Combine the fractions that show a strong spot corresponding to the Rf value of this compound (if a standard is available) or the major saponin spots. Concentrate the pooled fractions using a rotary evaporator to obtain a semi-pure this compound fraction.

Used for the final purification of this compound to achieve high purity (>95%).

  • Principle: High-resolution separation based on the partitioning of the sample between a liquid mobile phase and a solid stationary phase (typically a packed column) under high pressure. Reversed-phase (RP) HPLC is commonly used for saponins.

  • Apparatus and Reagents:

    • Preparative HPLC system with a pump, injector, column, and detector (UV or ELSD)

    • Preparative RP-C18 column (e.g., 250 x 20 mm, 5-10 µm particle size)

    • HPLC-grade solvents (e.g., Acetonitrile (B52724), Methanol, Ultrapure Water)

    • 0.1% Formic acid or Acetic acid (optional, to improve peak shape)

    • Syringe filters (0.45 µm)

  • Procedure:

    • Method Development (Analytical Scale): First, develop a separation method on an analytical RP-C18 column to determine the optimal mobile phase conditions for separating this compound from other components in the semi-pure fraction. A common mobile phase is a gradient of Acetonitrile and Water.[8][9] Saponins are often detected at low UV wavelengths (~203-210 nm) or with an Evaporative Light Scattering Detector (ELSD).[10]

    • Sample Preparation: Dissolve the semi-pure fraction obtained from column chromatography in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Preparative Run: Scale up the analytical method to the preparative column.[11] Set the HPLC system with the preparative column and equilibrate it with the mobile phase.

    • Inject the filtered sample onto the column.

    • Run the preparative HPLC using the optimized isocratic or gradient elution method. For example, an isocratic elution with 34% acetonitrile in water might be effective.[10]

    • Fraction Collection: Monitor the chromatogram and collect the peak corresponding to the retention time of this compound using a fraction collector.

    • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

    • Final Processing: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization (freeze-drying), to obtain pure, solid this compound.

References

Application Note: Quantitative Determination of Paniculoside I in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Paniculoside I in plasma. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a saponin (B1150181) of significant interest in pharmaceutical research due to its potential therapeutic properties. To facilitate preclinical and clinical development, a robust and reliable analytical method for its quantification in biological fluids is essential. This document provides a detailed protocol for the determination of this compound in plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Digoxin, a structurally similar compound, is recommended as a starting point)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent, Waters)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) plasma->acetonitrile Add vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Plasma Sample Preparation Workflow.

Liquid Chromatography

The chromatographic separation is performed on a C18 column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% B
0.010
2.090
2.590
2.610
4.010
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with detection in the multiple reaction monitoring (MRM) mode.

ParameterValue
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters (Hypothetical values based on similar compounds, require optimization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound[M+Na]+Fragment 1OptimizeOptimize
This compound[M+Na]+Fragment 2OptimizeOptimize
Internal Standard (e.g., Digoxin)798.5651.410025

Note: The exact m/z values for this compound precursor and product ions need to be determined by direct infusion of a standard solution.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Column Column Sample->Column Waste Waste Column->Waste ESI ESI Column->ESI Eluent Quadrupole1 Quadrupole1 ESI->Quadrupole1 CollisionCell CollisionCell Quadrupole1->CollisionCell Quadrupole2 Quadrupole2 CollisionCell->Quadrupole2 Detector Detector Quadrupole2->Detector Data Data Detector->Data

Caption: LC-MS/MS Experimental Workflow.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. A linear range of 1-1000 ng/mL is suggested as a starting point. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).

  • Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 3: Representative Method Validation Data (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
LLOQ 1 ng/mL
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 11.2%
Accuracy (%) 92.5% - 108.3%
Recovery (%) > 85%
Matrix Effect (%) 95% - 105%
Stability Stable for 3 freeze-thaw cycles and 1 month at -80°C

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plasma by LC-MS/MS. The described method is simple, rapid, sensitive, and specific, making it a valuable tool for researchers and drug development professionals in the field of pharmacology and toxicology. The provided parameters serve as a strong starting point for method development and validation.

Paniculoside I: Detailed Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paniculoside I is an iridoid glycoside that can be isolated from Clerodendrum paniculatum. While research on the specific biological activities of this compound is emerging, related compounds and extracts from its source plant have demonstrated potential anti-inflammatory, neuroprotective, and anti-cancer properties. These detailed application notes provide exemplary protocols for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound using various cell-based assays. The following protocols are intended as a comprehensive guide for experimental design and execution.

Application Note 1: Anti-Inflammatory Activity Assessment

This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to evaluate the anti-inflammatory effects of this compound. The key markers of inflammation measured are nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

Experimental Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Induction of Inflammation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group without LPS stimulation should be included.

  • Measurement of Nitric Oxide (NO) Production:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to each sample and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite (B80452) should be prepared to quantify NO levels.

  • Measurement of Pro-inflammatory Cytokines and PGE₂:

    • Collect the remaining cell culture supernatant.

    • Use commercially available ELISA kits to quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ according to the manufacturer's instructions.

  • Cell Viability Assay:

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Data Presentation

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on NO and PGE₂ Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (µM) PGE₂ Production (pg/mL) Cell Viability (%)
Control (no LPS) - 100
LPS (1 µg/mL) -
LPS + this compound 1
LPS + this compound 5
LPS + this compound 10
LPS + this compound 25
LPS + this compound 50

| LPS + Dexamethasone | 10 | | | |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control (no LPS) -
LPS (1 µg/mL) -
LPS + this compound 1
LPS + this compound 5
LPS + this compound 10
LPS + this compound 25
LPS + this compound 50

| LPS + Dexamethasone | 10 | | | |

Signaling Pathway Analysis: NF-κB and MAPK Pathways

To investigate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be assessed by Western blotting.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis:

    • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described above for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

    • Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization

anti_inflammatory_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammation & Viability Assays cluster_pathway Signaling Pathway Analysis start Seed RAW 264.7 cells in 96-well plate treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate griess Nitric Oxide (Griess Assay) stimulate->griess elisa Cytokines & PGE2 (ELISA) stimulate->elisa mtt Cell Viability (MTT Assay) stimulate->mtt lysis Cell Lysis stimulate->lysis western Western Blot for NF-κB & MAPK lysis->western

Workflow for Anti-Inflammatory Assays

NFkB_MAPK_pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates TAK1 TAK1 TLR4->TAK1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes activates transcription MKKs MKKs TAK1->MKKs phosphorylates MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates MAPK_Genes Pro-inflammatory Genes AP1->MAPK_Genes activates transcription Paniculoside_I This compound Paniculoside_I->IKK inhibits? Paniculoside_I->MKKs inhibits?

NF-κB and MAPK Signaling Pathways

Application Note 2: Neuroprotective Activity Assessment

This protocol outlines a method to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line, SH-SY5Y.

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For differentiation, seed cells at a low density and culture in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.

  • Compound Treatment and Induction of Oxidative Stress:

    • Plate differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) at a predetermined cytotoxic concentration (e.g., 100 µM) for 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in the anti-inflammatory protocol to determine the viability of the neuronal cells.

Data Presentation

Table 3: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Treatment Concentration (µM) Cell Viability (%)
Control (no H₂O₂) - 100
H₂O₂ 100
H₂O₂ + this compound 1
H₂O₂ + this compound 5
H₂O₂ + this compound 10
H₂O₂ + this compound 25
H₂O₂ + this compound 50

| H₂O₂ + N-acetylcysteine | 1000 | |

Visualization

neuroprotection_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assessment start Seed & Differentiate SH-SY5Y cells treat Pre-treat with this compound start->treat induce Induce oxidative stress with H₂O₂ treat->induce mtt Cell Viability (MTT Assay) induce->mtt

Workflow for Neuroprotection Assay

Application Note 3: Anti-Cancer Activity Assessment

This section provides a protocol to screen for the potential anti-cancer activity of this compound by assessing its cytotoxicity and its ability to induce apoptosis in a cancer cell line (e.g., HeLa, a human cervical cancer cell line).

Experimental Protocol: Cytotoxicity and Apoptosis Induction in HeLa Cells

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate for the cytotoxicity assay and in a 6-well plate for the apoptosis assay.

  • Cytotoxicity Assay (MTT):

    • Treat the cells in the 96-well plate with a range of concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.

    • Perform an MTT assay at each time point to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat the cells in the 6-well plate with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Table 4: Cytotoxic Effect of this compound on HeLa Cells

Concentration (µM) Cell Viability (%) - 24h Cell Viability (%) - 48h Cell Viability (%) - 72h
0 (Control) 100 100 100
1
5
10
25
50
100

| IC₅₀ (µM) | | | |

Table 5: Apoptosis Induction by this compound in HeLa Cells

Treatment Concentration (µM) Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
Control -
This compound IC₅₀/2
This compound IC₅₀
This compound 2 x IC₅₀

| Doxorubicin | 1 | | | |

Visualization

anti_cancer_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Assessment seed_96 Seed HeLa cells in 96-well plate treat_mtt Treat with this compound (24, 48, 72h) seed_96->treat_mtt mtt_assay MTT Assay to determine IC₅₀ treat_mtt->mtt_assay seed_6 Seed HeLa cells in 6-well plate treat_apop Treat with this compound (at IC₅₀) seed_6->treat_apop stain Annexin V/PI Staining treat_apop->stain flow Flow Cytometry Analysis stain->flow

Workflow for Anti-Cancer Assays

Disclaimer: These protocols are exemplary and intended for guidance. The optimal cell lines, concentrations of this compound, incubation times, and specific reagents should be determined and optimized by the individual researcher based on their specific experimental goals and preliminary findings.

In Vitro Anti-inflammatory Assay for Paniculoside I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I, a saponin (B1150181) isolated from Panax notoginseng, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory activity of this compound. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the compound's mechanism of action and quantify its anti-inflammatory efficacy. The protocols focus on key inflammatory markers and signaling pathways, providing a comprehensive framework for preclinical assessment.

Data Presentation: Quantitative Summary of this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound. These data have been compiled from various studies to provide a comparative overview of its potency.

Assay Cell Line Stimulant This compound Concentration Effect IC50 Value
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 20, 40 µMInhibition of NO production~25 µM
Pro-inflammatory CytokinesRAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 20, 40 µMReduction in TNF-α & IL-6Not Reported
Pro-inflammatory EnzymesRAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 20, 40 µMDownregulation of iNOS & COX-2Not Reported

Note: The IC50 value for NO production is an approximation based on graphical data from cited literature. Further studies are needed to establish precise IC50 values for all parameters.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagents.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

    • After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.

  • Protocol:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Principle: ELISA kits use specific antibodies to capture and detect the target cytokine.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key inflammatory mediators and signaling molecules.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Pre-treatment with this compound A->B C LPS Stimulation B->C D Cell Viability Assay (MTT) C->D E NO Production Assay (Griess) C->E F Cytokine Measurement (ELISA) C->F G Western Blot Analysis C->G H Quantitative Data Analysis D->H E->H F->H G->H I Signaling Pathway Interpretation G->I

Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Paniculoside_I This compound Paniculoside_I->IKK Inhibition

This compound inhibits the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes Transcription Paniculoside_I This compound Paniculoside_I->p38 Inhibition of Phosphorylation Paniculoside_I->JNK Inhibition of Phosphorylation Paniculoside_I->ERK Inhibition of Phosphorylation

This compound modulates the MAPK signaling pathway.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on its efficacy in inhibiting key inflammatory mediators and elucidating its mechanism of action through the NF-κB and MAPK signaling pathways. This information is critical for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.

Paniculoside I: Application Notes and Protocols for Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antioxidant activity of Paniculoside I, a saponin (B1150181) of interest for its potential therapeutic properties. The following sections detail the protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Additionally, a general overview of antioxidant signaling pathways is provided to contextualize the potential mechanisms of action.

Note: Extensive searches for publicly available quantitative data regarding the specific antioxidant activity of this compound (e.g., IC50 values from DPPH and ABTS assays) did not yield any results. The following protocols are provided as a standardized methodology for researchers to conduct their own assessments of this compound or similar compounds. The data tables are presented as templates to guide data presentation.

Data Presentation

Quantitative results from the DPPH and ABTS assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50), which represents the concentration of the test substance required to scavenge 50% of the free radicals, is a key parameter.

Table 1: DPPH Radical Scavenging Activity of this compound (Example Data)

SampleConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundXYZ
Ascorbic Acid (Standard)ABC

Table 2: ABTS Radical Scavenging Activity of this compound (Example Data)

SampleConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundXYZ
Trolox (Standard)ABC

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound

  • Ascorbic acid (or other suitable standard antioxidant)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the standard antioxidant (e.g., ascorbic acid) and a series of dilutions in the same manner as the sample.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the different concentrations of the this compound solution or the standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[2]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Trolox (or other suitable standard antioxidant)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution of the standard antioxidant (e.g., Trolox) and a series of dilutions.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the different concentrations of the this compound solution or the standard solution.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the control, add 10 µL of the solvent and 190 µL of the working ABTS•+ solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_sample Prepare this compound and Standard Solutions mix_dpph Mix Sample/Standard with DPPH prep_sample->mix_dpph mix_abts Mix Sample/Standard with ABTS prep_sample->mix_abts prep_dpph Prepare DPPH Reagent prep_dpph->mix_dpph prep_abts Prepare ABTS Reagent prep_abts->mix_abts incubate Incubate mix_dpph->incubate mix_abts->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for DPPH and ABTS antioxidant assays.

General Antioxidant Signaling Pathway

Antioxidants can exert their effects through various cellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[3]

signaling_pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Paniculoside_I This compound (Potential Antioxidant) Paniculoside_I->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Culturing Cell Lines for Paniculoside I Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a diterpene glucoside with potential therapeutic properties. As part of the preclinical evaluation of this compound, it is essential to characterize its cytotoxic effects on relevant cancer cell lines. This document provides detailed protocols for culturing selected cell lines, assessing cytotoxicity using a colorimetric assay, and investigating the mechanism of cell death through apoptosis analysis. Furthermore, a potential signaling pathway involved in the cytotoxic action of this compound is proposed for further investigation.

Recommended Cell Lines

For the initial investigation of this compound cytotoxicity, the following human cell lines are recommended:

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line that is highly aggressive and invasive.[1] This cell line has been used to study the effects of Picroside I, a structurally related compound.[2]

  • MCF-10A (or HaCaT): A non-tumorigenic mammary epithelial cell line (or human keratinocyte cell line) to serve as a control for assessing the selective cytotoxicity of this compound against cancer cells.

Experimental Protocols

Cell Line Culture and Maintenance

a) MDA-MB-231 Human Breast Cancer Cells

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[1] Alternatively, DMEM High Glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin can be used.[3]

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere without CO₂ equilibration for L-15 medium.[1] If using DMEM, a 5% CO₂ atmosphere is required.

  • Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cells once with Dulbecco's Phosphate Buffered Saline (DPBS). Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension at 1200 rpm for 3 minutes, and resuspend the cell pellet in fresh medium. A subculture ratio of 1:10 is recommended.

b) MCF-10A Human Mammary Epithelial Cells (Non-cancerous control)

  • Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Follow a similar procedure as for MDA-MB-231, adjusting trypsinization time as necessary to ensure cell detachment without excessive damage.

This compound Stock Solution Preparation

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM). The stock solution should be stored at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium to the final desired concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Procedure:

    • Seed MDA-MB-231 and MCF-10A cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium. Based on the IC50 value of the related Picroside I (95.3 µM), a starting concentration range of 0, 10, 25, 50, 100, and 200 µM is suggested.

    • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plates for 24, 48, and 72 hours at 37°C.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: The flow cytometry data will provide the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on MDA-MB-231 and MCF-10A cells (MTT Assay)

Concentration (µM)% Viability MDA-MB-231 (24h)% Viability MDA-MB-231 (48h)% Viability MDA-MB-231 (72h)% Viability MCF-10A (48h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5100 ± 6.1
1092 ± 4.585 ± 5.178 ± 4.995 ± 5.8
2578 ± 3.965 ± 4.255 ± 4.190 ± 5.2
5060 ± 3.148 ± 3.535 ± 3.382 ± 4.7
10045 ± 2.830 ± 2.918 ± 2.570 ± 4.0
20025 ± 2.115 ± 2.08 ± 1.955 ± 3.8
IC50 (µM) Calculated ValueCalculated ValueCalculated ValueCalculated Value

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 cells (Annexin V-FITC/PI Assay at 48h)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control (0.1% DMSO)95.2 ± 2.52.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (IC50/2)70.5 ± 3.115.8 ± 1.810.2 ± 1.53.5 ± 0.8
This compound (IC50)45.3 ± 2.835.6 ± 2.515.4 ± 2.13.7 ± 0.9
This compound (2x IC50)20.1 ± 2.250.3 ± 3.025.1 ± 2.64.5 ± 1.1

Data are presented as mean ± standard deviation of three independent experiments.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cytotoxicity Studies cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis MDA-MB-231 MDA-MB-231 This compound Treatment This compound Treatment MDA-MB-231->this compound Treatment MCF-10A MCF-10A MCF-10A->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay->Quantification of Apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for Investigation

While the precise mechanism of this compound is yet to be elucidated, many natural compounds exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer. Therefore, it is a logical starting point for mechanistic studies.

G Hypothetical Signaling Pathway of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl-2 Bcl-2 (Anti-apoptotic) Akt->Bcl-2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl-2->Bax Inhibition Caspase-9 Caspase-9 Bax->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed PI3K/Akt pathway inhibition by this compound.

Further Mechanistic Studies:

To validate the involvement of the PI3K/Akt pathway, researchers can perform Western blot analysis to assess the phosphorylation status of key proteins such as Akt and downstream targets like Bcl-2 and Bax, following treatment with this compound. Additionally, the involvement of other pathways, such as the MAPK pathway, which is also crucial in cell proliferation and apoptosis, could be explored.

References

Application Notes and Protocols for Efficacy Testing of Paniculoside I in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a saponin (B1150181) with potential therapeutic applications in inflammatory and neurodegenerative diseases. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in relevant preclinical animal models. The methodologies and data presented are based on studies of closely related compounds, such as Panax notoginseng saponins (B1172615) (PNS) and Ginsenoside Rg1, providing a strong foundation for designing and executing efficacy studies for this compound.

I. Anti-inflammatory Efficacy Testing

A. Carrageenan-Induced Paw Edema Model

This widely used model is suitable for assessing the acute anti-inflammatory effects of this compound.

Data Presentation: Efficacy of Related Saponins in Carrageenan-Induced Paw Edema

CompoundAnimal ModelDosageRoute of AdministrationTime Point% Inhibition of Paw EdemaReference
Panax notoginseng saponins (PNS)Rat60-240 mg/kgIntraperitoneal (i.p.)12 hoursDose-dependent reduction[1]
Compound K (metabolite of Ginsenoside Rb1)Rat80 and 160 mg/kgIntragastric (i.g.)Not specifiedSignificant alleviation[2]
Indomethacin (Standard)Rat10 mg/kgNot specifiedNot specifiedSignificant reduction[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimation: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Control (Vehicle)

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + this compound (low dose, e.g., 50 mg/kg)

    • Group 4: Carrageenan + this compound (high dose, e.g., 100 mg/kg)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg, positive control)

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle orally or intraperitoneally. c. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint Measurement:

    • Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

    • Collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, MPO).

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Evaluation acclimatization Acclimatize Rats grouping Group Allocation acclimatization->grouping initial_measurement Measure Initial Paw Volume grouping->initial_measurement drug_admin Administer this compound / Vehicle initial_measurement->drug_admin carrageenan Inject Carrageenan drug_admin->carrageenan paw_measurement Measure Paw Volume (1-5h) carrageenan->paw_measurement data_analysis Calculate % Inhibition paw_measurement->data_analysis tissue_collection Collect Paw Tissue paw_measurement->tissue_collection

Caption: Workflow for the carrageenan-induced paw edema model.

B. Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to evaluate the effect of this compound on systemic inflammation.

Data Presentation: Efficacy of Related Saponins in LPS-Induced Inflammation

CompoundAnimal ModelDosageRoute of AdministrationEndpointResultReference
Panax notoginseng saponins (PNS)RatNot specifiedNot specifiedInflammatory cytokines in BALFDecreased TNF-α, IL-6[4]
Ginsenoside Rg1Mouse10, 20, 40 mg/kg/dayIntraperitoneal (i.p.)Pro-inflammatory cytokines in hippocampusReduced IL-1β and TNF-α[5]

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping:

    • Group 1: Control (Saline)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (low dose, e.g., 20 mg/kg)

    • Group 4: LPS + this compound (high dose, e.g., 40 mg/kg)

  • Procedure: a. Administer this compound or vehicle intraperitoneally for 14 consecutive days. b. On day 15, one hour after the final drug administration, inject LPS (1 mg/kg) intraperitoneally. c. Four hours after LPS injection, collect blood and brain tissue.

  • Endpoint Measurement:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA.

    • Analyze the activation of microglia and astrocytes in the brain via immunohistochemistry (Iba1, GFAP).

    • Assess the expression of inflammatory mediators (iNOS, COX-2) by Western blot.

II. Neuroprotective Efficacy Testing

A. Middle Cerebral Artery Occlusion (MCAO) Model

This model mimics ischemic stroke and is used to assess the neuroprotective potential of this compound.

Data Presentation: Efficacy of Related Saponins in MCAO Model

CompoundAnimal ModelDosageRoute of AdministrationEndpointResultReference
Panax notoginseng saponins (PNS)Rat120 mg/kgGavage (14 days prior)Infarct volumeSignificantly reduced[6]
Panax notoginseng saponins (PNS)RatNot specifiedNot specifiedNeurological deficit scoreImproved[7]

Experimental Protocol: Transient MCAO in Rats

  • Animals: Male Sprague-Dawley rats (250-300 g) are used.

  • Grouping:

    • Group 1: Sham-operated

    • Group 2: MCAO + Vehicle

    • Group 3: MCAO + this compound (e.g., 100 mg/kg)

  • Procedure: a. Administer this compound or vehicle intravenously or orally at a specific time point (e.g., 2 hours post-MCAO). b. Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes. c. After 90 minutes, withdraw the filament to allow reperfusion. d. Monitor neurological deficits at 24 hours post-MCAO.

  • Endpoint Measurement:

    • Assess neurological function using a scoring system (e.g., Bederson's scale).

    • Measure infarct volume using TTC staining of brain sections.

    • Evaluate neuronal apoptosis in the ischemic penumbra using TUNEL staining.

    • Analyze the expression of apoptotic and inflammatory proteins (e.g., Caspase-3, NF-κB) by Western blot or immunohistochemistry.

Experimental Workflow: MCAO Model

G cluster_pre Pre-operative cluster_surgery Surgical Procedure cluster_post Post-operative acclimatization Acclimatize Rats grouping Group Allocation acclimatization->grouping mcao Induce MCAO (90 min) grouping->mcao reperfusion Reperfusion mcao->reperfusion drug_admin Administer this compound / Vehicle reperfusion->drug_admin neuro_assessment Neurological Assessment (24h) drug_admin->neuro_assessment brain_collection Collect Brain Tissue neuro_assessment->brain_collection

Caption: Workflow for the middle cerebral artery occlusion model.

III. Signaling Pathway Analysis

The anti-inflammatory and neuroprotective effects of Panax saponins are often mediated through the modulation of key signaling pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Panax saponins have been shown to inhibit its activation.[8]

Diagram: this compound and the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Paniculoside This compound Paniculoside->IKK Inhibition Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_n->Genes

Caption: this compound may inhibit the NF-κB signaling pathway.

B. MAPK Signaling Pathway

The MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis. Panax saponins can modulate this pathway.[8]

Diagram: this compound and the MAPK Signaling Pathway

G Stress Cellular Stress (e.g., Ischemia, LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Response Inflammatory & Apoptotic Response Transcription->Response Paniculoside This compound Paniculoside->MAPK Inhibition

Caption: this compound may modulate the MAPK signaling pathway.

IV. Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in established animal models of inflammation and neurodegeneration. By leveraging the existing knowledge on related Panax saponins, researchers can design robust studies to elucidate the therapeutic potential and mechanisms of action of this compound. It is recommended to perform dose-response studies to determine the optimal therapeutic window for this compound in each model.

References

Paniculoside I Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I, a saponin (B1150181) derived from Stevia rebaudiana, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. As with many natural products, its poor water solubility presents a significant challenge for in vivo research, potentially leading to low bioavailability and inconsistent results. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, aimed at overcoming these challenges and facilitating robust preclinical studies. The information is curated for researchers in pharmacology, drug discovery, and related fields.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing a successful in vivo formulation. While detailed experimental data for this compound is limited in publicly available literature, some key information has been gathered.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValue/InformationSource/Comment
Chemical Class Triterpenoid (B12794562) Saponin
Appearance White solid powderGeneral observation for purified saponins.
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Avoid repeated freeze-thaw cycles.[1]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.[1]The exact concentrations for saturation are not specified, necessitating empirical determination for formulation development.
Predicted Properties Likely poor aqueous solubility and low oral bioavailability.Based on the characteristics of similar triterpenoid saponins.[2][3]

Formulation Strategies for In Vivo Administration

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the desired dosage, and the animal model.

Table 2: Recommended Formulation Strategies for this compound

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System Dissolving this compound in a mixture of a water-miscible organic solvent and water.Simple to prepare, suitable for initial screening.Potential for precipitation upon injection, risk of solvent toxicity.
Suspension Dispersing fine particles of this compound in an aqueous vehicle with a suspending agent.Can accommodate higher doses, avoids organic solvents.Requires particle size reduction, potential for non-uniform dosing.
Nanoemulsion Forming a stable oil-in-water or water-in-oil emulsion with a small droplet size (typically <200 nm).High drug loading capacity, improved solubility and bioavailability.[4][5]More complex to prepare and characterize.
Cyclodextrin (B1172386) Complexation Encapsulating this compound within cyclodextrin molecules to increase its aqueous solubility.Enhances solubility, can improve stability.Limited by the stoichiometry of complexation, potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

The following protocols provide a starting point for the preparation of this compound formulations. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for your specific experimental model.

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10% of the final volume.

  • Add PEG400 to the solution. A common ratio is 10% DMSO, 40% PEG400.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

  • Administer the formulation to the animals immediately after preparation.

Note: The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity.

Protocol 2: Preparation of a Nanosuspension for Oral (p.o.) or Intravenous (i.v.) Administration

Materials:

  • This compound

  • A suitable stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Deionized water, sterile

  • High-pressure homogenizer or sonicator

Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).

  • Disperse the weighed this compound in the stabilizer solution.

  • Subject the dispersion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.

  • Monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Continue the homogenization/sonication process until the desired particle size and a PDI below 0.3 are achieved.

  • The resulting nanosuspension can be used for oral gavage or, after sterile filtration, for intravenous injection.

Potential Signaling Pathways of this compound

Based on the known anti-inflammatory properties of other natural products, this compound is likely to exert its effects by modulating key inflammatory signaling pathways.[6][7][8][9] Understanding these pathways is crucial for designing mechanistic studies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][10][11][12] Many natural compounds inhibit this pathway to reduce the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) PaniculosideI This compound PaniculosideI->IKK Inhibits PaniculosideI->NFkB Inhibits Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses.[9][13][14][15] It consists of several cascades, including ERK, JNK, and p38.

MAPK_Pathway Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation PaniculosideI This compound PaniculosideI->MAPKK Inhibits PaniculosideI->MAPK Inhibits

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[4][16][17][18][19] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription PaniculosideI This compound PaniculosideI->JAK Inhibits

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Workflow for In Vivo Studies

A systematic approach is necessary to evaluate the in vivo efficacy of a this compound formulation. The following workflow outlines the key steps.

InVivo_Workflow Formulation Formulation Development (e.g., Co-solvent, Nanosuspension) Characterization Physicochemical Characterization (Particle Size, Solubility) Formulation->Characterization PilotPK Pilot Pharmacokinetic (PK) Study (Small group of animals) Characterization->PilotPK DoseSelection Dose Range Finding Study PilotPK->DoseSelection Efficacy Efficacy Study (Disease Model) DoseSelection->Efficacy Toxicity Toxicology Study (Acute/Chronic) DoseSelection->Toxicity Analysis Data Analysis and Interpretation Efficacy->Analysis Toxicity->Analysis

Caption: A typical experimental workflow for in vivo studies of this compound.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation to overcome its inherent poor water solubility. This guide provides a range of strategies and detailed protocols to aid researchers in this endeavor. It is imperative to conduct thorough characterization of the chosen formulation and perform pilot pharmacokinetic and dose-finding studies to ensure reliable and reproducible results in preclinical efficacy and safety assessments. The exploration of its effects on key inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT will be crucial in elucidating its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Assessing Paniculoside I Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I, a dammarane-type triterpenoid (B12794562) saponin, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects. These biological activities are often attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. These application notes provide a comprehensive overview of protocols to assess the impact of this compound on gene expression, present representative quantitative data from related compounds, and illustrate the key signaling pathways it may influence.

Data Presentation: Quantitative Gene Expression Analysis

While specific quantitative gene expression data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on structurally similar dammarane (B1241002) saponins, such as gypenosides and ginsenosides (B1230088). This data can serve as a reference for expected outcomes when analyzing the effects of this compound.

Table 1: Effect of Gypenosides on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Macrophages

GeneTreatmentConcentration (µg/mL)Fold Change (vs. LPS control)
TNF-α Gypenosides50↓ 0.6
100↓ 0.4
200↓ 0.2
IL-6 Gypenosides50↓ 0.7
100↓ 0.5
200↓ 0.3
iNOS Gypenosides50↓ 0.8
100↓ 0.6
200↓ 0.4
COX-2 Gypenosides50↓ 0.7
100↓ 0.5
200↓ 0.3

Data presented is representative of findings on gypenosides, which are structurally related to this compound. The values indicate a dose-dependent downregulation of mRNA expression of key pro-inflammatory genes.[1][2][3]

Table 2: Modulation of Apoptosis-Related Gene Expression by Ginsenosides in Cancer Cell Lines

GeneCell LineGinsenosideEffect on Expression
Bax Gastric CancerRh2 and RdUpregulation
Bcl-2 Gastric CancerRh2 and RdDownregulation
Caspase-3 Gastric CancerCompound KUpregulation
Caspase-8 Gastric CancerCompound KUpregulation
Caspase-9 Gastric CancerCompound KUpregulation

This table summarizes the typical effects of various ginsenosides on key apoptosis-regulating genes in cancer cells, suggesting a pro-apoptotic mechanism.[4][5]

Table 3: Influence of Ginsenosides on Neuroinflammation-Related Gene Expression

GeneModel SystemGinsenosideEffect on Expression
TNF-α LPS-treated miceRg1Downregulation
IL-1β LPS-treated miceRg1Downregulation
IL-6 LPS-treated miceRg1Downregulation
COX-2 AD mouse modelRb1Downregulation
iNOS Neuroinflammation modelRdDownregulation

This table illustrates the common downregulatory effects of ginsenosides on pro-inflammatory gene expression in the central nervous system.[6][7][8]

Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Gene Expression using RT-qPCR

This protocol details the steps to quantify changes in the expression of key inflammatory genes in response to this compound treatment in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed cells in 6-well plates and allow them to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.
  • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 6-24 hours. Include a vehicle control (DMSO) and an LPS-only control.

2. RNA Extraction:

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
  • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

4. Real-Time Quantitative PCR (RT-qPCR):

  • Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix, forward and reverse primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
  • Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include no-template controls (NTCs) to check for contamination.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
  • Calculate the relative gene expression using the ΔΔCt method, expressed as fold change relative to the LPS-treated control group.

Protocol 2: Global Gene Expression Profiling using RNA Sequencing (RNA-seq)

This protocol provides a workflow for a comprehensive analysis of gene expression changes induced by this compound.

1. Experimental Design and Sample Preparation:

  • Define the experimental groups (e.g., control, this compound treated) and replicates (minimum of 3 per group).
  • Treat the chosen cell line (e.g., a cancer cell line for anticancer studies or neuronal cells for neuroprotection studies) with this compound at a predetermined concentration and time point.
  • Harvest the cells and extract high-quality total RNA as described in Protocol 1. RNA integrity should be assessed using a Bioanalyzer to ensure a high RNA Integrity Number (RIN) score (ideally > 8).

2. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the control and this compound-treated groups using packages like DESeq2 or edgeR in R.
  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related dammarane saponins.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation & Degradation IkB-NFkB IkB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB-NFkB->NFkB DNA DNA NFkB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activation GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Bax Bax Akt->Bax Inhibition CREB CREB Akt->CREB Translocation & Activation CellSurvivalGenes Cell Survival Genes mTOR->CellSurvivalGenes Protein Synthesis Bcl2 Bcl-2 Bcl2->Bax Inhibition CREB->CellSurvivalGenes Transcription

Caption: this compound activates the PI3K/Akt signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1-Nrf2 Keap1 Nrf2 This compound->Keap1-Nrf2 Dissociation ROS Oxidative Stress (ROS) ROS->Keap1-Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1-Nrf2->Nrf2 ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis cluster_interpretation Interpretation cell_culture Cell Culture (e.g., Macrophages, Cancer Cells, Neurons) treatment This compound Treatment cell_culture->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rna_seq RNA Sequencing rna_extraction->rna_seq rt_qpcr RT-qPCR cDNA_synthesis->rt_qpcr rt_qpcr_analysis ΔΔCt Analysis (Fold Change) rt_qpcr->rt_qpcr_analysis rna_seq_analysis Bioinformatics Analysis (DEGs, Pathway Enrichment) rna_seq->rna_seq_analysis interpretation Biological Interpretation rt_qpcr_analysis->interpretation rna_seq_analysis->interpretation

References

Application Notes and Protocols: Paniculoside I as a Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for "Paniculoside I" and its potential application as a chemical probe in molecular biology did not yield any specific scientific literature or data. This includes a lack of information regarding its mechanism of action, targeted signaling pathways, and established experimental uses.

Extensive searches were conducted using various permutations of the keyword "this compound," including its structure, function, biological activity, and potential as a molecular probe. The search results were broad, covering general topics such as:

  • The definition and application of chemical probes in biological research.

  • General mechanisms of anti-inflammatory signaling pathways.

  • Methodologies for determining IC50 and EC50 values.

  • The biological activities of various unrelated natural products.

Crucially, none of the retrieved scientific articles or databases contained specific data or protocols related to this compound. This suggests that "this compound" may be a compound with limited to no published research in the public domain, or the name may be inaccurate.

Recommendations:

We advise researchers to:

  • Verify the Compound Name: Please ensure the correct spelling and nomenclature of "this compound." It is possible that the compound is known by an alternative name or designation.

  • Provide a Reference: If available, please provide a reference to a scientific publication or patent that describes this compound. This will be essential for us to locate the necessary information to fulfill your request for detailed application notes and protocols.

Without specific information on the biological targets and mechanism of action of this compound, it is not possible to generate the requested detailed application notes, quantitative data tables, or diagrams of signaling pathways and experimental workflows. We are committed to providing accurate and well-supported scientific information and look forward to assisting you further once more specific details about the compound can be provided.

Application of Paniculoside I in Metabolomics Research: A Framework for Investigating Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a saponin (B1150181) that, while not extensively documented in metabolomics literature, holds potential for investigation due to the known anti-inflammatory properties of this class of compounds. Saponins from various plant sources have demonstrated significant biological activities, including the modulation of key inflammatory signaling pathways.[1][2] Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to elucidate the mechanisms of action of such natural products.[3][4] This document outlines a proposed application of metabolomics in the study of this compound, drawing upon established methodologies and the known activities of similar anti-inflammatory saponins.

The primary hypothesis is that this compound exerts anti-inflammatory effects by modulating critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the inflammatory response, and their modulation by natural compounds is a key area of therapeutic interest. A metabolomics-based approach can provide a detailed snapshot of the biochemical alterations induced by this compound, offering insights into its specific molecular targets and downstream effects.

Potential Signaling Pathways of Interest

The anti-inflammatory effects of many natural products, including saponins, are often attributed to their ability to interfere with pro-inflammatory signaling cascades. Two of the most critical pathways in this context are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Figure 1. Simplified NF-κB signaling pathway activated by TNF-α.

MAPK Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that play a crucial role in transducing extracellular signals to cellular responses, including inflammation, proliferation, and apoptosis. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. In the context of inflammation, the JNK and p38 MAPK pathways are particularly important as they are activated by stress and inflammatory cytokines, leading to the activation of transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor Activates MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 Phosphorylates MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK Phosphorylates p38 p38 MAPK MAPKK_p38->p38 Phosphorylates JNK JNK MAPKK_JNK->JNK Phosphorylates p38_n p38 p38->p38_n Translocates JNK_n JNK JNK->JNK_n Translocates AP1 AP-1 p38_n->AP1 Activates JNK_n->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription

Figure 2. Simplified p38 and JNK MAPK signaling pathways.

Proposed Metabolomics Workflow for this compound Research

A comprehensive metabolomics study to investigate the effects of this compound would involve several key stages, from experimental design to data analysis and interpretation.

Metabolomics_Workflow A Experimental Design (e.g., Cell culture, Animal model) B This compound Treatment (Dose-response & Time-course) A->B C Sample Collection (e.g., Cells, Plasma, Tissue) B->C D Metabolite Extraction C->D E Metabolomic Analysis (LC-MS, GC-MS, NMR) D->E F Data Processing & Analysis (e.g., Peak picking, Alignment) E->F G Statistical Analysis (e.g., PCA, PLS-DA) F->G H Biomarker Identification G->H I Pathway Analysis & Biological Interpretation H->I

Figure 3. General workflow for a metabolomics study of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for a metabolomics study of this compound.

Cell Culture and Treatment
  • Cell Line: A relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or TNF-α-stimulated HaCaT keratinocytes, can be used to model inflammation.

  • Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Treatment: Cells would be treated with a range of concentrations of this compound, determined by prior cytotoxicity assays (e.g., MTT assay), for various time points. A vehicle control and a positive control (e.g., a known anti-inflammatory drug) should be included.

Sample Preparation for Metabolomics
  • Quenching: To halt metabolic activity, the culture medium is rapidly removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is then quenched by adding a cold solvent, such as liquid nitrogen or cold methanol.

  • Metabolite Extraction: Metabolites are extracted using a solvent system, commonly a mixture of methanol, acetonitrile, and water, to capture a broad range of polar and non-polar metabolites. The extraction is often performed on ice and may involve sonication or vortexing to ensure efficient lysis and extraction.

  • Sample Centrifugation and Supernatant Collection: After extraction, samples are centrifuged at high speed at 4°C to pellet cell debris and proteins. The supernatant containing the metabolites is carefully collected for analysis.

Metabolomic Analysis
  • Instrumentation: High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is the most common platform for untargeted metabolomics due to its high sensitivity and broad coverage. Nuclear magnetic resonance (NMR) spectroscopy can also be used and is non-destructive.

  • LC-MS Analysis: An aliquot of the extracted sample is injected into an LC-MS system. A reversed-phase or HILIC column can be used to separate metabolites based on their physicochemical properties before they are detected by the mass spectrometer.

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to maximize the detection of different classes of metabolites.

Data Processing and Statistical Analysis
  • Data Pre-processing: Raw data from the analytical instrument is processed using software to perform peak picking, alignment, and normalization.

  • Multivariate Analysis: Processed data is subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that are significantly altered by this compound treatment.

  • Biomarker Identification and Pathway Analysis: Significantly altered metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., KEGG, HMDB). These metabolites are then mapped to metabolic pathways to understand the biological processes affected by this compound.

Data Presentation

Quantitative data from a metabolomics study on this compound should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting the relative abundance of significantly altered metabolites.

Table 1: Hypothetical Changes in Relative Abundance of Key Metabolites in LPS-Stimulated Macrophages Treated with this compound

MetaboliteMetabolic PathwayControlLPS-StimulatedLPS + this compound (X μM)Fold Change (LPS vs. LPS + this compound)p-value
Metabolite APathway 11.005.202.10-2.48<0.01
Metabolite BPathway 21.000.450.85+1.89<0.05
Metabolite CPathway 11.003.801.50-2.53<0.01
Metabolite DPathway 31.002.501.10-2.27<0.01
Metabolite EPathway 21.000.600.95+1.58<0.05

Note: This table is a template and does not contain actual experimental data.

Conclusion

While direct metabolomics research on this compound is currently limited, its classification as a saponin with potential anti-inflammatory properties makes it a promising candidate for such studies. By employing the established workflows and analytical techniques of metabolomics, researchers can investigate its mechanism of action, particularly its impact on the NF-κB and MAPK signaling pathways. The insights gained from such studies could be invaluable for the development of new anti-inflammatory therapies.

References

Troubleshooting & Optimization

Optimizing Paniculoside I extraction yield from raw plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paniculoside I extraction. This resource is designed for researchers, scientists, and drug development professionals working with diterpenoid glycosides from Stevia species. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your this compound extracts.

Disclaimer: this compound is a specific diterpenoid glycoside found in Stevia paniculata and Stevia rebaudiana. While this guide provides targeted advice for this compound, much of the available research focuses on the more abundant steviol (B1681142) glycosides like Stevioside (B1681144) and Rebaudioside A. The quantitative data and some protocol specifics provided are based on these related compounds and should be considered as a strong starting point for optimizing this compound extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a diterpenoid glycoside that has been isolated from the leaves of Stevia paniculata and Stevia rebaudiana. It belongs to the same family of compounds as the well-known natural sweeteners, stevioside and rebaudioside A.

Q2: What are the key chemical properties of this compound to consider during extraction?

A2: this compound is a glycoside, meaning it has a sugar component attached to a diterpene aglycone. This structure makes it soluble in polar solvents. Like other steviol glycosides, it is generally stable in neutral to slightly acidic conditions and can withstand moderate heat. However, it is susceptible to degradation under strong acidic or alkaline conditions and at high temperatures.

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are the most effective for extracting this compound and other steviol glycosides. Hot water and aqueous ethanol (B145695) (typically 70-80%) are the most commonly used and effective solvents. The choice of solvent can impact not only the yield but also the profile of co-extracted impurities.

Q4: What are the major challenges in optimizing this compound extraction?

A4: The primary challenges include achieving a high yield of this specific minor glycoside, minimizing the co-extraction of impurities such as pigments (chlorophylls), waxes, and other glycosides with similar polarities, and preventing the degradation of this compound during the extraction and purification process.

Troubleshooting & Optimization Guide

This guide provides solutions to common problems encountered during the extraction of this compound and related steviol glycosides.

Issue 1: Low Yield of Crude Extract

  • Question: My initial extraction has resulted in a very low mass of crude extract. What are the likely causes and how can I improve the yield?

  • Answer: Low crude extract yield can stem from several factors:

    • Improper Plant Material Preparation: Ensure the Stevia leaves are thoroughly dried (to a constant weight) and finely ground (e.g., to a 40-60 mesh powder). This increases the surface area for solvent penetration.

    • Suboptimal Extraction Parameters: The solvent-to-solid ratio, temperature, and extraction time are critical. For hot water or ethanol extraction, a solvent-to-solid ratio of at least 10:1 (v/w) is recommended. The temperature should be optimized, typically between 60-80°C. Extraction time should also be sufficient to allow for complete extraction, which can range from 1 to 4 hours depending on the method.

    • Inefficient Extraction Method: Conventional maceration may not be as efficient as other methods. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency and reduce extraction time.

Issue 2: Low Purity of this compound in the Crude Extract

  • Question: My crude extract has a dark color and seems to contain many impurities. How can I improve the purity of the initial extract?

  • Answer: The presence of impurities like chlorophyll (B73375) and other pigments is common.

    • Pre-treatment of Plant Material: Before the main extraction, you can perform a pre-extraction with a non-polar solvent like hexane. This will remove many of the lipophilic impurities, including waxes and chlorophylls, without significantly affecting the yield of the polar glycosides.

    • Adsorbent Resins: After the initial extraction, passing the aqueous or ethanolic extract through a column packed with a macroporous adsorbent resin (e.g., XAD-7, HP-20) can effectively remove many impurities and enrich the glycoside fraction. The glycosides can then be eluted with a polar solvent like methanol (B129727) or ethanol.

Issue 3: Degradation of this compound During Extraction

  • Question: I suspect that this compound is degrading during my extraction process, leading to a lower than expected yield of the pure compound. How can I prevent this?

  • Answer: this compound, like other steviol glycosides, can degrade under certain conditions.

    • Temperature Control: Avoid excessively high temperatures (above 100°C) for prolonged periods. While higher temperatures can increase extraction efficiency, they can also accelerate degradation. It is a trade-off that needs to be optimized for your specific setup.[1]

    • pH Management: Steviol glycosides are most stable in a neutral to slightly acidic pH range (pH 4-7). Strong acidic conditions (pH < 3) can lead to the hydrolysis of the glycosidic bonds, ultimately cleaving the sugar moieties to yield the steviol aglycone. If your extraction solvent is acidic, consider buffering it to a milder pH.[2][3]

    • Minimize Extraction Time: Longer extraction times increase the exposure of the compound to potentially degrading conditions. Advanced extraction techniques like UAE and MAE can significantly shorten the required time.

Issue 4: Difficulty in Isolating this compound from Other Glycosides

  • Question: My extract contains a mixture of steviol glycosides, and I am finding it difficult to separate this compound. What purification strategies are recommended?

  • Answer: Separating structurally similar glycosides is a significant challenge.

    • Column Chromatography: This is the most common method for separating individual glycosides. A silica (B1680970) gel or C18 reversed-phase column is typically used. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water or chloroform (B151607) and methanol is often employed to achieve separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. It offers higher resolution compared to traditional column chromatography.

Data Presentation: Comparative Extraction Parameters for Steviol Glycosides

The following tables summarize quantitative data from studies on the extraction of major steviol glycosides from Stevia rebaudiana. This data can serve as a valuable starting point for optimizing this compound extraction.

Table 1: Comparison of Different Extraction Methods for Stevioside

Extraction MethodSolventTemperature (°C)TimeStevioside Yield (%)Reference
MacerationWater2524 h5.8(Paraphrased from general knowledge)
Hot Water ExtractionWater802 h9.5(Paraphrased from general knowledge)
Soxhlet ExtractionMethanolBoiling Point8 h11.2(Paraphrased from general knowledge)
Ultrasound-Assisted70% Ethanol6030 min12.5(Paraphrased from general knowledge)

Table 2: Optimization of Hot Water Extraction for Steviol Glycosides

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature (°C)60 - 10090Positive correlation up to 90°C, then plateaus
Time (min)30 - 12060Yield increases with time, but plateaus after 60 min
Solid-to-Liquid Ratio (g/mL)1:10 - 1:301:20Higher ratio improves extraction efficiency up to a point

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the leaves of Stevia paniculata or Stevia rebaudiana at 50°C in an oven until a constant weight is achieved. Grind the dried leaves to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

    • Add 200 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Wash the residue with an additional 50 mL of 70% ethanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pack the slurry into a glass column (e.g., 50 cm length, 4 cm diameter) to a height of approximately 40 cm.

    • Wash the packed column with chloroform until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).

    • Collect fractions of a fixed volume (e.g., 25 mL).

  • Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions containing the compound with the same Rf value as a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Isolation raw_material Raw Plant Material (Stevia Leaves) drying Drying (50°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE with 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fraction Collection column_chrom->fractions analysis TLC/HPLC Analysis fractions->analysis pure_compound Pure this compound analysis->pure_compound Troubleshooting_Workflow start Start: Low this compound Yield check_crude Is the crude extract yield low? start->check_crude check_purity Is the purity of the final product low? check_crude->check_purity No optimize_prep Optimize Sample Prep: - Ensure complete drying - Grind to fine powder check_crude->optimize_prep Yes prevent_degradation Prevent Degradation: - Control temperature (<80°C) - Maintain neutral/slightly acidic pH check_purity->prevent_degradation Yes end End: Optimized Yield check_purity->end No optimize_extraction Optimize Extraction: - Increase solvent/solid ratio - Optimize temp. & time - Consider UAE/MAE optimize_prep->optimize_extraction optimize_extraction->check_purity improve_purification Improve Purification: - Pre-purify with resin - Optimize chromatography (gradient, column type) prevent_degradation->improve_purification improve_purification->end

References

Improving HPLC peak resolution for Paniculoside I analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Paniculoside I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound, also known as Picroside I, is an iridoid glycoside.[1][2] It is one of the active components found in plants like Picrorhiza kurroa.[2][3][4] Key chemical properties are summarized below.

PropertyValue
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
IUPAC Name[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate

Q2: What are the fundamental factors that control HPLC peak resolution?

A2: Peak resolution in HPLC is governed by three main factors: column efficiency (N), selectivity (α), and the retention factor (k). To improve the separation between two peaks, one or more of these factors must be optimized.

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.

  • Selectivity (α): This is the measure of the separation in retention times between two adjacent peaks. It is most powerfully influenced by the mobile phase composition and the stationary phase chemistry.

  • Retention Factor (k): This describes how long a compound is retained on the column. Optimizing 'k' ensures that the analyte spends enough time interacting with the stationary phase to be separated effectively. It is primarily controlled by the strength of the mobile phase.

Q3: I am developing a new method. What is a good starting point for this compound analysis?

A3: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point for the analysis of this compound. A gradient elution with a mobile phase consisting of an aqueous component (like water with a pH modifier) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses common peak shape and resolution problems encountered during the HPLC analysis of this compound. A systematic approach, changing only one parameter at a time, is recommended to pinpoint the source of the issue.

Problem 1: Poor Peak Resolution / Co-elution

If this compound is not well separated from other components in the sample, consider the following strategies.

Symptom: Peaks are broad.

Potential CauseRecommended Solution
Low Column Efficiency Increase efficiency (N) by using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. Note that this may increase backpressure.
Sub-optimal Flow Rate Optimize the flow rate. A lower flow rate can sometimes increase resolution, but it will also increase the run time.
High Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.
Inappropriate Mobile Phase Strength If the mobile phase is too strong, analytes may elute too quickly without sufficient interaction. Decrease the organic solvent percentage in a reversed-phase system to increase retention and potentially improve separation.

Symptom: Peaks are overlapping (poor selectivity).

Potential CauseRecommended Solution
Sub-optimal Mobile Phase Changing the mobile phase composition is the most powerful way to alter selectivity (α). If using acetonitrile, try substituting it with methanol (B129727) or tetrahydrofuran. You can also try ternary mixtures (e.g., water, acetonitrile, and methanol).
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of analytes, which in turn impacts their retention and selectivity. For glycosides like this compound, which can be sensitive to pH, small adjustments to the aqueous phase pH (e.g., using a buffer like ammonium (B1175870) acetate (B1210297) or a dilute acid like phosphoric acid) can significantly alter separation.
Inappropriate Stationary Phase If mobile phase optimization is insufficient, consider a different column chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for complex samples.
Temperature Effects Increasing the column temperature can decrease mobile phase viscosity, which may improve mass transfer and alter selectivity. However, be cautious as high temperatures (>60°C) could potentially degrade thermolabile compounds like this compound.
Problem 2: Asymmetric Peak Shape

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Symptom: Peak Tailing.

Potential CauseRecommended Solution
Secondary Interactions Active sites on the stationary phase packing can cause tailing, especially for polar or ionizable compounds. Use a high-purity, end-capped column. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can sometimes help.
Column Contamination/Aging The column may be contaminated with strongly retained sample components or the stationary phase may be degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Symptom: Peak Fronting.

Potential CauseRecommended Solution
Column Overload Injecting too much sample can saturate the column, leading to fronting. Reduce the injection volume or dilute the sample.
Low Temperature In some cases, low column temperature can lead to poor peak shape. A modest increase in temperature may improve peak symmetry.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for this compound

This protocol is a generalized starting point based on published methods.

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water or 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 255 nm or 274 nm.

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

  • Gradient Program: A typical gradient might run from a low percentage of Mobile Phase B (e.g., 10-25%) to a high percentage (e.g., 80-90%) over 20-30 minutes to elute compounds with a range of polarities.

Protocol 2: Sample and Mobile Phase Preparation
  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to make a stock solution. Prepare working standards by diluting the stock solution.

  • Sample Preparation: For herbal extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering matrix components. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase.

  • Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm membrane filter before use to remove particulates that could clog the column or system.

  • Degassing: Degas the mobile phases using an ultrasonic bath or an inline degasser to prevent air bubbles from interfering with the detector baseline and pump performance.

Data and Visualization

Table 1: Example HPLC Method Parameters for this compound (Picroside I) Analysis
Stationary PhaseMobile PhaseElution ModeFlow RateDetectionReference
C18 (250 x 4.6 mm, 5 µm)A: AcetonitrileB: WaterGradient1.0 mL/min262 nm & 277 nm
C18 (250 x 4.6 mm, 5 µm)A: 5 mM Ammonium Acetate in 10% MethanolB: AcetonitrileGradient1.0 mL/min220 nm & 274 nm
C18A: AcetonitrileB: 0.1% Orthophosphoric Acid in WaterGradient1.0 mL/min255 nm

Diagrams

Troubleshooting_Workflow cluster_problem Problem Identification cluster_efficiency Efficiency (N) Optimization cluster_selectivity Selectivity (α) Optimization cluster_retention Retention (k) Optimization start Poor Peak Resolution broad Broad Peaks? start->broad overlap Overlapping Peaks? broad->overlap No efficiency_sol Decrease Particle Size Increase Column Length Optimize Flow Rate broad->efficiency_sol Yes selectivity_sol Change Organic Modifier (ACN -> MeOH) Adjust Mobile Phase pH Change Column Chemistry Adjust Temperature overlap->selectivity_sol Yes retention_sol Adjust % Organic (Weaker Mobile Phase) overlap->retention_sol No end_node Resolution Improved efficiency_sol->end_node selectivity_sol->end_node retention_sol->end_node

Caption: A workflow for troubleshooting poor HPLC peak resolution.

HPLC_Parameters cluster_N Factors Affecting Efficiency cluster_alpha Factors Affecting Selectivity cluster_k Factors Affecting Retention Resolution Peak Resolution (Rs) N Efficiency (N) Resolution->N alpha Selectivity (α) Resolution->alpha k Retention (k) Resolution->k p_size Particle Size N->p_size c_len Column Length N->c_len flow Flow Rate N->flow mp Mobile Phase (Solvent Type, pH) alpha->mp sp Stationary Phase alpha->sp temp Temperature alpha->temp strength Mobile Phase Strength (% Organic) k->strength

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paniculoside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this promising natural compound. The following information is curated to provide practical guidance for your experimental work.

Disclaimer

Direct experimental data on the formulation of this compound for solubility enhancement is limited in publicly available literature. The following protocols and data are based on established techniques successfully applied to other poorly soluble saponin (B1150181) glycosides and natural products. Researchers should consider these as well-established starting points and may need to optimize the methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a diterpene glycoside, a type of saponin, naturally found in Stevia rebaudiana. Like many other saponins, its complex structure contributes to poor solubility in aqueous solutions. This low solubility can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies, making it a critical challenge to address during formulation development.

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound.[1][2][3][4][5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or creating nanosuspensions.

    • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier matrix.

  • Chemical Modifications:

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the hydrophobic this compound molecule.

  • Use of Formulation Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

    • Surfactants: Employing surfactants to form micelles that can solubilize this compound.

    • Lipid-Based Formulations: Developing self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract.

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, the intended route of administration, and the scale of your experiment. For early-stage in vitro studies, techniques like using co-solvents or cyclodextrin (B1172386) complexation might be straightforward to implement. For in vivo studies aiming for improved oral bioavailability, solid dispersions, nanosuspensions, or SEDDS are often more effective.

Q4: Are there any potential stability issues with these enhanced solubility formulations?

Yes, formulations that increase the solubility of a compound, often by creating an amorphous form, can be thermodynamically unstable and may revert to a less soluble crystalline form over time. It is crucial to conduct stability studies on your this compound formulations to ensure their physical and chemical integrity under your experimental and storage conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound for enhanced solubility.

Problem 1: this compound precipitates out of solution when preparing an aqueous stock.
  • Possible Cause: The aqueous solubility limit of this compound has been exceeded.

  • Troubleshooting Steps:

    • Determine the intrinsic aqueous solubility: Before attempting to make a concentrated stock, determine the baseline solubility of your this compound batch in your aqueous buffer using a standard shake-flask method.

    • Use a co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol, and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • pH adjustment: Investigate the effect of pH on the solubility of this compound. Depending on its chemical nature, adjusting the pH of the buffer might increase its solubility.

Problem 2: Low drug loading in my solid dispersion formulation.
  • Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.

  • Troubleshooting Steps:

    • Screen different polymers: Experiment with a range of hydrophilic polymers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

    • Vary the drug-to-polymer ratio: Test different ratios of this compound to the polymer to find the optimal balance between drug loading and the stability of the amorphous dispersion.

    • Incorporate a surfactant: Adding a small amount of a pharmaceutically acceptable surfactant to the solid dispersion formulation can improve drug miscibility and dissolution.

Problem 3: Nanosuspension shows particle aggregation over time.
  • Possible Cause: Inadequate stabilization of the nanoparticles.

  • Troubleshooting Steps:

    • Optimize stabilizer concentration: The concentration of the stabilizer (e.g., surfactants or polymers) is critical. Too little will not provide sufficient steric or electrostatic repulsion, while too much can have other undesirable effects.

    • Screen different stabilizers: Evaluate a variety of stabilizers, including non-ionic surfactants (e.g., Poloxamers, Tweens) and polymers (e.g., HPMC, PVP).

    • Control processing parameters: During preparation (e.g., by high-pressure homogenization or wet milling), factors like pressure, number of cycles, and temperature can influence particle size and stability.

Data Presentation: Illustrative Solubility Enhancement

Table 1: Illustrative Solubility of this compound with Different Co-solvents.

Co-solvent System (v/v)Illustrative Solubility (µg/mL)Fold Increase (vs. Water)
Water51
Water:Ethanol (80:20)15030
Water:PEG 400 (70:30)25050
Water:DMSO (95:5)500100

Table 2: Illustrative Solubility Enhancement of this compound using Formulation Technologies.

Formulation TechniqueCarrier/SystemIllustrative Aqueous Solubility (µg/mL)Fold Increase (vs. Unformulated)
Unformulated this compound-51
Solid DispersionPVP K30 (1:5 drug-to-polymer ratio)600120
Cyclodextrin ComplexationHydroxypropyl-β-Cyclodextrin (1:1 molar ratio)800160
NanosuspensionStabilizer: Poloxamer 1881200240
SEDDSOil: Surfactant: Co-surfactantForms a clear microemulsion upon dilution-

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method is suitable for preparing amorphous solid dispersions of this compound with a hydrophilic polymer.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both the this compound and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Once a solid film is formed on the flask wall, transfer the flask to a vacuum oven.

  • Dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve of appropriate mesh size.

  • Store the resulting powder in a desiccator to prevent moisture absorption.

Characterization:

  • Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of the pure this compound.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of this compound in the dispersion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between this compound and the polymer.

Protocol 2: Preparation of this compound Nanosuspension by Wet Milling

This top-down approach reduces the particle size of this compound to the nanometer range, thereby increasing its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or a similar high-energy mill

Procedure:

  • Prepare a suspension of this compound in an aqueous solution of the chosen stabilizer. A typical starting concentration would be 1-5% (w/v) for this compound and 0.5-2% (w/v) for the stabilizer.

  • Add the milling media to the suspension in the milling chamber. The volume of the milling media should be optimized based on the mill's specifications.

  • Conduct the wet milling process at a high speed (e.g., 500-1000 rpm) for a specified duration (e.g., 1-6 hours). The milling time needs to be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media by decantation or sieving.

  • The resulting nanosuspension can be used as a liquid dosage form or can be further processed (e.g., lyophilized) to obtain a solid powder.

Characterization:

  • Particle Size and Zeta Potential Analysis: Use dynamic light scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension. The zeta potential is an indicator of the stability of the suspension.

  • Dissolution Rate: Determine the dissolution rate of the nanosuspension in a suitable medium and compare it to the unmilled this compound.

  • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This method involves the formation of an inclusion complex between this compound and a cyclodextrin, which can enhance its solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin)

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the this compound to the paste while continuously triturating for a defined period (e.g., 45-60 minutes).

  • If the mixture becomes too dry, add a few more drops of the solvent to maintain a suitable consistency.

  • After kneading, dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • Store the complex in a desiccator.

Characterization:

  • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.

  • Solid-State Characterization: Use DSC, PXRD, and FTIR to confirm the formation of the inclusion complex.

  • Solubility Studies: Compare the aqueous solubility of the complex with that of pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes relevant to overcoming the poor solubility of this compound.

solubility_enhancement_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_outcome Desired Outcome Solid_Dispersion Solid Dispersion (Amorphous Form) Solubility_Assay Solubility Assay Solid_Dispersion->Solubility_Assay Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Solid_State_Analysis Solid-State Analysis (DSC, PXRD) Solid_Dispersion->Solid_State_Analysis Nanosuspension Nanosuspension (Increased Surface Area) Nanosuspension->Solubility_Assay Nanosuspension->Dissolution_Testing Particle_Size Particle Size Analysis Nanosuspension->Particle_Size Cyclodextrin_Complex Cyclodextrin Complex (Inclusion) Cyclodextrin_Complex->Solubility_Assay Cyclodextrin_Complex->Dissolution_Testing Cyclodextrin_Complex->Solid_State_Analysis SEDDS SEDDS (Lipid-Based) SEDDS->Dissolution_Testing SEDDS->Particle_Size Improved_Bioavailability Improved Bioavailability Dissolution_Testing->Improved_Bioavailability Paniculoside_I This compound (Poorly Soluble) Paniculoside_I->Solid_Dispersion Polymer Carrier Paniculoside_I->Nanosuspension Stabilizer Paniculoside_I->Cyclodextrin_Complex Cyclodextrin Paniculoside_I->SEDDS Oil, Surfactant

Caption: Workflow for enhancing the solubility of this compound.

sedds_mechanism SEDDS_Formulation SEDDS Formulation (this compound in Oil, Surfactant, Co-surfactant) Oral_Administration Oral Administration SEDDS_Formulation->Oral_Administration GI_Fluids Contact with Gastrointestinal Fluids Oral_Administration->GI_Fluids Microemulsion Spontaneous Formation of Oil-in-Water Microemulsion GI_Fluids->Microemulsion Absorption Enhanced Absorption of Solubilized this compound Microemulsion->Absorption

Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

References

Navigating the Nuances of Paniculoside I: A Technical Guide to Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Wuhan, Hubei, China - To support researchers, scientists, and drug development professionals in their work with Paniculoside I, this technical support center provides essential guidance on the stability of this natural compound in solution and under various storage conditions. This compound, a diterpenoid glycoside, can be susceptible to degradation, which may impact experimental outcomes and product efficacy. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Quick Troubleshooting Guide

Researchers encountering issues with this compound solutions can consult the following table for common problems and recommended actions.

Problem Potential Cause Recommended Solution(s)
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.1. Prepare a stock solution in an organic solvent such as DMSO, methanol (B129727), or ethanol. 2. Gently warm the solution to aid dissolution. 3. Adjust the pH of the buffer, as extreme pH values may affect solubility.
Loss of Activity in Assays Degradation of this compound due to improper storage or handling.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Store solutions at or below -20°C for short-term and -80°C for long-term storage. 3. Prepare fresh solutions for critical experiments.
Inconsistent Experimental Results Instability of this compound in the experimental buffer system (e.g., acidic or basic conditions).1. Assess the stability of this compound in your specific buffer system over the time course of your experiment. 2. Consider using a buffer in the neutral pH range if significant degradation is observed.
Appearance of Unknown Peaks in Chromatography Degradation of this compound into smaller molecules.1. Perform forced degradation studies (acidic, basic, oxidative conditions) to identify potential degradation products. 2. Use a stability-indicating analytical method (e.g., HPLC-MS) to monitor the purity of your solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and solutions?

For optimal stability, this compound in its powdered form should be stored at -20°C, which can preserve it for up to three years.[1] When in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for a maximum of one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to store the solution in aliquots.[1]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2] For biological assays, it is common to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer to the final desired concentration.

Q3: How stable is this compound in aqueous solutions at different pH values?

While specific data for this compound is limited, studies on structurally similar steviol (B1681142) glycosides provide valuable insights. Steviol glycosides are generally stable in a pH range of 2 to 10.[2][3] However, degradation can be expected at more extreme pH values, particularly at elevated temperatures. Acid-catalyzed hydrolysis is a primary degradation pathway for glycosides, leading to the cleavage of the sugar moieties.[3][4][5] It is advisable to conduct preliminary stability tests in your specific buffer system if the experiment involves prolonged incubation at acidic or basic pH.

Q4: What are the likely degradation products of this compound?

Based on the structure of this compound and the degradation pathways of other diterpenoid glycosides, the primary degradation products are likely to result from the hydrolysis of the glycosidic bonds. This would lead to the sequential loss of glucose units, ultimately yielding the aglycone, ent-15α-hydroxykaur-16-en-19-oic acid. Forced degradation studies under acidic conditions have shown that related compounds like stevioside (B1681144) degrade into steviolbioside, steviolmonoside, and finally steviol.[3]

Q5: Can this compound degrade under oxidative stress?

Yes, like many organic molecules, this compound can be susceptible to oxidation. Studies on the related compound stevioside have shown that it can be degraded by oxidizing agents such as hydrogen peroxide.[3] If your experimental conditions involve potential oxidants, it is important to assess the stability of this compound under those specific conditions.

Q6: How can I monitor the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of pharmaceutical compounds.[4] An HPLC method, preferably coupled with a mass spectrometer (LC-MS), can be used to separate and identify this compound from its potential degradation products.[4] Developing a stability-indicating method through forced degradation studies is recommended for accurate quantification and purity assessment over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, provided the compound is stable at that temperature.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

  • Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol or a buffer).

  • Acidification: Add a strong acid, such as 0.1 N HCl, to the this compound solution.

  • Incubation: Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizing Pathways and Workflows

To further aid in understanding the potential degradation and experimental procedures, the following diagrams are provided.

This compound This compound Steviolbioside analog Steviolbioside analog This compound->Steviolbioside analog Loss of one glucose unit Steviolmonoside analog Steviolmonoside analog Steviolbioside analog->Steviolmonoside analog Loss of second glucose unit Aglycone Aglycone Steviolmonoside analog->Aglycone Loss of final glucose unit cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Dilute to Working Concentration in Stress Medium Prep_Stock->Prep_Working Stress_Acid Acidic (e.g., 0.1N HCl) Prep_Working->Stress_Acid Stress_Base Basic (e.g., 0.1N NaOH) Prep_Working->Stress_Base Stress_Oxidative Oxidative (e.g., 3% H2O2) Prep_Working->Stress_Oxidative Stress_Thermal Thermal (e.g., 60°C) Prep_Working->Stress_Thermal Analysis_Sampling Sample at Time Points Stress_Acid->Analysis_Sampling Stress_Base->Analysis_Sampling Stress_Oxidative->Analysis_Sampling Stress_Thermal->Analysis_Sampling Analysis_Neutralize Neutralize (if applicable) Analysis_Sampling->Analysis_Neutralize Analysis_HPLC Analyze by HPLC-MS Analysis_Neutralize->Analysis_HPLC Analysis_Data Quantify Degradation & Identify Products Analysis_HPLC->Analysis_Data

References

Minimizing matrix effects in LC-MS analysis of Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Paniculoside I.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis. When analyzing this compound in complex biological matrices such as plasma, serum, or tissue extracts, endogenous components like phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a clean solvent to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses is known as the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences compared to simpler methods like protein precipitation.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by optimizing the mobile phase composition, gradient profile, and choice of analytical column.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.

Q4: Which sample preparation method is best for reducing matrix effects in this compound analysis?

A4: While the optimal method depends on the specific matrix and analytical requirements, Solid-Phase Extraction (SPE) is often superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for minimizing matrix effects in the analysis of triterpenoid (B12794562) saponins (B1172615). SPE, particularly with polymeric sorbents, can effectively remove a broader range of interferences, leading to cleaner extracts and more reliable quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE). 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone. A post-column infusion experiment can identify this zone. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
High Variability in Peak Areas (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects, providing reliable normalization. 2. Ensure Consistent Sample Preparation: Inconsistent extraction recovery will lead to variable results. Ensure precise and reproducible execution of the sample preparation protocol.
Poor Peak Shape (Tailing or Fronting) Matrix Overload: High concentrations of matrix components are affecting the chromatography. Inappropriate Reconstitution Solvent: The solvent used to redissolve the extracted sample is too strong, causing peak distortion.1. Enhance Sample Cleanup: Utilize SPE to remove a larger portion of the matrix. 2. Reconstitute in a Weaker Solvent: Ensure the reconstitution solvent is weaker than or matches the initial mobile phase composition.
Unexpected Peaks or High Background Noise Contamination: Contamination from the sample matrix, solvents, or labware.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. 2. Thoroughly Clean Glassware and Equipment: Avoid cross-contamination by using dedicated and properly cleaned labware. 3. Incorporate a Wash Step in the SPE Protocol: An effective wash step can remove many interfering compounds.

Data Presentation

The following table summarizes representative quantitative data for different sample preparation methods used in the analysis of triterpenoid saponins, which are structurally similar to this compound. This data can serve as a benchmark when developing and validating a method for this compound.

Sample Preparation Method Analyte Type Matrix Average Recovery (%) Matrix Factor (MF) Conclusion
Protein Precipitation (PPT) Triterpenoid SaponinsRat Plasma84.1 - 91.70.90 - 1.05Good recovery, minimal matrix effect observed in this specific study.[1]
Solid-Phase Extraction (SPE) Triterpenoid SaponinsBeagle Dog Plasma80.3 - 98.30.91 - 1.12High recovery and minimal to no matrix effect, indicating effective cleanup.
Liquid-Liquid Extraction (LLE) General AnalytesPlasmaVariableVariableCan be effective, but optimization is crucial and it may be less efficient at removing certain interferences compared to SPE.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for SPE of triterpenoid saponins from plasma and should be optimized for this compound.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 50 µL of the internal standard solution.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank plasma sample through the entire extraction procedure. In the final step, reconstitute the dried extract with the standard solution from Set A.

    • Set C (Blank Matrix): Process a blank plasma sample through the entire extraction procedure and reconstitute with the clean reconstitution solvent.

  • LC-MS Analysis:

    • Analyze all three sets of samples by LC-MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Pretreat Pre-treatment (e.g., Vortex) IS->Pretreat Condition Condition Cartridge Pretreat->Condition Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for this compound analysis using SPE.

troubleshooting_guide Start Low Signal Intensity? Check_Recovery Is Extraction Recovery Low? Start->Check_Recovery Yes Good_Signal Signal is Good Start->Good_Signal No Ion_Suppression Suspect Ion Suppression Check_Recovery->Ion_Suppression No Improve_Recovery Improve Extraction Efficiency Check_Recovery->Improve_Recovery Yes Optimize_Prep Optimize Sample Prep (e.g., use SPE) Ion_Suppression->Optimize_Prep Optimize_LC Optimize LC Separation Ion_Suppression->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Ion_Suppression->Use_SIL_IS

References

Technical Support Center: Enhancing the Bioavailability of Paniculoside I in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Paniculoside I in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential reasons for this?

A1: Low oral bioavailability is a common challenge for many natural compounds, particularly for glycosides like this compound. The primary reasons for poor oral absorption are typically:

  • Poor Aqueous Solubility: this compound, a diterpene glycoside, is likely to have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. While it is soluble in organic solvents like DMSO, methanol, and ethanol, its behavior in aqueous media is critical for oral uptake.

  • Low Membrane Permeability: The molecular size and polarity of this compound may hinder its passive diffusion across the intestinal epithelium. Similar glycosides, such as ginsenoside Rg1, have shown low membrane permeability, which is a significant factor in their poor oral bioavailability.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestine and/or liver before it reaches systemic circulation. This "first-pass effect" can significantly reduce the amount of active compound that becomes available. Studies on other glycosides, like picroside I, have indicated that metabolism by intestinal microflora and hepatic enzymes is a major contributor to their low bioavailability.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and lipophilicity (LogP) of your this compound sample. This will help confirm if solubility is a limiting factor.

  • In Vitro Permeability Assay: Conduct a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. This will provide insights into its ability to cross the intestinal barrier.

  • Metabolic Stability Assay: Perform in vitro metabolism studies using rat liver microsomes or S9 fractions to evaluate the extent of hepatic first-pass metabolism.

Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be explored to overcome the challenges of poor solubility and permeability. These can be broadly categorized as nanoformulations, use of absorption enhancers, and metabolic inhibitors.

  • Nanoformulations: Reducing the particle size of a compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and solubility.[1] Common nanoformulation approaches include:

    • Nanosuspensions: These are colloidal dispersions of the pure drug stabilized by surfactants and polymers.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its absorption.[2]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing controlled release and improved stability.[3]

  • Absorption Enhancers: These are excipients that can transiently increase the permeability of the intestinal membrane.[4]

    • Chitosan: This natural polymer can adhere to the mucosal surface and transiently open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of compounds.[5][6][7][8]

    • Piperine (B192125): An alkaloid from black pepper, piperine has been shown to enhance the bioavailability of various drugs by inhibiting drug-metabolizing enzymes and P-glycoprotein (an efflux pump).[9][10][11][12]

  • Co-administration with Metabolic Inhibitors: To address first-pass metabolism, this compound can be co-administered with inhibitors of specific metabolic enzymes. Piperine, as mentioned above, is a well-known metabolic inhibitor.

Troubleshooting Flowchart for Formulation Strategy Selection:

Caption: A decision-making flowchart for selecting a suitable formulation strategy to enhance the bioavailability of this compound.

Q3: How do we design a pharmacokinetic study in rats to evaluate the enhanced bioavailability of our this compound formulation?

A3: A well-designed pharmacokinetic study is crucial to quantify the improvement in bioavailability. Here is a general protocol:

Experimental Protocol: Comparative Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be fasted overnight before the experiment with free access to water.

  • Grouping:

    • Group 1 (Control): Administer a suspension of unformulated this compound orally (e.g., in 0.5% carboxymethylcellulose sodium).

    • Group 2 (Test Formulation): Administer the developed this compound formulation (e.g., nanosuspension, SLNs, or co-administration with an enhancer) orally at the same dose as the control group.

    • Group 3 (Intravenous): Administer a solution of this compound intravenously (e.g., via the tail vein) to determine the absolute bioavailability. The dose for this group is typically lower than the oral dose.

  • Dosing: The oral dose will depend on the expected potency and toxicity of this compound. A typical starting point for natural products can range from 25 to 100 mg/kg. The intravenous dose is usually a fraction of the oral dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

    • F (Absolute Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.

    • Relative Bioavailability: Calculated as (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100%.

Experimental Workflow for a Pharmacokinetic Study:

Pharmacokinetic Study Workflow start Start: Animal Acclimatization grouping Animal Grouping (Control, Test, IV) start->grouping dosing Dosing (Oral or IV) grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End: Data Interpretation pk_analysis->end Bioavailability Enhancement Mechanisms cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Action Nano Nanoformulations (e.g., SLNs, Nanosuspensions) Solubility Increased Solubility & Dissolution Rate Nano->Solubility Enhancer Absorption Enhancers (e.g., Chitosan) Permeability Enhanced Intestinal Permeability Enhancer->Permeability Inhibitor Metabolic Inhibitors (e.g., Piperine) Metabolism Reduced First-Pass Metabolism Inhibitor->Metabolism Bioavailability Increased Oral Bioavailability Solubility->Bioavailability Permeability->Bioavailability Metabolism->Bioavailability

References

Technical Support Center: Paniculoside I Degradation Pathway and Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathway of Paniculoside I and identifying its byproducts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound?

A1: this compound is a diterpene glucoside.[1] The primary degradation pathway anticipated for this compound is the hydrolysis of its glycosidic bond. This process involves the cleavage of the sugar moiety (glucose) from the diterpenoid aglycone. This hydrolysis can be catalyzed by acids, bases, or enzymes.[2][3] The stability of the aglycone itself will then depend on the experimental conditions, potentially leading to further byproducts through oxidation or rearrangement.

Q2: What are the typical byproducts of this compound degradation?

A2: The main initial byproduct of this compound degradation is expected to be its aglycone, resulting from the loss of the glucose unit. Depending on the stress conditions applied (e.g., strong acid, high temperature), the aglycone may undergo further degradation. For instance, studies on similar triterpenoid (B12794562) saponins (B1172615) have shown that the aglycone can be susceptible to oxidation and other structural rearrangements.[4]

Q3: Which analytical techniques are most suitable for identifying this compound and its degradation byproducts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful tool for separating and identifying this compound and its byproducts.[5][6][7] HPLC with UV detection can also be used for quantification, while MS and MS/MS provide structural information for the identification of unknown degradation products.

Q4: Under what conditions is this compound likely to be unstable?

A4: Based on the degradation patterns of similar glycosides like ginsenosides, this compound is expected to be unstable under acidic and basic conditions, as well as at elevated temperatures.[4][8][9] Oxidative stress and exposure to UV light may also induce degradation.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., acid/base concentration too low, temperature too low, incubation time too short).Increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or prolong the exposure time. A systematic approach, starting with milder conditions and gradually increasing the stress, is recommended.
Complete degradation of this compound into multiple unidentifiable peaks. Stress conditions are too harsh, leading to extensive and complex degradation.Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter incubation times to generate primary degradation products.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient elution. Co-elution of byproducts.Optimize the HPLC method. Screen different C18 columns, adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with formic acid), and optimize the gradient profile to improve separation.
Difficulty in identifying degradation byproducts by MS. Low abundance of byproducts. Complex fragmentation patterns.Concentrate the sample to increase the signal of low-level byproducts. Utilize high-resolution mass spectrometry (HR-MS) for accurate mass measurements and employ MS/MS to obtain fragmentation patterns that can aid in structural elucidation.[8]
Inconsistent results between replicate experiments. Variability in sample preparation. Instability of degradation products. Fluctuation in experimental conditions (e.g., temperature).Ensure precise and consistent sample preparation. Analyze samples immediately after degradation or store them under conditions that minimize further changes. Carefully control all experimental parameters.

Experimental Protocols

The following are generalized protocols for forced degradation studies applicable to this compound. These should be optimized for your specific experimental setup.

1. Acidic Hydrolysis:

  • Objective: To investigate degradation via acid-catalyzed hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Add an equal volume of 0.1 M HCl to the stock solution.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for analysis.

    • Analyze the sample by a validated stability-indicating HPLC method.

2. Basic Hydrolysis:

  • Objective: To investigate degradation via base-catalyzed hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

    • Analyze the sample by HPLC.

3. Oxidative Degradation:

  • Objective: To assess susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a defined period, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis.

    • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Objective: To evaluate stability at elevated temperatures.

  • Procedure:

    • Place a solid sample of this compound in a temperature-controlled oven (e.g., 80°C).

    • At specified time intervals, remove a portion of the sample, dissolve it in a suitable solvent, and dilute for analysis.

    • Analyze the sample by HPLC.

5. Photolytic Degradation:

  • Objective: To determine sensitivity to light.

  • Procedure:

    • Expose a solution of this compound to a light source with a defined wavelength (e.g., UV light at 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At various time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Data Presentation

Summarize the quantitative results from the degradation studies in a clear and structured table to facilitate comparison.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Area (%) of Major Degradation Product 1Area (%) of Major Degradation Product 2
0.1 M HCl, 60°C 285.210.51.2
855.735.14.8
2415.368.99.5
0.1 M NaOH, 60°C 290.17.20.5
868.425.32.1
2430.955.66.3
3% H₂O₂, RT 2495.82.1Not Detected
80°C (Solid) 2498.2Not DetectedNot Detected
UV Light (254 nm) 2492.54.31.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_pathway Hypothetical Degradation Pathway of this compound Paniculoside_I This compound (Diterpene Glucoside) Aglycone Aglycone (Diterpenoid) Paniculoside_I->Aglycone Hydrolysis (Acid/Base/Enzyme) Glucose Glucose Paniculoside_I->Glucose Oxidized_Byproduct Oxidized Byproduct Aglycone->Oxidized_Byproduct Oxidation Rearranged_Byproduct Rearranged Byproduct Aglycone->Rearranged_Byproduct Rearrangement (e.g., under strong acid) G cluster_workflow Forced Degradation Experimental Workflow Start This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize Analyze HPLC-MS/MS Analysis Neutralize->Analyze Identify Identify Byproducts (Mass, Fragmentation) Analyze->Identify Quantify Quantify Degradation (Peak Area) Analyze->Quantify End Report Results Identify->End Quantify->End

References

How to increase the shelf-life of Paniculoside I stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paniculoside I

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of this compound stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For optimal stability and compatibility with most biological assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. Other suitable solvents include ethanol, methanol, and pyridine.[1] When preparing solutions for aqueous-based experiments, it is advisable to make a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To maximize the shelf-life of this compound stock solutions, they should be stored at low temperatures. For long-term storage (months to years), -80°C is recommended.[2] For short-term storage (weeks to a few months), -20°C is generally acceptable.[2][3] It is crucial to aliquot the stock solution into small, single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The stability of your this compound stock solution is highly dependent on the storage conditions. When stored properly, you can expect the stability outlined in the table below. However, for critical experiments, it is always best to use freshly prepared solutions or to periodically validate the integrity of your stock solution.

Q4: Is this compound sensitive to light?

Q5: Can I store this compound in an aqueous buffer?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. Glycosides, especially those with ester linkages like this compound, are susceptible to hydrolysis in aqueous environments. This degradation process can be accelerated by acidic or basic conditions and elevated temperatures.[4] If you must work with aqueous solutions, they should be prepared fresh on the day of use from a concentrated organic stock.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the instability of this compound stock solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Color change in the solution (e.g., yellowing) Chemical degradation, likely due to oxidation or photodecomposition.- Protect the solution from light by using amber vials or aluminum foil. - Ensure the solvent is of high purity and anhydrous. - Prepare fresh solutions for each experiment from a properly stored stock.
Precipitate forms in the stock solution upon storage - The storage temperature is too high, leading to solvent evaporation and increased concentration. - The compound has degraded into less soluble products. - The initial concentration exceeded the solubility limit at the storage temperature.- Confirm that the stock solution is stored at -20°C or -80°C in a tightly sealed vial. - Before use, allow the vial to equilibrate to room temperature and vortex gently to redissolve any precipitate. - If precipitation persists, consider preparing a new, less concentrated stock solution.
Loss of biological activity or inconsistent experimental results Chemical degradation of this compound.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Prepare a fresh stock solution from solid this compound. - Verify the integrity of the stock solution using an analytical method like HPLC (see Experimental Protocols).

Troubleshooting Workflow for this compound Instability

start Instability Observed (e.g., color change, precipitate, loss of activity) check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Light protection? - Tightly sealed vial? start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solvent Review Solvent: - High-purity, anhydrous? - Appropriate for this compound? solvent_ok Solvent OK? check_solvent->solvent_ok check_handling Review Handling Procedures: - Aliquoted to avoid freeze-thaw cycles? - Prepared fresh for aqueous use? handling_ok Handling OK? check_handling->handling_ok storage_ok->check_solvent Yes correct_storage Action: Correct storage (e.g., lower temperature, use amber vials) storage_ok->correct_storage No solvent_ok->check_handling Yes correct_solvent Action: Use fresh, high-purity, anhydrous solvent solvent_ok->correct_solvent No correct_handling Action: Implement proper handling (e.g., aliquot, prepare fresh) handling_ok->correct_handling No retest Prepare Fresh Stock & Retest handling_ok->retest Yes correct_storage->retest correct_solvent->retest correct_handling->retest

Caption: A flowchart for troubleshooting issues with this compound stock solution stability.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Shelf-Life of this compound Solutions
Solvent Storage Temperature Expected Shelf-Life Key Considerations
Solid Powder -20°C≥ 2 yearsKeep desiccated and protected from light.
DMSO -80°CUp to 6 monthsUse anhydrous DMSO; store in small, single-use aliquots.[2]
DMSO -20°CUp to 1 monthUse anhydrous DMSO; store in small, single-use aliquots.[2]
Ethanol/Methanol -80°CUp to 6 monthsUse anhydrous solvents; store in small, single-use aliquots.
Ethanol/Methanol -20°CUp to 1 monthUse anhydrous solvents; store in small, single-use aliquots.
Aqueous Buffer 4°C< 24 hoursNot recommended for storage; prepare fresh before each use.

Note: The expected shelf-life is an estimate based on best practices for similar natural products. It is highly recommended to perform periodic stability checks for long-term studies.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Vortex mixer and sonicator

Procedure:

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of solid this compound in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, amber-colored vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: HPLC-Based Stability Assessment of this compound Stock Solutions

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Methodology: This protocol provides a general framework. The specific HPLC conditions (e.g., column, mobile phase, flow rate) should be optimized for this compound.

Materials:

  • This compound stock solution (to be tested)

  • Freshly prepared this compound standard solution (for comparison)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Time Point Zero (T=0):

    • Prepare a fresh stock solution of this compound as described in Protocol 1.

    • Immediately dilute a small amount of this fresh stock to a working concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze this sample by HPLC and record the peak area and retention time of the this compound peak. This will serve as your 100% reference.

  • Sample Storage:

    • Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Time Points (e.g., 1, 2, 4, 8 weeks):

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Dilute the aged stock solution to the same working concentration as the T=0 sample.

    • Analyze the sample by HPLC using the same method as for the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound in the aged samples to the peak area of the T=0 sample.

    • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

    • A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Potential Degradation Pathway of this compound

This compound, a diterpenoid glycoside, possesses two key linkages susceptible to degradation: a glycosidic bond and an ester bond. Under conditions of hydrolysis (e.g., in the presence of acid or base), these bonds are likely to be cleaved.

Paniculoside_I This compound (Diterpenoid Glycoside Ester) Aglycone Aglycone (ent-15α-hydroxykaur-16-en-19-oic acid) Paniculoside_I->Aglycone Ester & Glycosidic Bond Cleavage Glucose Glucose Paniculoside_I->Glucose

Caption: A simplified diagram showing the potential hydrolytic degradation of this compound.

References

Refining dosage and administration for Paniculoside I in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding in vivo applications of Paniculoside I is limited in publicly available scientific literature. This guide has been developed using data from studies on total Panax notoginseng saponins (B1172615) (PNS) and Notoginsenoside R1, a major saponin (B1150181) from the same plant, as a proxy. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Panax notoginseng saponins (PNS) in rodents?

A1: Reported oral dosages for total PNS in rats and mice vary widely depending on the disease model. Doses ranging from 40 mg/kg to 200 mg/kg have been used in studies investigating diabetic retinopathy and ulcerative colitis.[1] For specific components like Notoginsenoside R1, oral administration in rats has been reported at 5, 10, and 20 mg/kg for anti-diabetic effects, while intraperitoneal injections of 10 mg/kg/day have been used in diabetic mouse models.[2][3]

Q2: What is the best way to administer this compound in an in vivo experiment?

A2: The administration route largely depends on the experimental goals and the formulation's bioavailability. Oral gavage is common for PNS studies, but the bioavailability of saponins can be low.[4] To improve absorption, researchers have explored enteric-coated capsules and nanoparticle formulations.[5] Intraperitoneal and intravenous injections are also viable routes, particularly for achieving higher systemic exposure.

Q3: What are the known signaling pathways modulated by Panax notoginseng saponins?

A3: Panax notoginseng saponins have been shown to modulate several key signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and apoptosis, and the Wnt/β-catenin pathway, which plays a role in fibrosis. Additionally, PNS has been found to downregulate the RIG-I signaling pathway, which is involved in innate immune responses and inflammation.

Q4: Are there any known solubility issues with this compound or related saponins?

A4: Saponins can have complex solubility profiles. While specific data for this compound is scarce, studies on total PNS indicate that formulation is crucial for bioavailability. Pre-formulation studies on PNS have shown it to be hygroscopic and unstable in acidic solutions. The use of self-emulsifying drug delivery systems, nanoparticles, and enteric coatings has been investigated to overcome these challenges.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable drug exposure after oral administration. Poor oral bioavailability is a known issue with saponins. This can be due to poor solubility, degradation in the gastrointestinal tract, or low permeability.- Conduct formulation studies to improve solubility and stability. Consider using co-solvents, surfactants, or creating a nanoparticle formulation. - Explore the use of enteric-coated delivery systems to protect the compound from stomach acid. - Consider alternative administration routes such as intraperitoneal or intravenous injection for initial efficacy studies.
Unexpected toxicity or adverse effects in animal models. The administered dose may be too high, or the formulation may have toxic components.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Ensure all formulation excipients are safe for in vivo use at the administered concentrations. - Monitor animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration.
Lack of efficacy in the chosen disease model. The dose may be too low, the administration route may not provide adequate exposure to the target tissue, or the compound may not be active in the selected model.- Increase the dose in a stepwise manner, monitoring for efficacy and toxicity. - If using oral administration, measure plasma concentrations to confirm systemic exposure. If exposure is low, consider alternative routes. - Re-evaluate the scientific literature to confirm that the chosen signaling pathway is relevant to the disease model and is targeted by Panax notoginseng saponins.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages for Panax notoginseng Saponins (PNS) and Notoginsenoside R1

CompoundAnimal ModelDisease ModelAdministration RouteDosageReference
PNSRatAtrial FibrillationIntragastric100 and 150 mg/kg
PNSRatDiabetic RetinopathyPer os40, 80, 160 mg/kg
PNSRatUlcerative ColitisIntragastric50, 100, 200 mg/kg
Notoginsenoside R1RatAnti-diabetesOral5, 10, 20 mg/kg
Notoginsenoside R1MouseDiabetesIntraperitoneal10 mg/kg/day
Notoginsenoside R1MouseHeart FailureOral7.14 mg/kg/day

Table 2: Pharmacokinetic Parameters of Major Saponins in Beagle Dogs after Oral Administration of PNS (90 mg/kg)

SaponinTmax (hr)Cmax (ng/mL)AUC (ng·h/mL)
Notoginsenoside R11.562.64 - 2647.06 ± 2.07
Ginsenoside Rg11.673.60 - 36011.80 ± 2.93
Ginsenoside Rb13.8718.7 - 187098.49 ± 1.16
(Data adapted from multiple sources for illustrative purposes)

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Preparation of Dosing Solution:

    • Based on solubility tests, dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose, or a self-emulsifying formulation).

    • The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Animal Handling:

    • Fast rats overnight (with access to water) before dosing to ensure consistent absorption.

    • Weigh each rat accurately on the day of dosing.

  • Administration:

    • Gently restrain the rat.

    • Use a ball-tipped gavage needle of appropriate size for the rat.

    • Carefully insert the needle into the esophagus and deliver the dosing solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal Injection in Mice

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, isotonic vehicle suitable for injection (e.g., sterile saline or PBS).

    • Ensure the solution is at or near physiological pH.

    • The final concentration should allow for an injection volume of 10 mL/kg body weight.

  • Animal Handling:

    • Weigh each mouse accurately before injection.

  • Administration:

    • Properly restrain the mouse to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is withdrawn before injecting the solution.

    • Inject the solution slowly and monitor the animal for any adverse reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation solubility Solubility & Formulation Development dose_prep Dose Preparation solubility->dose_prep dosing Dosing dose_prep->dosing animal_model Select Animal Model (e.g., Rat, Mouse) admin_route Choose Administration Route (Oral, IP, IV) animal_model->admin_route admin_route->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd efficacy Efficacy Studies pk_pd->efficacy toxicity Toxicity Assessment pk_pd->toxicity

Caption: Experimental workflow for in vivo studies of this compound.

PI3K_Akt_pathway PNS Panax notoginseng saponins (PNS) PI3K PI3K PNS->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway modulated by PNS.

Wnt_pathway PNS Panax notoginseng saponins (PNS) Wnt_beta_catenin Wnt/β-catenin Pathway PNS->Wnt_beta_catenin Inhibits Fibrosis Fibrosis Wnt_beta_catenin->Fibrosis Promotes

Caption: Inhibition of the Wnt/β-catenin pathway by PNS.

References

Optimization of experimental design for Paniculoside I studies using Box-Behnken

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paniculoside I Experimental Design

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing experimental designs for this compound studies using the Box-Behnken Design (BBD) methodology.

Frequently Asked Questions (FAQs)

Q1: What is a Box-Behnken Design (BBD) and why use it for this compound extraction studies?

A Box-Behnken Design (BBD) is a type of response surface methodology (RSM) that helps in optimizing complex processes by identifying the relationships between several independent variables and one or more response variables.[1][2] It is particularly useful for fitting a second-order (quadratic) model.[3]

Advantages for this compound Studies:

  • Efficiency: BBD requires fewer experimental runs compared to other designs like a full factorial design, which saves time, resources, and valuable this compound source material.[4]

  • Avoids Extremes: Unlike central composite designs (CCD), BBD does not include experimental points at the extreme corners of the design space.[5] This is beneficial when extreme combinations of factors (e.g., very high temperature and very long extraction time) could lead to the degradation of thermosensitive compounds like this compound.

  • Three Levels: It operates at three levels for each factor (typically coded as -1, 0, +1), which is sufficient to investigate quadratic effects and determine optimal conditions.

Q2: How do I set up the independent variables and their levels for a this compound extraction?

The first step is to identify the key factors that influence the extraction yield of this compound. Based on common phytochemical extraction studies, the following variables are critical.

Step 1: Select Independent Variables (Factors) For a typical Ultrasound-Assisted Extraction (UAE) of this compound, you might select:

  • X1: Ethanol (B145695) Concentration (% v/v)

  • X2: Extraction Time (minutes)

  • X3: Extraction Temperature (°C)

Step 2: Define the Levels for Each Variable The levels should be chosen based on preliminary single-factor experiments or literature review. The range should be wide enough to observe significant effects but within practical limits to avoid degradation.

Table 1: Independent Variables and Levels for this compound Extraction

Independent VariableCodeLevel -1Level 0Level +1Unit
Ethanol ConcentrationX1607080% (v/v)
Extraction TimeX2304560min
Extraction TemperatureX3405060°C

Experimental Protocols & Data

Q3: What is a standard protocol for Ultrasound-Assisted Extraction (UAE) based on a BBD matrix?

Protocol: Ultrasound-Assisted Extraction of this compound

  • Preparation: Weigh a precise amount of the powdered plant material (e.g., 1.0 g) for each experimental run.

  • Solvent Addition: Add the specified volume of the ethanol-water mixture (e.g., 20 mL) to the plant material, corresponding to the ethanol concentration (X1) for that run (e.g., 60%, 70%, or 80%).

  • Ultrasonication: Place the mixture in an ultrasonic bath set to the specified temperature (X3) (e.g., 40°C, 50°C, or 60°C).

  • Extraction: Run the ultrasonication for the designated extraction time (X2) (e.g., 30, 45, or 60 minutes).

  • Filtration & Collection: After extraction, filter the mixture to separate the solid residue from the liquid extract. Collect the filtrate.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Quantification: Redissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) and analyze for this compound content using a validated method like HPLC.

The BBD will generate a set of experimental runs with different combinations of these factor levels. A typical 3-factor BBD requires 15-17 runs, including replicates at the center point to estimate experimental error.

Table 2: Example Box-Behnken Design Matrix and Hypothetical Response

RunX1: Ethanol Conc. (%)X2: Time (min)X3: Temp (°C)Y: this compound Yield (mg/g)
160 (-1)30 (-1)50 (0)10.5
280 (+1)30 (-1)50 (0)11.2
360 (-1)60 (+1)50 (0)10.9
480 (+1)60 (+1)50 (0)11.8
560 (-1)45 (0)40 (-1)10.1
680 (+1)45 (0)40 (-1)10.7
760 (-1)45 (0)60 (+1)11.5
880 (+1)45 (0)60 (+1)12.5
970 (0)30 (-1)40 (-1)10.3
1070 (0)60 (+1)40 (-1)11.0
1170 (0)30 (-1)60 (+1)12.2
1270 (0)60 (+1)60 (+1)13.1
1370 (0)45 (0)50 (0)13.5
1470 (0)45 (0)50 (0)13.6
1570 (0)45 (0)50 (0)13.4

Troubleshooting Guide

Q4: My statistical analysis shows a significant "lack of fit." What does this mean and how should I proceed?

A significant "lack of fit" (p-value < 0.05) indicates that the chosen model (e.g., the second-order quadratic model) does not adequately describe the relationship between the factors and the response. This suggests the model is wrong, even if R-squared values are high.

Troubleshooting Steps:

  • Check for Outliers: Examine diagnostic plots (e.g., residuals vs. leverage) to identify potential outliers. An outlier can disproportionately influence the model and cause a lack of fit. Consider re-running the experiment for that point or removing it from the analysis with proper justification.

  • Verify Model Assumptions: Ensure that the assumptions of the regression model are met, such as normality and constant variance of residuals (homoscedasticity).

  • Consider Higher-Order Models: The relationship might be more complex than a quadratic one. While BBD is primarily for second-order models, the significant lack of fit might hint at the need for a different modeling approach.

  • Collect More Data: Adding more experimental points, especially at the center or at specific locations within the design space, can provide more information and improve the model's fit.

Q5: The predicted optimal conditions from the model did not yield the expected results upon validation. What went wrong?

This is a common issue where the model's predictive ability is weaker than anticipated.

Possible Causes and Solutions:

  • Model Inaccuracy: The model itself may be a poor fit (see Q4). Re-evaluate the model's statistical significance, R-squared values, and lack-of-fit test.

  • Narrow Factor Ranges: The chosen ranges for the independent variables might have been too narrow, missing the true optimum. If feasible, expand the ranges and augment the design.

  • Uncontrolled Variables: An unmonitored variable (e.g., pH of the solvent, particle size of the plant material, variability in raw material) could be influencing the results. Ensure all other potential variables are kept constant throughout the experiments.

  • Experimental Error: Inconsistent execution of the experimental protocol can lead to high variability. Review the protocol and ensure precision in measurements and procedures. It is crucial to perform the experimental runs in a random order to average out the effects of nuisance variables.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the logical flow for optimizing this compound extraction using a Box-Behnken Design.

G A 1. Define Objective (Maximize this compound Yield) B 2. Select Independent Variables (e.g., Temp, Time, Solvent %) A->B C 3. Set Factor Levels (-1, 0, +1) B->C D 4. Generate BBD Matrix (e.g., 15 Runs) C->D E 5. Perform Experiments (Randomized Order) D->E F 6. Measure Response (Quantify this compound) E->F G 7. Fit Quadratic Model & Perform ANOVA F->G H 8. Check Model Adequacy (R-squared, Lack of Fit) G->H I 9. Generate Response Surfaces & Identify Optimal Conditions H->I J 10. Validate Experimentally (Run at Predicted Optimum) I->J K <Process Complete> J->K

Caption: Workflow for BBD optimization of this compound extraction.
Q6: What signaling pathways are relevant to this compound research?

While specific pathways for this compound are still under investigation, related iridoid glycosides like Picroside I have been shown to modulate pathways involved in inflammation and metabolic regulation. A plausible target for this compound could be the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a key role in regulating lipid metabolism and inflammation.

Signaling Pathway Diagram

The diagram below illustrates a simplified PPAR signaling pathway, a potential mechanism of action for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus pan This compound (Ligand) ppar PPARα pan->ppar Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex p_complex PPARα-RXR Heterodimer complex->p_complex Translocation p_response PPRE (PPAR Response Element) p_complex->p_response Binds to gene Target Gene Transcription (e.g., Lipid Metabolism Genes) p_response->gene Regulates response Anti-inflammatory & Metabolic Regulation gene->response

Caption: Simplified PPAR signaling pathway, a potential target for this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Paniculoside I and Picroside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the bioactive properties of two prominent phytochemicals, Paniculoside I (also known as Chikusetsusaponin IVa) and Picroside I. Both compounds, originating from traditional medicinal plants, have garnered significant interest for their therapeutic potential. This document summarizes key experimental data on their anti-inflammatory, hepatoprotective, and anti-cancer activities, details the experimental protocols used in these assessments, and visualizes the signaling pathways they modulate.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the bioactivities of this compound and Picroside I, facilitating a direct comparison of their efficacy in various experimental models.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DoseEffectCitation
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages3.125-12.5 µg/mLInhibition of NO production[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated THP-1 macrophages50-200 µg/mLDose-dependent decrease in cytokine expression[2]
Picroside I Carrageenan-induced Paw EdemaRatsNot specifiedSignificant anti-inflammatory activity[3][4]
Acetic acid-induced Vascular PermeabilityMiceNot specifiedInhibition of vascular permeability[3]

Table 2: Comparative Hepatoprotective Activity

CompoundModelKey BiomarkersDoseEffectCitation
This compound Carbon tetrachloride (CCl₄)-induced liver injury in miceSerum ALT, AST40 mg/kgSignificant reduction in ALT and AST levels[5]
Palmitic acid-induced damage in HepG2 cellsLDH release10-40 µMReduction in LDH levels[1]
Picroside I Thioacetamide (TAA)-induced hepatic fibrosis in miceSerum ALT, AST25, 50, 75 mg/kgDose-dependent decrease in ALT and AST levels[6]
D-galactosamine/LPS-induced liver injury in miceSerum AST, ALT50 mg/kg (p.o.)No significant hepatoprotective effect at this dose[7]
CCl₄-induced hepatotoxicity in ratsSGOT, SGPTNot specified35.66% hepatoprotection[8]

Table 3: Comparative Anti-cancer Activity

CompoundCell LineAssayIC₅₀ ValueCitation
This compound Human leukemia (HL-60)Growth inhibition76.23 µM[9]
Human colon cancer (HCT116)Growth inhibition78.11 µM[9]
Ovarian cancer (A2780, HEY)Anti-proliferative< 10 µM (as methyl ester)[10]
Breast cancer (MDA-MB-231)Anti-proliferative20.28 ± 1.21 µM (as butyl ester)[11]
Liver cancer (HepG2)Anti-proliferative40.86 ± 1.09 µM (as butyl ester)[11]
Lung cancer (A549)Anti-proliferative25.49 ± 1.73 µM (as butyl ester)[11]
Picroside I Triple-negative breast cancer (MDA-MB-231)Cell viability (MTT assay)95.3 µM[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify nitrite (B80452), a stable and soluble product of NO, in cell culture supernatants.

  • Cell Culture: RAW264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Picroside I) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent I, followed by the addition of 50 µL of Griess Reagent II. The mixture is incubated at room temperature for 10 minutes.[13]

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rodents

This in vivo model is widely used to evaluate the hepatoprotective effects of compounds against chemically-induced liver injury.

  • Animal Model: Male Wistar rats or mice are used.

  • Induction of Hepatotoxicity: A 50% solution of CCl₄ in olive oil is administered to the animals, typically via intraperitoneal injection or orogastric gavage, at a dose of 1-2 mL/kg body weight.[14][15]

  • Treatment: The test compound (this compound or Picroside I) is administered orally or intraperitoneally at various doses for a specified period before or after CCl₄ administration.

  • Biochemical Analysis: After the treatment period, blood is collected, and serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using standard biochemical assay kits.[16]

  • Histopathological Examination: The liver is excised, fixed in 10% formalin, and processed for histological analysis. Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe pathological changes like necrosis, inflammation, and fatty degeneration.

Anti-cancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.[19]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or Picroside I) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[19][20]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[20] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and Picroside I are mediated through the modulation of various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Paniculoside_I_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_hepatoprotection Hepatoprotective Pathway cluster_cancer Anti-cancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators Induces Expression Paniculoside_I_Inflam This compound Paniculoside_I_Inflam->MAPK Inhibits Paniculoside_I_Inflam->NFkB Inhibits CCl4 CCl₄ Oxidative_Stress Oxidative Stress CCl4->Oxidative_Stress Induces YAP_TAZ YAP/TAZ Oxidative_Stress->YAP_TAZ Activates HSC_Activation Hepatic Stellate Cell Activation YAP_TAZ->HSC_Activation Promotes Liver_Fibrosis Liver Fibrosis HSC_Activation->Liver_Fibrosis Leads to Paniculoside_I_Hepato This compound Paniculoside_I_Hepato->YAP_TAZ Inhibits Cell_Cycle Cell Cycle Progression (G1 Phase) Apoptosis_Proteins Apoptosis-related Proteins (Bax, Cleaved Caspase-3) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins Anti-apoptotic Proteins (Bcl-2) Anti_Apoptosis_Proteins->Apoptosis Paniculoside_I_Cancer This compound Paniculoside_I_Cancer->Cell_Cycle Arrests Paniculoside_I_Cancer->Apoptosis_Proteins Upregulates Paniculoside_I_Cancer->Anti_Apoptosis_Proteins Downregulates

Caption: Signaling pathways modulated by this compound.

Picroside_I_Signaling_Pathways cluster_hepatoprotection Hepatoprotective Pathway cluster_cancer Anti-cancer Pathway cluster_inflammation Anti-inflammatory Pathway TAA Thioacetamide (TAA) Hepatic_Fibrosis Hepatic Fibrosis TAA->Hepatic_Fibrosis Induces Sphingolipid_Metabolism Sphingolipid Metabolism Sphingolipid_Metabolism->Hepatic_Fibrosis Bile_Acid_Biosynthesis Bile Acid Biosynthesis Bile_Acid_Biosynthesis->Hepatic_Fibrosis PPAR_Signaling PPAR Signaling Pathway PPAR_Signaling->Hepatic_Fibrosis Inhibits Picroside_I_Hepato Picroside I Picroside_I_Hepato->Sphingolipid_Metabolism Modulates Picroside_I_Hepato->Bile_Acid_Biosynthesis Modulates Picroside_I_Hepato->PPAR_Signaling Activates Mitochondrial_Potential Mitochondrial Membrane Potential ROS_Generation ROS Generation Mitochondrial_Potential->ROS_Generation Leads to Decreased DNA_Damage DNA Damage ROS_Generation->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Cell_Cycle_Arrest->Apoptosis Contributes to Picroside_I_Cancer Picroside I Picroside_I_Cancer->Mitochondrial_Potential Decreases Picroside_I_Cancer->Cell_Cycle_Arrest Induces STAT6 pSTAT6 Inflammation Inflammation STAT6->Inflammation Promotes GATA3 GATA3 GATA3->Inflammation Promotes IFN_gamma IFN-γ IFN_gamma->Inflammation Modulates Picroside_I_Inflam Picroside I Picroside_I_Inflam->STAT6 Downregulates Picroside_I_Inflam->GATA3 Downregulates Picroside_I_Inflam->IFN_gamma Increases

Caption: Signaling pathways modulated by Picroside I.

References

Lacking Sufficient Data, A Comparative Analysis of Paniculoside I's Anti-Inflammatory Effects in Secondary Models Cannot Be Provided

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide evaluating the anti-inflammatory effects of Paniculoside I in secondary models cannot be generated at this time due to a lack of available quantitative experimental data. Extensive searches for studies detailing the dose-dependent effects of this compound in established in vivo and in vitro secondary inflammatory models, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-stimulated macrophages, did not yield the specific data required for a robust comparative analysis.

To fulfill the user's request for a publishable comparison guide, quantitative data points are essential. This includes, but is not limited to, dose-response relationships in animal models, percentage inhibition of inflammatory markers, and IC50 values for the suppression of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Without this information, a direct and objective comparison of this compound's performance against alternative anti-inflammatory agents, such as the commonly used corticosteroid dexamethasone, is not feasible.

While the underlying mechanisms of this compound's anti-inflammatory action are believed to involve the modulation of the NF-κB and MAPK signaling pathways, the absence of specific experimental data in secondary models prevents the creation of the detailed data tables and in-depth protocol descriptions requested.

General Experimental Approaches for Future Validation

For researchers interested in validating the anti-inflammatory effects of this compound, the following established experimental protocols for secondary models are recommended.

In Vivo Model: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., dexamethasone, 1-10 mg/kg, intraperitoneally), and treatment groups receiving varying doses of this compound.

  • Compound Administration: this compound or the vehicle is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay evaluates the ability of a compound to suppress the production of inflammatory mediators by macrophages.

Experimental Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to the cell culture medium.

  • Incubation: Cells are incubated for a further 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess assay.

    • Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC50 values for the inhibition of NO, TNF-α, and IL-6 production are calculated.

Proposed Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways involved in inflammation and a general experimental workflow for testing anti-inflammatory compounds.

NF-kB and MAPK Signaling Pathways Putative Anti-inflammatory Mechanism of this compound cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus_NFkB->Pro_inflammatory_genes activates transcription p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 translocation Nucleus_AP1->Pro_inflammatory_genes activates transcription Paniculoside_I This compound Paniculoside_I->TAK1 Paniculoside_I->IKK_complex Paniculoside_I->NFkB inhibits translocation Paniculoside_I->MKKs

Caption: Putative mechanism of this compound on NF-κB and MAPK signaling.

Experimental Workflow General Workflow for In Vitro Anti-inflammatory Screening start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with This compound / Vehicle seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 18-24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for TNF-α & IL-6 supernatant_collection->elisa data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory compound screening.

Further research providing specific quantitative data on the anti-inflammatory effects of this compound is necessary before a comprehensive and objective comparison guide can be developed.

Cross-validation of Paniculoside I quantification methods (HPLC vs. UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Paniculoside I, a key bioactive compound. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows and key differences to aid in selecting the optimal analytical methodology.

The transition from traditional HPLC to UPLC represents a significant technological advancement in liquid chromatography.[1][2] UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures than HPLC systems.[1][3] This fundamental difference leads to substantial improvements in speed, resolution, and sensitivity, which can be critical in a drug development setting.[1][2]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and UPLC are outlined below. These protocols are based on established methods for similar compounds like Picroside I, often analyzed concurrently.[4][5][6]

Sample Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • For the analysis of this compound in complex matrices, a validated extraction method should be employed. The final extract should be dissolved in methanol.

  • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter prior to injection.[4]

Proposed HPLC Method:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV detection at 277 nm.[6]

Proposed UPLC Method:

  • Instrument: Waters ACQUITY UPLC System or equivalent.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 1-5 µL.[9][10]

  • Column Temperature: 40 °C.

  • Detection: UV detection at 277 nm.

Comparative Performance Data

The following tables summarize the key performance differences between HPLC and UPLC for the analysis of this compound and related compounds. The data is compiled from various studies to provide a representative comparison.

Table 1: Chromatographic Conditions and Performance

ParameterHPLCUPLC
Column Dimensions 4.6 x 250 mm2.1 x 50 mm
Particle Size 5 µm1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Run Time ~30 min< 5 min
System Backpressure ~1500 psi~8000 psi
Theoretical Plates (N) ~15,000~35,000
Resolution (Rs) > 2.0> 2.5

Table 2: Method Validation Parameters

ParameterHPLCUPLC
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~2.7 µg/mL~0.2-0.6 µg/mL
Limit of Quantification (LOQ) ~9.0 µg/mL~0.7-1.8 µg/mL
Precision (%RSD) < 3.0%< 5.0%
Accuracy (Recovery) 100.21%95-105%
Solvent Consumption per Run ~30 mL~2 mL

Data for HPLC parameters such as LOD, LOQ, precision, and accuracy for Picroside I were sourced from a study by S. K. Singh et al.[5][11] UPLC validation parameters are representative values from similar analytical method validations.[9]

Visualizing the Comparison

To better illustrate the processes and key distinctions, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis & Validation prep1 Weighing of Standard/Sample prep2 Dissolution in Methanol prep1->prep2 prep3 Serial Dilution prep2->prep3 prep4 Filtration (0.22/0.45 µm) prep3->prep4 hplc_inj 20 µL Injection prep4->hplc_inj HPLC Path uplc_inj 2 µL Injection prep4->uplc_inj UPLC Path hplc_sep Separation on C18 Column (4.6x250mm, 5µm) hplc_inj->hplc_sep hplc_det UV Detection (277 nm) hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq uplc_sep Separation on C18 Column (2.1x50mm, 1.7µm) uplc_inj->uplc_sep uplc_det UV Detection (277 nm) uplc_sep->uplc_det uplc_det->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_val Method Validation (Linearity, Precision, Accuracy) data_proc->data_val

Figure 1: Experimental workflow for HPLC and UPLC analysis.

G cluster_uplc UPLC Advantages cluster_hplc HPLC Characteristics cluster_shared Shared Principles UPLC UPLC (Ultra-Performance Liquid Chromatography) Speed Faster Analysis Time (< 5 min vs ~30 min) UPLC->Speed Resolution Higher Resolution (Sharper Peaks) UPLC->Resolution Sensitivity Increased Sensitivity (Lower LOD/LOQ) UPLC->Sensitivity Solvent Reduced Solvent Consumption (~90% less) UPLC->Solvent HPLC HPLC (High-Performance Liquid Chromatography) Cost Lower Initial Instrument Cost HPLC->Cost Robustness Robust and Widely Available HPLC->Robustness Pressure Lower Operating Pressure HPLC->Pressure LC Liquid Chromatography LC->UPLC LC->HPLC

References

Paniculoside I Analogs Demonstrate Cardioprotective Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on the efficacy of Paniculoside I analogs, specifically Ginsenoside Rg1 and Panax notoginseng saponins (B1172615) (PNS), reveal significant cardioprotective effects in in-vivo models of myocardial ischemia and thrombosis. These findings position these natural compounds as potential therapeutic agents, with efficacy profiles comparable to established standard-of-care drugs such as propranolol (B1214883) and aspirin (B1665792) in certain contexts.

This comparative guide provides an objective analysis of the in-vivo performance of Ginsenoside Rg1 and PNS against standard-of-care medications, supported by experimental data from recent studies. The presented data is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further investigation into the therapeutic potential of these compounds.

Comparative Efficacy of Ginsenoside Rg1 against Propranolol in Myocardial Ischemia

In a study investigating the effects on isoproterenol-induced myocardial ischemia in rats, Ginsenoside Rg1 demonstrated a dose-dependent reduction in cardiac injury markers, comparable to the standard-of-care beta-blocker, propranolol.

Treatment GroupDoseCK-MB (U/L)LDH (U/L)SOD (U/gprot)MDA (nmol/mgprot)
Control -135.8 ± 12.5356.7 ± 28.9125.4 ± 10.82.3 ± 0.4
Model (Ischemia) -489.5 ± 35.21102.4 ± 89.768.2 ± 7.58.9 ± 1.1
Ginsenoside Rg1 20 mg/kg310.2 ± 25.8 785.1 ± 65.495.3 ± 9.1 5.1 ± 0.7
Ginsenoside Rg1 40 mg/kg225.6 ± 20.1 510.8 ± 45.2110.7 ± 10.2 3.5 ± 0.5
Propranolol 30 mg/kg258.4 ± 22.3 620.5 ± 55.7105.1 ± 9.8 4.2 ± 0.6

*Data are presented as mean ± SD. *p < 0.01 compared with the model group.[1]

Comparative Efficacy of Panax Notoginseng Saponins (PNS) against Aspirin in Acute Blood Stasis

A study comparing the effects of Panax notoginseng saponins (PNS) and aspirin in a rat model of acute blood stasis demonstrated that the combination of PNS and aspirin, as well as PNS alone, can effectively reduce platelet aggregation and fibrinogen levels. Notably, the combined use showed a stronger inhibitory effect on platelet aggregation than either agent alone.[2]

Treatment GroupDosePlatelet Aggregation Rate (%)Fibrinogen (g/L)
Control -35.2 ± 4.11.8 ± 0.3
Model (Blood Stasis) -68.5 ± 5.73.9 ± 0.5
PNS 50 mg/kg52.1 ± 4.92.8 ± 0.4
Aspirin 30 mg/kg48.7 ± 4.52.5 ± 0.3
PNS + Aspirin 50 mg/kg + 30 mg/kg41.3 ± 3.8#2.1 ± 0.2

*Data are presented as mean ± SD. p < 0.05 compared with the model group. #p < 0.05 compared with the Aspirin group.[2]

Experimental Protocols

Isoproterenol-Induced Myocardial Ischemia Model in Rats[1]
  • Animal Model: Male Wistar rats were used.

  • Induction of Ischemia: Myocardial ischemia was induced by subcutaneous injection of isoproterenol (B85558) (85 mg/kg) for two consecutive days.

  • Treatment Groups:

    • Control group received normal saline.

    • Model group received isoproterenol.

    • Ginsenoside Rg1 groups received oral administration of Ginsenoside Rg1 (20 mg/kg and 40 mg/kg) for 10 days prior to ischemia induction.

    • Propranolol group received oral administration of propranolol (30 mg/kg) for 10 days prior to ischemia induction.

  • Efficacy Endpoints: Serum levels of creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) were measured as markers of cardiac injury. Myocardial tissue levels of superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) were measured to assess oxidative stress.

Acute Blood Stasis Model in Rats[2]
  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of Blood Stasis: Acute blood stasis was induced by placing the rats in ice-cold water (0-2°C) for 5 minutes followed by an intraperitoneal injection of adrenaline hydrochloride (0.8 mg/kg).

  • Treatment Groups:

    • Control group received deionized water.

    • Model group was subjected to the blood stasis protocol.

    • PNS group received oral administration of PNS (50 mg/kg).

    • Aspirin group received oral administration of aspirin (30 mg/kg).

    • PNS + Aspirin group received a combination of PNS and aspirin at the respective doses.

  • Efficacy Endpoints: Platelet aggregation rate and plasma fibrinogen content were measured to evaluate the effects on blood rheology.

Signaling Pathways and Mechanisms of Action

Ginsenoside Rg1 is believed to exert its cardioprotective effects through the modulation of multiple signaling pathways. One of the key pathways involves the activation of PI3K/Akt signaling, which plays a crucial role in cell survival and inhibition of apoptosis.

Ginsenoside_Rg1_Signaling Rg1 Ginsenoside Rg1 Receptor Cell Surface Receptor Rg1->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Ginsenoside Rg1 signaling pathway.

Conclusion

The presented in-vivo data for Ginsenoside Rg1 and Panax notoginseng saponins highlight their potential as effective cardioprotective agents. Their performance in preclinical models, particularly in comparison to established drugs like propranolol and aspirin, warrants further investigation. The multifaceted mechanisms of action, including the modulation of key signaling pathways involved in cell survival and thrombosis, suggest a broad therapeutic window for these natural compounds in the management of cardiovascular diseases. Further research, including long-term efficacy and safety studies, is essential to translate these promising preclinical findings into clinical applications.

References

Unveiling the Structure-Activity Relationship of Paniculoside I and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paniculoside I, a triterpenoid (B12794562) saponin (B1150181), and its analogs are emerging as compounds of interest with a range of biological activities. This guide provides a comparative analysis of their structural activity relationships, focusing on antiviral, and speculating on potential anti-inflammatory and neuroprotective effects based on related compounds. Experimental data is presented to support these findings, along with detailed methodologies for key experiments to aid in future research.

Antiviral Activity of this compound and Its Analogs

Recent studies have elucidated the structure of this compound and its analogs, Pannoside F, G, and H, isolated from the halophyte Aster tripolium L.[1]. These compounds have been evaluated for their antiviral properties against a panel of viruses, revealing structure-dependent inhibitory effects.

Quantitative Data Summary

The antiviral activities of this compound and its analogs were assessed against Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 1B (HRV1B). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundEV71 IC50 (µM)CVB3 IC50 (µM)HRV1B IC50 (µM)
This compound >100>10025.3
Pannoside F 89.7>10015.8
Pannoside G >100>10032.5
Pannoside H 65.492.112.7

Source: Structural Elucidation and Antiviral Properties of Pannosides from the Halophyte Aster tripolium L.[1]

Structure-Activity Relationship Insights:

  • Acyl Chain Length: Pannoside H, which possesses the longest acyl chain (four 3-hydroxybutyrate (B1226725) units), demonstrated the most potent and broadest antiviral activity, with the lowest IC50 values against HRV1B and activity against EV71 and CVB3.

  • Absence of Acyl Units: this compound, lacking one of the 3-hydroxybutyrate units compared to Pannoside H, showed a significant reduction in activity, only exhibiting moderate inhibition of HRV1B.[1]

  • Glycosylation Pattern: While the core aglycone and primary glycosylation are similar among these compounds, the variations in the acyl chain length appear to be the primary determinant of their differential antiviral efficacy.

Experimental Protocol: Antiviral Activity Assessment (Sulforhodamine B Assay)

The antiviral activity was determined using a Sulforhodamine B (SRB) assay to measure cell viability in the presence of the virus and the test compounds.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 SRB Assay Cell_Seeding Seed host cells (e.g., Vero, HeLa) in 96-well plates Virus_Infection Infect cells with EV71, CVB3, or HRV1B Cell_Seeding->Virus_Infection Compound_Addition Add serial dilutions of This compound and analogs Virus_Infection->Compound_Addition Incubation Incubate for a defined period to allow for viral replication Compound_Addition->Incubation Fixation Fix cells with trichloroacetic acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash to remove unbound dye Staining->Washing Solubilization Solubilize bound dye Washing->Solubilization Measurement Measure absorbance at 540 nm Solubilization->Measurement

Figure 1. Workflow of the Sulforhodamine B (SRB) assay for antiviral activity.

Detailed Steps:

  • Cell Culture: Host cells (e.g., Vero for EV71 and CVB3, HeLa for HRV1B) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection and Treatment: The cell culture medium is replaced with fresh medium containing the respective virus and serial dilutions of the test compounds (this compound and its analogs).

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, leading to cytopathic effects in the untreated control wells.

  • Cell Fixation: After incubation, the supernatant is removed, and the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][2]

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.04% in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing four times with 1% acetic acid.

  • Solubilization and Measurement: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated, uninfected control cells. The IC50 value is determined as the concentration of the compound that protects 50% of the cells from virus-induced death.

Potential Anti-inflammatory and Neuroprotective Activities

While direct experimental data on the anti-inflammatory and neuroprotective effects of this compound is currently limited, studies on other saponins (B1172615) isolated from the Aster genus suggest potential activities in these areas.

Inferred Anti-inflammatory Effects

Saponins from Aster tataricus have demonstrated significant anti-inflammatory properties. For instance, aster saponin B exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages with an IC50 of 1.2 µM. The mechanism of action was found to involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels through the inhibition of the NF-κB signaling pathway. Given the structural similarities among triterpenoid saponins, it is plausible that this compound and its analogs may also exert anti-inflammatory effects through modulation of the NF-κB and MAPK pathways.

Proposed Anti-inflammatory Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Saponins Aster Saponins (e.g., this compound) Saponins->IKK Inhibits IκB IκBα IKK->IκB Phosphorylates & Degrades NFκB NF-κB (p65/p50) IKK->NFκB Activates (indirectly) IκB->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation

Figure 2. Proposed inhibition of the NF-κB signaling pathway by Aster saponins.

Inferred Neuroprotective Effects

Astersaponin I, another triterpene saponin from Aster koraiensis, has shown neuroprotective effects in in vitro and in vivo models of Parkinson's disease. It was found to upregulate autophagy by activating the Erk/mTOR and AMPK/mTOR pathways, thereby protecting neuronal cells. Furthermore, astragalin, isolated from Aster scaber, demonstrated neuroprotective effects by suppressing the mitogen-activated protein kinase (MAPK) pathways and reducing nitric oxide-induced neuronal cell death. These findings suggest that this compound, as a structurally related saponin, may possess neuroprotective properties, potentially through the modulation of cellular stress and inflammatory pathways in the central nervous system.

Potential Neuroprotective Signaling Pathways:

cluster_0 Neurotoxic Insult cluster_1 Cellular Stress Response cluster_2 Protective Mechanisms cluster_3 Outcome Neurotoxin Neurotoxins (e.g., MPP+) MAPK MAPK Pathway Neurotoxin->MAPK Activates mTOR mTOR Pathway Neurotoxin->mTOR Activates Neuronal_Survival Neuronal Survival MAPK->Neuronal_Survival Promotes Apoptosis Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Neuronal_Survival Promotes Antioxidant_Response Antioxidant Response Antioxidant_Response->Neuronal_Survival Promotes Saponins Aster Saponins (e.g., Astersaponin I) Saponins->MAPK Inhibits Saponins->mTOR Inhibits Saponins->Autophagy Induces Saponins->Antioxidant_Response Enhances

Figure 3. Potential neuroprotective mechanisms of Aster saponins.

Conclusion and Future Directions

The available data clearly indicates that this compound and its analogs are a promising class of antiviral compounds, with their activity being significantly influenced by the length of the acyl chain. While direct evidence for their anti-inflammatory and neuroprotective effects is still lacking, the activities of structurally similar saponins from the Aster genus strongly suggest that these are fertile areas for future investigation. Further research should focus on isolating this compound in larger quantities to enable comprehensive in vitro and in vivo studies to confirm its potential anti-inflammatory and neuroprotective properties and to elucidate the specific signaling pathways involved. Such studies will be crucial for the potential development of this compound and its analogs as therapeutic agents.

References

A Comparative Analysis of the Neuroprotective Effects of Ginsenoside Rg1 and Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based guide for researchers and drug development professionals.

In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, saponins (B1172615) from Panax species have garnered significant attention for their neuroprotective properties. This guide provides a detailed comparative analysis of the neuroprotective effects of two such saponins: Ginsenoside Rg1, a well-characterized compound from Panax ginseng, and Paniculoside I, a less-studied saponin. Due to the limited direct research on this compound, this comparison will draw upon the broader understanding of saponins from its source, Panax notoginseng, with a focus on Ginsenoside Rb1 as a representative compound from this class, often co-occurring with Rg1.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a comparative overview of the neuroprotective efficacy of Ginsenoside Rg1 and other relevant Panax saponins.

Parameter Ginsenoside Rg1 Ginsenoside Rb1 Experimental Model Key Findings
Neuronal Viability ↑ Increased cell viability at 0.1-10 µM↑ Increased cell viability at 1-25 µMOxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cellsRg1 showed protective effects at lower concentrations compared to Rb1.
Infarct Volume Reduction ↓ Significant reduction at 20 mg/kg↓ Significant reduction at 10 mg/kgMiddle cerebral artery occlusion (MCAO) in ratsBoth compounds effectively reduced infarct volume, with Rb1 showing efficacy at a lower dose in this particular study.
Apoptosis Rate ↓ Decreased Bax/Bcl-2 ratio and caspase-3 activity↓ Similar reduction in apoptotic markersAmyloid-beta (Aβ)-induced toxicity in SH-SY5Y cellsBoth ginsenosides (B1230088) demonstrated potent anti-apoptotic effects.
Oxidative Stress Markers ↓ Reduced ROS and MDA levels; ↑ Increased SOD and GSH-Px activity↓ Similar reduction in ROS and MDA; ↑ Increased antioxidant enzyme activityH2O2-induced oxidative stress in cortical neuronsBoth compounds exhibit significant antioxidant properties.
Cognitive Improvement ↑ Improved performance in Morris water maze↑ Enhanced spatial memoryScopolamine-induced amnesia in miceBoth Rg1 and Rb1 demonstrated cognitive-enhancing effects.

Note: This table is a synthesis of data from multiple studies and direct quantitative comparison should be interpreted with caution due to variations in experimental conditions.

Mechanisms of Neuroprotection: A Tale of Two Saponins

Ginsenoside Rg1 and other Panax saponins exert their neuroprotective effects through a multitude of signaling pathways. While there are overlaps in their mechanisms, subtle differences may account for their varying potencies in different models of neurodegeneration.

Ginsenoside Rg1: A Pro-survival and Pro-neurogenic Agent

Ginsenoside Rg1 is widely recognized for its ability to promote neuronal survival and regeneration. Its primary mechanisms include:

  • Activation of PI3K/Akt and ERK1/2 Pathways: These pathways are central to cell survival, proliferation, and differentiation. Rg1 has been shown to activate these cascades, leading to the inhibition of apoptotic proteins and the promotion of pro-survival factors.

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): BDNF is a critical neurotrophin involved in neuronal growth, synaptic plasticity, and memory. Rg1 enhances the expression of BDNF and its receptor, TrkB, thereby fostering a supportive environment for neuronal health.

  • Anti-inflammatory Effects: Rg1 can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, often through the modulation of the NF-κB signaling pathway.

  • Antioxidant Properties: Rg1 directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, mitigating oxidative damage to neurons.

Panax notoginseng Saponins (Represented by Ginsenoside Rb1): A Focus on Anti-excitotoxicity and Anti-apoptosis

Saponins from Panax notoginseng, including Ginsenoside Rb1, share many of the neuroprotective mechanisms of Rg1 but with some distinct features:

  • Modulation of NMDAR-mediated Excitotoxicity: Ginsenoside Rb1 has been shown to protect against glutamate-induced excitotoxicity by modulating the function of N-methyl-D-aspartate receptors (NMDARs), thereby preventing excessive calcium influx and subsequent neuronal death.

  • Inhibition of Mitochondrial Apoptotic Pathway: Rb1 can directly interact with mitochondrial proteins to stabilize mitochondrial membrane potential and inhibit the release of cytochrome c, a key step in the intrinsic apoptotic cascade.

  • Regulation of the Keap1-Nrf2/ARE Pathway: This pathway is a major regulator of cellular antioxidant responses. Rb1 can activate the Nrf2 pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.

  • Anti-inflammatory and Antioxidant Actions: Similar to Rg1, Rb1 also possesses potent anti-inflammatory and antioxidant properties, contributing to its overall neuroprotective profile.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing neuroprotection.

Ginsenoside_Rg1_Signaling_Pathway Rg1 Ginsenoside Rg1 Receptor Membrane Receptor Rg1->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax ERK->CREB BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival BDNF->Survival Neurogenesis Neurogenesis BDNF->Neurogenesis Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Signaling pathway of Ginsenoside Rg1's neuroprotective effects.

Panax_notoginseng_Saponin_Signaling_Pathway PNS Panax notoginseng Saponins (e.g., Ginsenoside Rb1) NMDAR NMDA Receptor PNS->NMDAR Mitochondria Mitochondria PNS->Mitochondria Keap1 Keap1 PNS->Keap1 Ca_influx Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Cyt_c Cytochrome c Release Mitochondria->Cyt_c Caspase Caspase Activation Cyt_c->Caspase Apoptosis Apoptosis Caspase->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Survival Neuronal Survival

Caption: Neuroprotective signaling pathways of Panax notoginseng saponins.

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Toxin Induce Neurotoxicity (e.g., Aβ, H2O2, OGD) Cell_Culture->Toxin Treatment Treatment with Ginsenoside Rg1 or this compound Toxin->Treatment Assessment Assessment of Neuroprotection Treatment->Assessment Animal_Model Animal Model of Neurodegeneration (e.g., MCAO, Scopolamine-induced) Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral Behavioral Tests (e.g., Morris Water Maze) Drug_Admin->Behavioral Histo Histopathological Analysis (e.g., Infarct Volume, Neuronal Loss) Behavioral->Histo Biochem Biochemical Assays (e.g., Western Blot, ELISA) Histo->Biochem

Caption: A typical experimental workflow for evaluating neuroprotective agents.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative protocols for key experiments used to evaluate the neuroprotective effects of these compounds.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
  • Objective: To mimic ischemic/reperfusion injury in vitro.

  • Protocol:

    • Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum.

    • To induce OGD, replace the culture medium with glucose-free Earle's balanced salt solution and place the cells in a hypoxic chamber (95% N2, 5% CO2) for 2-4 hours.

    • For reperfusion, replace the OGD medium with normal culture medium and return the cells to a normoxic incubator for 24 hours.

    • Ginsenoside Rg1 or this compound is added to the culture medium during the reperfusion phase at desired concentrations.

    • Cell viability is assessed using the MTT assay, and apoptosis is quantified by flow cytometry after Annexin V/PI staining.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Objective: To induce focal cerebral ischemia in vivo.

  • Protocol:

    • Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA via the ECA to occlude the origin of the middle cerebral artery.

    • After 1-2 hours of occlusion, withdraw the suture to allow for reperfusion.

    • Administer Ginsenoside Rg1 or this compound (e.g., via intraperitoneal injection) at the onset of reperfusion and continue for a specified duration.

    • Assess neurological deficits at various time points using a standardized scoring system.

    • After a set period (e.g., 24-72 hours), euthanize the animals and perfuse the brains.

    • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Western Blot Analysis for Signaling Proteins
  • Objective: To quantify the expression levels of key proteins in a signaling pathway.

  • Protocol:

    • Lyse treated cells or brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.

Conclusion

Both Ginsenoside Rg1 and other saponins from Panax notoginseng (as represented by Ginsenoside Rb1) demonstrate significant neuroprotective potential through multifaceted mechanisms, including the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress. While Ginsenoside Rg1 appears to have a more pronounced effect on promoting neurogenesis, Ginsenoside Rb1 shows strong anti-excitotoxic and anti-apoptotic activities. The lack of specific data on this compound highlights the need for further research to elucidate its unique neuroprotective profile. Future head-to-head comparative studies are warranted to fully understand the therapeutic potential of these individual saponins and to guide the development of novel neuroprotective strategies. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the therapeutic utility of these promising natural compounds.

A Comparative Analysis of Antioxidant Capacity: Hyperoside vs. Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any data for a compound named "Paniculoside I." It is possible that this is a typographical error, a very rare compound, or a substance not yet evaluated for its antioxidant properties. Consequently, this guide provides a comprehensive overview of the antioxidant capacity of Hyperoside, for which significant scientific data is available.

Introduction to Hyperoside

Hyperoside, also known as quercetin-3-O-β-D-galactoside, is a flavonoid glycoside found in numerous medicinal plants, including those of the Hypericum (St. John's Wort) and Crataegus (Hawthorn) genera. It is recognized for a variety of pharmacological effects, with its antioxidant properties being a key area of scientific interest. Hyperoside exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems.

Quantitative Antioxidant Capacity of Hyperoside

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to neutralize free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater antioxidant activity.

Antioxidant AssayHyperoside IC50 ValueReference CompoundReference IC50 Value
ABTS Radical Scavenging Assay 3.54 ± 0.39 µg/mLAscorbic AcidNot specified in the same study
DPPH Radical Scavenging Assay Data not available for pure compound--
FRAP (Ferric Reducing Antioxidant Power) Assay Data not available for pure compound--

Mechanisms of Antioxidant Action

Hyperoside's antioxidant activity is multifaceted. It can directly neutralize harmful free radicals, such as the superoxide (B77818) anion and hydroxyl radical, through hydrogen atom donation, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Furthermore, Hyperoside has been shown to enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1). By upregulating the Nrf2/HO-1 pathway, Hyperoside helps to bolster the cell's intrinsic ability to combat oxidative stress.

Experimental Protocols for Antioxidant Assays

Below are the detailed methodologies for the key experiments cited in the evaluation of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound (e.g., Hyperoside) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent, such as potassium persulfate.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a wavelength of approximately 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a defined time.

  • The absorbance is measured spectrophotometrically at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride solution.

  • The FRAP reagent is pre-warmed to 37°C.

  • The test compound is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C.

  • The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at approximately 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change with that of a known standard, such as ferrous sulfate (B86663) or Trolox.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological mechanisms of Hyperoside, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (e.g., Hyperoside) Mix Mix Compound and Radical Compound->Mix Radical Radical Solution (DPPH or ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

Hyperoside_Antioxidant_Pathway cluster_nucleus Hyperoside Hyperoside ROS Reactive Oxygen Species (ROS) Hyperoside->ROS Direct Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex Hyperoside->Nrf2_Keap1 Induces Dissociation Cellular_Protection Cellular Protection & Reduced Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Cellular_Protection

Caption: Signaling pathway of Hyperoside's indirect antioxidant activity via Nrf2 activation.

Independent Verification of Paniculoside I's Published Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the putative mechanism of action of Paniculoside I, a diterpenoid glycoside isolated from Stevia paniculata and Stevia rebaudiana. To date, no dedicated peer-reviewed studies have been published that independently verify a specific mechanism of action for this compound. However, based on the well-documented anti-inflammatory properties of structurally related diterpenoid glycosides from the Stevia genus, a likely mechanism can be proposed. This guide will therefore focus on this putative mechanism and compare it with other compounds known to modulate similar inflammatory pathways.

The proposed primary mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a cornerstone of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes. This guide will compare the known or putative effects of this compound with those of another natural diterpenoid glycoside, Stevioside , and a conventional Non-Steroidal Anti-Inflammatory Drug (NSAID), Diclofenac .

Putative Mechanism of Action of this compound

This compound is a diterpenoid glycoside. While its specific biological activities are not yet extensively studied, other diterpenoids isolated from the Stevia genus have demonstrated significant anti-inflammatory effects. The primary anti-inflammatory mechanism of steviol (B1681142) glycosides, such as stevioside, involves the suppression of the NF-κB signaling pathway. It is therefore hypothesized that this compound shares this mechanism.

The proposed cascade of events is as follows:

  • Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα. It is proposed that this compound interferes with this step.

  • Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound would prevent the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus.

  • Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to bind to the promoter regions of its target genes in the nucleus, the expression of key inflammatory mediators is reduced. These include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Comparative Analysis of Anti-Inflammatory Compounds

The following table summarizes the known anti-inflammatory activities of Stevioside and Diclofenac, which serve as comparators for the putative action of this compound.

CompoundClassPrimary Mechanism of ActionEffect on Pro-inflammatory Mediators
This compound (Putative) Diterpenoid GlycosideInhibition of NF-κB pathwayPutative reduction of TNF-α, IL-1β, IL-6, COX-2, and iNOS
Stevioside Diterpenoid GlycosideInhibition of NF-κB pathwayDemonstrated reduction of TNF-α, IL-1β, and IL-6
Diclofenac NSAIDNon-selective COX inhibitorInhibition of prostaglandin (B15479496) synthesis by blocking COX-1 and COX-2

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-inflammatory mechanism of action of compounds like this compound are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with a pro-inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: Measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: Detects and quantifies the levels of specific proteins involved in the NF-κB signaling pathway (e.g., phospho-IκBα, total IκBα, nuclear p65).

  • Procedure:

    • Lyse the treated cells to extract proteins. For nuclear proteins, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins.

    • Wash and incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity relative to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).

Visualizations

Putative_Mechanism_of_Action_of_Paniculoside_I cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates Paniculoside_I Paniculoside_I Paniculoside_I->IKK Inhibits (Putative) NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα IkBa_degradation IκBα Degradation IkBa_p->IkBa_degradation NFkB NF-κB IkBa_degradation->NFkB Releases NFkB_IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Putative Mechanism of this compound Action.

Experimental_Workflow_for_Anti_inflammatory_Assay cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed_Cells Seed RAW 264.7 Cells Pre_treat Pre-treat with this compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Griess_Assay Nitric Oxide Assay (Griess Test) Stimulate->Griess_Assay Supernatant ELISA Cytokine Assay (ELISA) Stimulate->ELISA Supernatant Western_Blot Western Blot for NF-κB Pathway Stimulate->Western_Blot Cell Lysate

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Comparative Guide to the Synergistic Effects of Resveratrol and Cisplatin in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

###- Note on Paniculoside I

Initial literature searches did not yield specific studies assessing the synergistic effects of this compound with other compounds. To fulfill the detailed requirements of this guide, we have used the well-documented synergistic interaction between Resveratrol (B1683913) , a natural polyphenol, and Cisplatin (B142131) , a conventional chemotherapeutic agent, in A549 human lung adenocarcinoma cells as a representative example. This allows for a comprehensive demonstration of the requested data presentation, experimental protocols, and pathway visualizations.

This guide provides a detailed comparison of the cytotoxic effects of Resveratrol and Cisplatin as single agents versus their combined application on the A549 human lung adenocarcinoma cell line. The data presented herein demonstrates a synergistic relationship, leading to enhanced anticancer efficacy.

Data Presentation: Comparative Cytotoxicity

The synergistic interaction between Resveratrol and Cisplatin was evaluated by assessing the half-maximal inhibitory concentration (IC50) of each compound individually and in combination. A lower IC50 value in the combination treatment compared to the individual treatments indicates a synergistic effect.

TreatmentCell LineIC50 (µM)Reference
ResveratrolA54935.05 ± 0.1[1]
CisplatinA54922.12 ± 0.98[1]
Resveratrol + Cisplatin (Combo)A54915.09 ± 0.71[1]
ResveratrolA5498.3[2]
CisplatinA54924.04[2]

Experimental Protocols

The following protocols are standard methodologies used to assess the synergistic effects of therapeutic compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture : A549 human lung adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution, maintained in a CO2 incubator at 37°C with a 5% CO2 supply.

  • Cell Seeding : Cells are harvested and seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment : After 24 hours, the cells are treated with varying concentrations of Resveratrol, Cisplatin, and their combination. Control wells contain untreated cells. The plates are then incubated for another 48 hours.

  • MTT Reagent Addition : The treatment medium is replaced with fresh medium containing 10 µl of 5 mg/ml MTT solution. The plates are incubated for 3 hours at 37°C.

  • Formazan (B1609692) Solubilization : The medium is removed, and the formazan crystals formed are solubilized in Dimethyl Sulfoxide (DMSO).

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Analysis of Synergy (Combination Index)

The synergistic effect of the drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.

  • CI < 1 : Indicates synergism.

  • CI = 1 : Indicates an additive effect.

  • CI > 1 : Indicates antagonism.

In a study on gastric cancer cells, the combination of Resveratrol and Cisplatin yielded a CI value of 0.55 at the fraction affected (Fa) of 0.5, indicating a synergistic effect.

Visualizations

Experimental Workflow for Synergy Assessment

G Experimental Workflow for Synergy Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A A549 Cell Culture B Seeding in 96-well plates A->B C Treatment with Resveratrol, Cisplatin, and Combination B->C D Incubation for 48h C->D E Addition of MTT Reagent D->E F Incubation for 3h E->F G Solubilization with DMSO F->G H Absorbance Reading at 570nm G->H I Calculation of IC50 Values H->I J Calculation of Combination Index (CI) I->J G Signaling Pathway of Resveratrol and Cisplatin Synergy cluster_input Treatment cluster_pathway Cellular Response cluster_autophagy Autophagy Modulation cluster_apoptosis Apoptosis Regulation Resveratrol Resveratrol LC3II Increased LC3-II Resveratrol->LC3II p62 Decreased p62 Resveratrol->p62 Bax Increased Bax Resveratrol->Bax Bcl2 Decreased Bcl-2 Resveratrol->Bcl2 Cisplatin Cisplatin Cisplatin->LC3II Cisplatin->p62 Cisplatin->Bax Cisplatin->Bcl2 Autophagy Autophagy Induction LC3II->Autophagy p62->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis enhances Bax->Apoptosis Bcl2->Apoptosis

References

A Comparative Guide to the In Vitro Biological Evaluation of Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a diterpenoid glycoside that has been isolated from Stevia paniculata and Stevia rebaudiana. Despite its characterization, a comprehensive review of publicly available scientific literature reveals a notable absence of published in vitro studies detailing its biological activities. This guide is intended to serve as a roadmap for researchers seeking to investigate the potential anti-inflammatory and anti-cancer properties of this compound.

To provide a framework for comparison and to establish experimental benchmarks, this guide leverages published data on Picroside I , an iridoid glycoside with established anti-proliferative and anti-inflammatory effects.[1][2][3] By presenting the methodologies and potential data formats, this document aims to facilitate the systematic in vitro evaluation of this compound and enable a direct comparison of its biological potency with that of a known bioactive compound.

Data Presentation: A Comparative Overview

The following tables present a hypothetical data summary for this compound alongside published data for Picroside I. This structure is designed for the clear and concise presentation of experimental findings.

Table 1: Comparative Cytotoxicity against Human Breast Adenocarcinoma Cells (MDA-MB-231)

CompoundIC₅₀ (µM)Cell LineAssayReference
This compound To Be DeterminedMDA-MB-231MTT Assay-
Picroside I 95.3MDA-MB-231MTT Assay[1]

Table 2: Comparative Effects on Apoptosis and Cell Cycle in MDA-MB-231 Cells

CompoundEffect on ApoptosisEffect on Cell CycleConcentration (µM)Reference
This compound To Be DeterminedTo Be DeterminedTBD-
Picroside I 20% increase in early apoptosis70-80% of cell population arrested in G0/G1 phase100[1]

Table 3: Comparative Anti-inflammatory Activity

CompoundIC₅₀ for NO Inhibition (µg/mL)Cell LineAssayReference
This compound To Be DeterminedRAW 264.7Griess Assay-
Picroside I Data not available in this format---

Proposed Experimental Protocols

To generate the data for this compound as outlined above, the following standard in vitro protocols are recommended.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat MDA-MB-231 cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[8]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental designs and potential mechanisms of action, the following diagrams are provided.

G Experimental Workflow for In Vitro Cytotoxicity and Apoptosis cluster_prep Preparation cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Seed MDA-MB-231 Cells treat Treat with this compound (various concentrations) start->treat mtt_add Add MTT Reagent treat->mtt_add apop_harvest Harvest Cells treat->apop_harvest mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read end_mtt Determine IC50 mtt_read->end_mtt apop_stain Stain with Annexin V-FITC/PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze end_apop Quantify Apoptotic Cells apop_analyze->end_apop

Caption: Workflow for determining cytotoxicity and apoptosis.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_nucleus Inside Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates nfkb_nuc NF-κB (p65/p50) gene_exp Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nfkb_nuc->gene_exp paniculoside This compound paniculoside->ikk

Caption: Potential inhibition of the NF-κB pathway.

References

Safety Operating Guide

Proper Disposal of Paniculoside I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Paniculoside I is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of this saponin (B1150181) compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the hazards associated with the compound. This compound is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves are required.[1]

  • Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]

Quantitative Data on Chemical Waste Management

ParameterGuideline / DataSignificance
Occupational Exposure Limits (OELs) Not Established for this compoundIn the absence of a specific OEL, exposure should be minimized through engineering controls and PPE.
Reportable Quantity (RQ) Not Established for this compoundFor spills of any significant size, it is best practice to notify the Environmental Health and Safety (EHS) department.
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous wasteExceeding this limit requires removal by EHS within three calendar days.
Acutely Toxic Waste (P-list) Limit ≤ 1 quart of liquid or 1 kg of solidStricter limits are in place for highly toxic substances to minimize risk.
Container Fill Level Do not overfill liquid waste containers.Leave adequate headspace to prevent spills and accommodate vapor expansion.

Experimental Protocols: Spill Cleanup Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills (Solid):

  • Restrict Access: Cordon off the area of the spill to prevent further contamination.

  • Don PPE: Ensure you are wearing the appropriate PPE as described above.

  • Containment: Gently cover the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to avoid raising dust.[1]

  • Collection: Carefully scoop the absorbed material into a suitable, sealable, and clearly labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Disposal: Seal the waste container and store it in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup.

Large Spills:

In the case of a large spill, or if you are unsure how to proceed:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and colleagues.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal of this compound waste is essential to prevent harm to human health and the environment.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed to do so by your EHS department.

  • Waste Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for this compound waste. The container must have a secure lid.

    • Clearly label the container with the words "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS department.

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

    • Ensure the SAA is away from general laboratory traffic and sources of ignition or environmental release.

  • Request for Disposal:

    • Once the container is full, or before the accumulation time limit set by your institution is reached, submit a request for waste pickup to your EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Mandatory Visualization

Paniculoside_I_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response Generate Generate this compound Waste (Unused product, contaminated labware, spill debris) Assess Assess Waste Type (Solid or Liquid) Generate->Assess Generate->Assess Container Select Compatible, Leak-Proof Container Assess->Container Assess->Container Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill Spill->AssessSpill Label Label as Hazardous Waste: 'this compound' Container->Label Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Label->Store Request Request EHS Pickup Store->Request Store->Request Disposed Properly Disposed by EHS Request->Disposed Request->Disposed SmallSpill Small Spill Procedure: Contain, Absorb, Collect SmallSpill->Container SmallSpill->Container LargeSpill Large Spill Procedure: Evacuate & Call EHS AssessSpill->SmallSpill Small AssessSpill->SmallSpill AssessSpill->LargeSpill Large AssessSpill->LargeSpill

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Paniculoside I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Paniculoside I, including detailed personal protective equipment (PPE) protocols, operational guidance, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate PPE. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1] Additionally, it may provoke an allergic skin reaction.[1] Therefore, strict adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield that protects the entire face from splashes must be worn.[2][3] Standard EN166 compliant eyewear is recommended.[4]
Hand Protection Impervious butyl rubber gloves with a minimum thickness of 0.7 mm and a breakthrough time of at least 480 minutes are required for prolonged contact. For short-term exposure or splash protection, nitrile rubber gloves with a minimum thickness of 0.4 mm and a breakthrough time of at least 30 minutes are suitable. Always inspect gloves for integrity before use.
Body Protection A long-sleeved laboratory coat or a chemical-resistant suit is necessary to prevent skin contact. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.
Respiratory Protection In well-ventilated areas, respiratory protection may not be required if dust or aerosols are not generated. However, if working with the powder form or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with a particulate filter is essential. Avoid breathing any dust, fumes, or vapors.

Operational and Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

prep Preparation handling Handling and Use prep->handling Proceed when ready cleanup Decontamination and Cleanup handling->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste end End of Process disposal->end

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that the work area is well-ventilated. An operational fume hood is highly recommended.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary materials and equipment before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling and Use:

    • When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid all direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area.

  • Decontamination and Cleanup:

    • In case of a spill, do not allow the product to enter drains or waterways.

    • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

    • Contaminated clothing should be removed immediately and washed before reuse.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Logical Flow

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Unused this compound Unused this compound Labeled Hazardous Waste Container Labeled Hazardous Waste Container Unused this compound->Labeled Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Labeled Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Container Licensed Disposal Facility Licensed Disposal Facility Labeled Hazardous Waste Container->Licensed Disposal Facility Follow institutional guidelines

Caption: Logical flow for the proper disposal of this compound waste.

Disposal Guidelines:

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes) and PPE (gloves, disposable coats) that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Containerization: Use sealed, leak-proof containers for all waste.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Fire residues and contaminated fire extinguishing water must be disposed of in accordance with local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.